Product packaging for Stiripentol(Cat. No.:CAS No. 49763-96-4)

Stiripentol

カタログ番号: B1682491
CAS番号: 49763-96-4
分子量: 234.29 g/mol
InChIキー: IBLNKMRFIPWSOY-FNORWQNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Stiripentol is a member of benzodioxoles.
This compound is an antiepileptic agent that is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs. The clinical development and marketing of this compound were first delayed due to the drug's potent inhibitory effects on hepatic cytochrome P450 (CYP) enzymes. However, its clinical efficacy as adjunctive therapy for epilepsies stems from its inhibitory action on CYP enzymes, as this compound reduces the degradation of CYP-sensitive antiepileptic drugs, hence boosting their therapeutic efficacy. This compound may also exhibit direct anticonvulsant properties, although the exact mechanism of action is fully understood. Approved in the US, Canada, and Europe, this compound is used to treat seizures associated with Dravet syndrome. It is marketed under the brand name Diacomit.
This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 2 investigational indications.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B1682491 Stiripentol CAS No. 49763-96-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stiripentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIRIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Stiripentol in Dravet Syndrome: A Deep Dive into its Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic efficacy of stiripentol in Dravet syndrome. By synthesizing current research, this document offers a detailed overview of this compound's pharmacodynamics, including its impact on GABAergic neurotransmission and metabolic pathways, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanisms of Action: A Two-Pronged Approach

This compound's efficacy in the treatment of Dravet syndrome, a severe and refractory form of epilepsy, is attributed to a dual mechanism of action: direct modulation of neuronal inhibition and indirect elevation of concomitant antiepileptic drug levels.[1][2][3]

Potentiation of GABAergic Neurotransmission

The primary direct mechanism of this compound is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2][4] This enhancement is achieved through a multi-pronged approach:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from those of benzodiazepines and barbiturates.[3][4] This binding increases the affinity of the receptor for GABA, thereby potentiating the GABA-mediated chloride current and resulting in neuronal hyperpolarization and reduced excitability.[2][4] Notably, this compound exhibits a degree of subunit selectivity, with a more pronounced effect on GABA-A receptors containing α3 and δ subunits.[2][5][6] The preference for α3-containing receptors, which are more highly expressed in the developing brain, may contribute to its particular effectiveness in pediatric epilepsy syndromes like Dravet syndrome.[2][6]

  • Inhibition of GABA Reuptake and Metabolism: Early studies suggested that this compound may also increase synaptic GABA concentrations by inhibiting its reuptake into neurons and glial cells and by inhibiting the activity of GABA transaminase, the primary enzyme responsible for GABA degradation.[7][8]

Inhibition of Cytochrome P450 Enzymes

A significant indirect mechanism of this compound's action is its potent inhibition of several cytochrome P450 (CYP450) enzymes in the liver.[1][9] This inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, most notably clobazam and its active metabolite, norclobazam.[9][10] The resulting increase in plasma concentrations of these drugs enhances their anticonvulsant effects, contributing significantly to the overall therapeutic benefit observed in patients with Dravet syndrome.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's mechanism of action.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

CYP450 IsoformInhibition Constant (Ki)IC50Notes
CYP1A2-~1 µM (rat brain)Potent inhibitor.[11]
CYP2C835 µM37 µMInhibition of carbamazepine metabolism.[1]
CYP2C9--Inhibited by this compound in vitro.[3]
CYP2C190.516 µM (competitive)3.29 µMInhibition of clobazam N-demethylation.[10]
0.139 µM (competitive)0.276 µMInhibition of norclobazam 4'-hydroxylation.[10]
CYP2D6--Inhibited by this compound in vitro.[3]
CYP3A42.5 µM5.1 µMInhibition of carbamazepine metabolism.[1]
1.59 µM (noncompetitive)1.58 µMInhibition of clobazam N-demethylation.[10]
86 µM163 µMInhibition of saquinavir metabolism.[1]
In vivo Ki: 12-41.4 µM-Calculated from carbamazepine interaction.[1][12]

Table 2: Modulation of GABA-A Receptors by this compound

Receptor Subunit CompositionEC50 of GABA (in presence of 100 µM this compound)PotentiationNotes
α3β3γ2L6.2 µM (vs. 45.2 µM for GABA alone)-This compound increases the sensitivity of the receptor to GABA.[2]
α3-containing receptors-Greatest potentiation[2][4]
δ-containing receptors-Strong modulator[2][4]

Table 3: Clinical Efficacy of this compound in Dravet Syndrome (STICLO Trials)

OutcomeThis compound GroupPlacebo GroupP-value
≥ 50% decrease in generalized tonic-clonic seizures72% of patients7% of patients< 0.001
≥ 75% decrease in generalized tonic-clonic seizures56% of patients3% of patients< 0.001
Seizure-free (generalized tonic-clonic)38% of patients0% of patients< 0.001
Median longest seizure-free period32 days8.5 days< 0.001

Data from a post-hoc analysis of the STICLO France and STICLO Italy studies.[13]

Table 4: Effect of this compound on Lactate Dehydrogenase (LDH)

AssayInhibitionConcentrationNotes
Kinetic spectrofluorometric assay~10%500 µMInhibition of human LDH A (hLDHA).[14]

Key Experimental Methodologies

In Vitro Electrophysiology: Patch-Clamp Recordings
  • Objective: To characterize the direct modulatory effects of this compound on GABA-A receptors.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are transiently transfected with cDNAs encoding various subunits of the GABA-A receptor (e.g., α1, α3, β3, γ2L, δ).[2][15]

    • Whole-Cell Patch-Clamp: Whole-cell currents are recorded from transfected cells voltage-clamped at a holding potential of -50 mV.[2]

    • Drug Application: GABA, this compound, and other modulators are applied to the cells via a rapid solution exchange system.

    • Data Analysis: The peak current response to GABA in the presence and absence of this compound is measured and analyzed to determine changes in GABA sensitivity (EC50) and maximal response.[2]

In Vitro Metabolism: Cytochrome P450 Inhibition Assays
  • Objective: To quantify the inhibitory potential of this compound on various CYP450 isoforms.

  • Methodology:

    • Enzyme Source: Human liver microsomes or cDNA-expressed recombinant human CYP450 enzymes are used as the enzyme source.[1][10]

    • Substrate Incubation: A specific probe substrate for each CYP450 isoform (e.g., carbamazepine for CYP3A4 and CYP2C8, clobazam for CYP3A4 and CYP2C19) is incubated with the enzyme source in the presence of varying concentrations of this compound.[1][10]

    • Metabolite Quantification: The formation of the specific metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the concentration-response curves.[1][10]

In Vivo Seizure Models: Hyperthermia-Induced Seizures in Dravet Syndrome Mouse Models
  • Objective: To evaluate the anticonvulsant efficacy of this compound in a preclinical model of Dravet syndrome.

  • Methodology:

    • Animal Model: Heterozygous Scn1a mutant mice (e.g., Scn1aA1783V/WT), which recapitulate key features of Dravet syndrome, are used.[16][17][18]

    • Drug Administration: this compound, alone or in combination with other antiepileptic drugs (e.g., clobazam, valproate), is administered to the mice, typically via intraperitoneal (i.p.) injection.[16][17]

    • Seizure Induction: Seizures are induced by gradually increasing the core body temperature of the mice using a heat lamp.[16]

    • Outcome Measures: The primary outcome measures include the temperature threshold at which seizures occur and the duration and severity of the seizures.[16][17]

Visualizing the Mechanisms

Signaling Pathway of this compound's GABAergic Action

Stiripentol_GABA_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (α3, δ subunits) GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation GABA_Transaminase GABA Transaminase This compound->GABA_Transaminase Inhibits GAT1 GABA Transporter (GAT-1) This compound->GAT1 Inhibits Patch_Clamp_Workflow start Start transfection Transfect HEK-293T cells with GABA-A receptor subunit cDNAs start->transfection culture Culture cells for 24-48 hours transfection->culture patch Perform whole-cell patch-clamp recording culture->patch gaba_app Apply GABA alone (control) patch->gaba_app record Record chloride currents gaba_app->record stp_gaba_app Co-apply this compound and GABA stp_gaba_app->record wash Washout wash->stp_gaba_app record->wash analyze Analyze data: - EC50 shift - Potentiation record->analyze end End analyze->end Stiripentol_Dual_Mechanism cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism This compound This compound Administration GABA_Modulation Positive Allosteric Modulation of GABA-A Receptors This compound->GABA_Modulation GABA_Increase Increased Synaptic GABA Concentration This compound->GABA_Increase CYP_Inhibition Inhibition of Cytochrome P450 Enzymes This compound->CYP_Inhibition Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Modulation->Neuronal_Inhibition GABA_Increase->Neuronal_Inhibition Anticonvulsant_Effect Therapeutic Anticonvulsant Effect in Dravet Syndrome Neuronal_Inhibition->Anticonvulsant_Effect AED_Increase Increased Plasma Concentration of Co-administered AEDs (e.g., Clobazam) CYP_Inhibition->AED_Increase AED_Effect Enhanced Anticonvulsant Effect of Co-administered AEDs AED_Increase->AED_Effect AED_Effect->Anticonvulsant_Effect

References

Stiripentol's Impact on GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exerts a multifaceted influence on the central nervous system's primary inhibitory network: the GABAergic system.[1] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its direct and indirect effects on GABAergic neurotransmission. Through a comprehensive review of preclinical and clinical data, this document elucidates this compound's role as a positive allosteric modulator of GABA-A receptors, an inhibitor of GABA-degrading enzymes, and a modulator of GABA reuptake. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[2] Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, most notably epilepsy. This compound has emerged as a significant therapeutic agent, particularly in pediatric epilepsy, due to its ability to enhance GABAergic tone through multiple mechanisms.[1][3] This guide will dissect these mechanisms, providing the detailed data and methodologies essential for researchers and drug development professionals in the field of neuroscience and pharmacology.

Mechanisms of Action

This compound's enhancement of GABAergic neurotransmission is primarily attributed to three synergistic actions:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound binds to a unique site on the GABA-A receptor, distinct from the benzodiazepine and barbiturate binding sites, to potentiate the effects of GABA.[3][4] This leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.

  • Inhibition of GABA Transaminase (GABA-T): By inhibiting GABA-T, the primary enzyme responsible for GABA catabolism, this compound increases the synaptic and extrasynaptic concentrations of GABA.[1][2]

  • Inhibition of Synaptosomal GABA Reuptake: this compound has been shown to reduce the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, further prolonging the presence of GABA in the synapse.[1][2]

A secondary mechanism involves the inhibition of lactate dehydrogenase (LDH), which may indirectly contribute to reduced neuronal excitability.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's effects on GABAergic neurotransmission.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

Receptor Subunit CompositionThis compound Concentration (µM)Potentiation of GABA-evoked Current (% of control)EC50 of this compound (µM)Reference
α1β3γ2L100~200%~30[4]
α3β3γ2L100~450%~25[4]
α3β1γ2L100Reduced potentiation-[4]
α3β3δ100Strong modulation-[3]

Table 2: Effect of this compound on GABA Concentration-Response Relationship

Receptor Subunit CompositionConditionGABA EC50 (µM)Reference
α3β3γ2LGABA alone45.2[4]
α3β3γ2LGABA + 100 µM this compound6.2[4]

Table 3: Inhibition of GABA Transaminase by this compound (Illustrative)

Enzyme SourceThis compound Concentration% InhibitionIC50Reference
Rat Brain Homogenate(Data not available in search results)--[1][2]

Signaling Pathways and Experimental Workflows

This compound's Effect on the GABAergic Synapse

Stiripentol_GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GAT1 Transporter GABA->GAT1 reuptake GABAA_R GABA-A Receptor GABA->GABAA_R GABA_T_glia GABA Transaminase GABA->GABA_T_glia degradation Cl_channel Cl- Channel GABAA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx This compound This compound This compound->GAT1 Inhibition This compound->GABAA_R Positive Allosteric Modulation This compound->GABA_T_glia Inhibition

Caption: this compound enhances GABAergic neurotransmission through multiple mechanisms.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start: Cell Culture (e.g., HEK293 cells expressing GABA-A receptors) prepare_cells Prepare Cells for Recording (Plating on coverslips) start->prepare_cells approach_cell Approach Cell with Pipette under Microscope prepare_cells->approach_cell pull_pipette Pull Glass Micropipette (Resistance: 3-7 MΩ) fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette mount_pipette Mount Pipette on Headstage fill_pipette->mount_pipette mount_pipette->approach_cell form_seal Form Gigaohm Seal (>1 GΩ) approach_cell->form_seal rupture_membrane Rupture Membrane (Whole-cell configuration) form_seal->rupture_membrane record_baseline Record Baseline Currents rupture_membrane->record_baseline apply_gaba Apply GABA (agonist) record_baseline->apply_gaba apply_stp Co-apply this compound and GABA apply_gaba->apply_stp record_currents Record GABA-evoked Currents (Voltage-clamp mode) apply_stp->record_currents analyze_data Data Analysis (e.g., measure peak current, decay kinetics) record_currents->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell patch-clamp recording to study this compound's effect on GABA-A receptors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording GABA-A receptor currents from cultured cells (e.g., HEK293 cells) transiently or stably expressing specific GABA-A receptor subunits.

Materials:

  • Cell Culture: HEK293 cells transfected with cDNAs for desired GABA-A receptor subunits (e.g., α3, β3, γ2L).

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Drugs: GABA, this compound, and relevant antagonists (e.g., bicuculline, picrotoxin).

  • Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, borosilicate glass capillaries, and a pipette puller.

Procedure:

  • Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

  • Seal Formation: Approach a cell with the glass pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid perfusion system.

  • This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. A range of this compound concentrations should be tested to generate a dose-response curve.

  • Data Acquisition and Analysis: Record the currents using appropriate software (e.g., pCLAMP). Analyze the peak amplitude, rise time, and decay kinetics of the currents in the absence and presence of this compound.

In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to investigate this compound's interaction with the GABA-A receptor complex, typically using a radiolabeled ligand for the benzodiazepine site (e.g., [3H]flumazenil) as this compound's binding site is allosteric.

Materials:

  • Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]flumazenil or [3H]muscimol.

  • Competitors: Unlabeled flumazenil (for non-specific binding), GABA, and this compound.

  • Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • The final pellet, containing the membrane fraction, is resuspended in binding buffer.

  • Binding Reaction:

    • In a microcentrifuge tube, add the membrane preparation, radioligand (e.g., 1-2 nM [3H]flumazenil), and either buffer (for total binding), excess unlabeled competitor (e.g., 10 µM diazepam for non-specific binding), or varying concentrations of this compound.

    • Incubate the mixture at 4°C for 60-90 minutes.

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound (if it displaces the radioligand) or its effect on the affinity of the radioligand.

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T by coupling its reaction to the production of a colored or fluorescent product.

Materials:

  • Enzyme Source: Purified GABA-T or tissue homogenate (e.g., brain mitochondria).

  • Assay Buffer: Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6).

  • Substrates: GABA and α-ketoglutarate.

  • Coupling Enzymes and Reagents: Succinic semialdehyde dehydrogenase (SSADH) and NADP+.

  • Inhibitor: this compound.

  • Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, α-ketoglutarate, SSADH, and NADP+.

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme source with varying concentrations of this compound for a defined period.

  • Initiate Reaction: Start the reaction by adding GABA to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • Determine the percent inhibition of GABA-T activity by this compound at each concentration.

    • Calculate the IC50 value for this compound's inhibition of GABA-T.

Measurement of GABA Levels by HPLC

This protocol outlines the measurement of GABA concentrations in biological samples (e.g., brain tissue, microdialysates) using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Sample: Brain tissue homogenate or microdialysate.

  • Derivatization Reagent: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol).

  • HPLC System: HPLC pump, injector, C18 reverse-phase column, and a fluorescence detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • GABA Standard Solutions: A series of known GABA concentrations for calibration.

Procedure:

  • Sample Preparation:

    • Deproteinate the sample by adding an acid (e.g., perchloric acid) followed by centrifugation.

    • Neutralize the supernatant.

  • Derivatization:

    • Mix the sample or GABA standard with the OPA/thiol reagent.

    • Allow the reaction to proceed for a short, controlled time.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC column.

    • Elute the derivatized GABA using a specific mobile phase gradient.

    • Detect the fluorescent derivative using the fluorescence detector (excitation/emission wavelengths are specific to the derivative).

  • Quantification:

    • Generate a standard curve by plotting the peak area of the GABA standards against their concentrations.

    • Determine the GABA concentration in the sample by comparing its peak area to the standard curve.

Conclusion

This compound's anticonvulsant efficacy is deeply rooted in its multifaceted enhancement of GABAergic neurotransmission. By acting as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, and by increasing synaptic GABA levels through the inhibition of GABA-T and reuptake, this compound provides a robust and sustained potentiation of inhibitory signaling in the brain. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore the intricate pharmacology of this compound and to develop novel therapeutic strategies for epilepsy and other neurological disorders characterized by GABAergic dysfunction. The provided visualizations of the signaling pathways and experimental workflows serve to simplify these complex concepts, aiding in both comprehension and experimental design.

References

A Technical Guide to the In Vitro Investigation of Stiripentol's Effect on Lactate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol is an anticonvulsant medication primarily utilized in the treatment of Dravet syndrome. Its established mechanisms of action include the allosteric modulation of GABAergic inhibition and the inhibition of various cytochrome P450 (CYP450) isoenzymes. A comprehensive review of the existing scientific literature reveals a notable absence of studies directly investigating the in vitro impact of this compound on the activity of lactate dehydrogenase (LDH). Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, responsible for the interconversion of pyruvate and lactate. While off-target effects are a crucial aspect of drug development, the interaction between this compound and LDH has not been a focus of published research to date. This guide provides a detailed, albeit hypothetical, experimental protocol for researchers seeking to investigate this potential interaction, outlines the known primary mechanisms of this compound for contextual understanding, and presents this information with the required technical depth and visualizations.

Introduction to this compound

This compound is a structurally unique antiepileptic drug, distinguished by its allyl alcohol group. It is primarily prescribed as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome. Its therapeutic effects are attributed to two main mechanisms:

  • Direct GABAergic Action: this compound enhances the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, increasing the opening duration of the chloride channel in the presence of GABA, thereby potentiating inhibitory neurotransmission.

  • Indirect Pharmacokinetic Action: this compound is a potent inhibitor of several CYP450 isoenzymes, including CYP3A4, CYP2C19, and CYP2D6. This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite norclobazam, leading to elevated plasma concentrations and enhanced therapeutic efficacy.

The diagram below illustrates these established mechanisms.

cluster_0 This compound's Primary Mechanisms of Action A This compound B GABA-A Receptor A->B Positive Allosteric Modulation D CYP450 Enzymes (e.g., CYP3A4, CYP2C19) A->D Inhibition C Enhanced GABAergic Inhibition B->C E Inhibition of Metabolism D->E F Increased Plasma Levels of Co-administered Drugs E->F

Figure 1: Established Mechanisms of Action for this compound.

Lactate Dehydrogenase: Function and Significance

Lactate dehydrogenase (LDH) is a key enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.

Pyruvate + NADH + H+ ⇌ Lactate + NAD+

This reaction is fundamental for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue and produce ATP. Given its central role in metabolism, any unintended inhibition of LDH by a therapeutic agent could have significant toxicological implications.

Quantitative Data on this compound's Impact on LDH

A thorough search of the scientific literature did not yield any published studies containing quantitative data on the in vitro effects of this compound on lactate dehydrogenase activity. Consequently, there are no IC50 values, kinetic parameters (Ki, Vmax, Km), or percentage inhibition data to report at this time. The following sections provide a framework for generating such data.

Proposed Experimental Protocol for In Vitro LDH Inhibition Assay

To address the gap in the literature, the following detailed protocol is proposed for assessing the direct impact of this compound on LDH activity in vitro. This protocol is based on standard spectrophotometric methods for measuring LDH activity.

4.1. Objective

To determine if this compound directly inhibits the activity of purified lactate dehydrogenase in vitro and, if so, to quantify the inhibitory potency (e.g., IC50).

4.2. Materials and Reagents

  • Purified LDH (e.g., from rabbit muscle or human erythrocytes)

  • This compound

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium Pyruvate

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

4.3. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare working solutions of this compound by serial dilution of the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5% (v/v).

    • Prepare a stock solution of sodium pyruvate in the assay buffer (e.g., 100 mM).

    • Prepare a stock solution of NADH in the assay buffer (e.g., 10 mM). Protect from light.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound working solution (or DMSO for control wells)

      • LDH enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for any potential interaction between this compound and the enzyme.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the NADH and sodium pyruvate solutions to each well.

    • Immediately place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance is directly proportional to the rate of NADH oxidation and thus to LDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the activity in the this compound-treated wells to the activity in the vehicle control wells (100% activity).

    • Plot the percentage of LDH activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the LDH activity.

The workflow for this proposed experiment is visualized in the diagram below.

cluster_1 Proposed Workflow for In Vitro LDH Assay prep Reagent Preparation (this compound, NADH, Pyruvate, LDH) setup Assay Plate Setup (Buffer + this compound/Vehicle + LDH) prep->setup preinc Pre-incubation (15 min at 37°C) setup->preinc initinit initinit preinc->initinit init Reaction Initiation (Add NADH + Pyruvate) measure Kinetic Measurement (Absorbance at 340 nm over time) analyze Data Analysis (Calculate rates, plot dose-response) measure->analyze ic50 Determine IC50 Value analyze->ic50 initinit->measure

Figure 2: Proposed Experimental Workflow for LDH Inhibition Assay.

Conclusion

While this compound is a well-established antiepileptic drug with defined primary mechanisms of action, its potential off-target effects on metabolic enzymes such as lactate dehydrogenase remain unexplored. The lack of data on this specific interaction represents a gap in the comprehensive toxicological and pharmacological profiling of the drug. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically investigate the in vitro effects of this compound on LDH. Such studies would be invaluable in elucidating any potential for metabolic interference, thereby contributing to a more complete understanding of this compound's safety and pharmacological profile. Future research in this area is warranted to ensure a thorough characterization of this important therapeutic agent.

Stiripentol: A Positive Allosteric Modulator of GABA-A Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug, has demonstrated significant efficacy in the treatment of Dravet syndrome. Beyond its known role in inhibiting cytochrome P450 enzymes, a crucial aspect of its mechanism of action lies in its function as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound's engagement with GABA-A receptors. It consolidates quantitative data from electrophysiological studies, details key experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its potentiation represents a key therapeutic strategy for a range of neurological disorders, including epilepsy. This compound has emerged as a significant modulator of this receptor system. It enhances GABAergic neurotransmission not by directly activating the receptor, but by binding to a unique allosteric site, thereby increasing the receptor's affinity for its endogenous ligand, GABA.[1][2][3] This potentiation is characterized by a leftward shift in the GABA concentration-response curve without an increase in the maximal response.[3][4] Notably, this compound's modulatory effects are subunit-dependent, with a pronounced potentiation observed in receptors containing the α3 subunit.[1][2][5] This guide delves into the specifics of this mechanism, presenting the quantitative data and experimental approaches that form the basis of our current understanding.

Mechanism of Action: Positive Allosteric Modulation

This compound's primary direct anticonvulsant activity is attributed to its role as a positive allosteric modulator of GABA-A receptors.[1] Unlike benzodiazepines and barbiturates, which bind to distinct sites on the receptor, this compound appears to interact with a novel site.[1] This interaction leads to an increased sensitivity of the receptor to GABA, meaning that a lower concentration of GABA is required to elicit a response.[3][4]

Subunit Selectivity

A defining feature of this compound's action is its subunit-dependent modulation. The GABA-A receptor is a pentameric structure composed of various subunit combinations, which dictates its pharmacological properties. This compound exhibits a preferential potentiation of GABA-A receptors containing the α3 subunit.[1][2][5] This selectivity is particularly relevant in the context of developmental neurobiology, as the α3 subunit is more highly expressed in the immature brain, potentially explaining this compound's efficacy in childhood epilepsies like Dravet syndrome.[1][2][6] this compound also demonstrates significant modulation of receptors containing the δ subunit, which are often located extrasynaptically and contribute to tonic inhibition.[3]

Independence from Other Modulatory Sites

Crucially, this compound's modulatory effect is independent of the binding sites for other well-known GABA-A receptor modulators. Its action is not blocked by benzodiazepine antagonists, and it acts additively with benzodiazepines, suggesting they bind to different sites.[7][8] This indicates that this compound and benzodiazepines can be co-administered to achieve a greater therapeutic effect.[7][8]

Quantitative Data on this compound's Modulation of GABA-A Receptors

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on GABA-A receptor function.

Table 1: Effect of this compound on GABA EC50 in α3β3γ2L Receptors
ConditionGABA EC50 (μM)Fold ShiftReference
GABA alone45.2-[3]
GABA + 100 μM this compound6.27.3[3]
Table 2: Potentiation of GABA-Evoked Currents by this compound in Various GABAA Receptor Subunit Combinations
Receptor Subunit CombinationThis compound Concentration (μM)Potentiation (%)Reference
α1β3γ2L100~250[3]
α2β3γ2L100~300[3]
α3β3γ2L100>400[3]
α5β3γ2L100~200[3]
α3β3δ100~600[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with GABA-A receptors.

Cell Culture and Transient Transfection of HEK-293T Cells
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and low endogenous expression of ion channels.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Transfection:

    • Cells are plated onto glass coverslips in a 24-well plate.

    • cDNA constructs for the desired GABA-A receptor subunits (e.g., α3, β3, γ2L) are co-transfected using a suitable transfection reagent such as Lipofectamine or a calcium phosphate precipitation method.[9] A marker protein like Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

    • The cells are incubated for 24-48 hours post-transfection to allow for receptor expression before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the ion currents flowing through the GABA-A receptors in response to GABA and the modulatory effects of this compound.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording Procedure:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a transfected HEK-293T cell.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • GABA, alone or in combination with this compound, is applied to the cell using a rapid solution exchange system.

    • The resulting currents are recorded, amplified, and digitized for analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's effect on GABA-A receptors.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_ion Ion Flux GABA GABA Receptor GABAA Receptor (Closed State) GABA->Receptor Binds to orthosteric site This compound This compound This compound->Receptor Binds to allosteric site Receptor_Open GABAA Receptor (Open State) Receptor->Receptor_Open Conformational Change Receptor_Open->Receptor Channel Closing Cl_in Cl- Influx Receptor_Open->Cl_in Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Signaling pathway of GABAA receptor positive allosteric modulation by this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture HEK-293T Cell Culture Transfection Transfect with GABAA Receptor Subunit cDNAs Cell_Culture->Transfection Incubation Incubate for 24-48h Transfection->Incubation Patch_Pipette Prepare Patch Pipette (Internal Solution) Incubation->Patch_Pipette Form_Seal Form Gigaohm Seal Patch_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Voltage Clamp at -60mV Whole_Cell->Voltage_Clamp Drug_Application Apply GABA +/- this compound Voltage_Clamp->Drug_Application Record_Current Record Ionic Current Drug_Application->Record_Current Data_Analysis Analyze Current Traces (Amplitude, Kinetics) Record_Current->Data_Analysis Dose_Response Construct Dose-Response Curves Data_Analysis->Dose_Response Determine_Parameters Determine EC50, Potentiation Dose_Response->Determine_Parameters

Caption: Experimental workflow for whole-cell patch-clamp recording of this compound's effects.

Subunit_Selectivity cluster_subunits GABAA Receptor Subunits cluster_effects Modulatory Effect This compound This compound Alpha3 α3-containing This compound->Alpha3 Strongly Modulates Delta δ-containing This compound->Delta Strongly Modulates Other_Alpha Other α-containing (α1, α2, α5) This compound->Other_Alpha Moderately Modulates High_Potentiation High Potentiation Alpha3->High_Potentiation Delta->High_Potentiation Moderate_Potentiation Moderate Potentiation Other_Alpha->Moderate_Potentiation

Caption: Logical relationship of this compound's GABAA receptor subunit selectivity.

Conclusion

This compound's role as a positive allosteric modulator of GABA-A receptors is a cornerstone of its antiepileptic activity. Its unique binding site and pronounced potentiation of α3- and δ-containing receptors distinguish it from other GABAergic drugs and provide a rationale for its clinical efficacy, particularly in pediatric epilepsy. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for further research into this compound's mechanism of action and for the development of novel therapeutics targeting the GABA-A receptor. The continued exploration of its interactions with different receptor isoforms will be crucial for optimizing its therapeutic use and for uncovering new potential applications.

References

Stiripentol in Non-Dravet Epilepsies: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stiripentol (STP), an antiepileptic drug primarily approved for the treatment of Dravet syndrome, exhibits a complex and multifaceted mechanism of action that suggests its potential therapeutic utility in a broader range of epileptic encephalopathies. This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy and mechanisms of this compound in non-Dravet epilepsy models. The preclinical data, summarized herein, underscore its potential as a broad-spectrum anticonvulsant. This document details the experimental protocols from key preclinical studies, presents quantitative data in structured tables for comparative analysis, and visualizes the involved signaling pathways and experimental workflows.

Mechanisms of Action

This compound's anticonvulsant effect is not attributed to a single target but rather to a combination of direct and indirect actions on the central nervous system.[1] Its primary mechanisms include:

  • GABAergic Neurotransmission Enhancement: this compound is a positive allosteric modulator of GABA-A receptors, acting at a site distinct from benzodiazepines.[2][3] It demonstrates a particular affinity for receptors containing α3 and δ subunits.[1][4] The α3 subunit is more prominently expressed in the developing brain, potentially explaining this compound's efficacy in childhood epilepsies.[1][5] The δ subunit-containing receptors are often located extrasynaptically and are insensitive to benzodiazepines, suggesting this compound may be effective in patient populations resistant to benzodiazepine treatment.[4] this compound increases the sensitivity of the GABA-A receptor to GABA without altering the maximal response.[3] Additionally, early studies indicated that this compound may increase cerebral GABA concentrations by inhibiting its reuptake and/or the activity of GABA-transaminase, the enzyme responsible for its degradation.[6]

  • T-type Calcium Channel Inhibition: this compound has been shown to inhibit low-voltage-activated (T-type) calcium channels, a mechanism thought to contribute to its anti-absence seizure properties.[6][7][8] This action is significant as abnormal thalamocortical oscillations, which are implicated in absence seizures, are modulated by these channels.[9]

  • Voltage-Gated Sodium Channel Blockade: Preclinical evidence suggests that this compound can block voltage-gated sodium channels, which may contribute to its neuroprotective effects.[10]

  • Cytochrome P450 Inhibition: this compound is a potent inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4.[11][12] This leads to pharmacokinetic interactions, increasing the plasma concentrations and potentiating the effects of co-administered antiepileptic drugs.[1][13]

  • Neuroprotection: this compound has demonstrated neuroprotective effects in in vitro models of brain injury, such as oxygen-glucose deprivation and glutamate-induced toxicity.[10] This neuroprotection is likely linked to its ability to block voltage-gated sodium and calcium channels, thereby reducing excessive neuronal influx of these ions.[10]

Preclinical Efficacy in Non-Dravet Epilepsy Models

This compound has been evaluated in various animal models of epilepsy, demonstrating efficacy beyond Dravet syndrome.

Absence Seizures

This compound has shown significant anti-absence seizure activity in two key preclinical models:

  • Pentylenetetrazol (PTZ) Model: In a low-dose PTZ model in rats, which is predictive of anti-absence effects, this compound administration almost completely abolished the generation of spike-and-wave discharges (SWDs) at a dose of 300 mg/kg.[6][7][8]

  • WAG/Rij Rat Model: The WAG/Rij rat is a genetic model of absence epilepsy.[14] In these rats, this compound at 300 mg/kg significantly decreased the cumulative duration and number of SWDs.[6][7][9] Notably, its antiepileptic effect was maintained even when seizures were aggravated by the GABA agonist THIP, suggesting a mechanism beyond GABAergic modulation in this context.[6][7]

Status Epilepticus

Preclinical studies indicate that this compound is effective in preventing and terminating status epilepticus (SE). In rodent models, this compound stopped SE when administered at the onset of behavioral seizures and reduced the incidence and latency of SE when given prior to induction.[15] Importantly, it remained effective in prolonged SE that had become resistant to benzodiazepine treatment.[15]

Other Seizure Models

Early studies also demonstrated this compound's anticonvulsant properties in the alumina-induced epilepsy model in monkeys.[1]

Data Presentation

Table 1: Efficacy of this compound in Preclinical Models of Absence Seizures
Animal ModelSeizure InductionThis compound Dose (mg/kg, i.p.)Key FindingsReference(s)
Sprague-Dawley RatPentylenetetrazol (20 mg/kg, i.p.)300Almost complete abolishment of spike-and-wave discharges (SWDs).[6][7][8]
WAG/Rij RatGenetic (spontaneous SWDs)150Statistically significant decrease in the mean duration of SWDs.[9]
WAG/Rij RatGenetic (spontaneous SWDs)300Statistically significant decrease in the cumulative duration and number of SWDs.[6][7][9]
WAG/Rij RatGenetic + THIP (GABA agonist)300Maintained its suppressive effect on SWDs, even with THIP-induced aggravation.[6][7]
Table 2: In Vitro Inhibition of T-type Calcium Channels by this compound
Channel SubtypeExpression SystemMethodIC50 (µM)Reference(s)
Cav2.1 (P/Q-type)CHO cellsManual Patch-Clamp170[9]
Cav3.1CHO cellsManual Patch-Clamp69.2[9]
Cav3.2HEK293 cellsManual Patch-Clamp64.3[9]
Cav3.3CHO cellsManual Patch-Clamp36.6[9]
Table 3: In Vitro Inhibition of Cytochrome P450 Isoenzymes by this compound
CYP IsoenzymeSubstrateSystemIC50 (µM)Ki (µM)Inhibition TypeReference(s)
CYP1A2PhenacetinHuman Liver Microsomes6.6--[11]
CYP2B6BupropionHuman Liver Microsomes14--[11]
CYP2C8PaclitaxelHuman Liver Microsomes6.835-[11][16]
CYP2C9DiclofenacHuman Liver Microsomes130--[11]
CYP2C19OmeprazoleHuman Liver Microsomes9.2--[11]
CYP2C19Clobazam (N-demethylation)cDNA-expressed3.290.516Competitive[12][13]
CYP2C19N-desmethylclobazam (4'-hydroxylation)cDNA-expressed0.2760.139Competitive[12][13]
CYP3AMidazolamHuman Liver Microsomes13--[11]
CYP3ATestosteroneHuman Liver Microsomes21--[11]
CYP3A4Clobazam (N-demethylation)cDNA-expressed1.581.59Noncompetitive[12][13]
CYP3A4CarbamazepinecDNA-expressed5.12.5-[16]

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
  • Animals: Adult Sprague-Dawley rats.[17]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgical Preparation (for EEG): Rats are anesthetized and implanted with cortical electrodes for continuous EEG monitoring.[9]

  • Drug Administration:

    • This compound (150 or 300 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[17]

    • After a set pre-treatment time (e.g., 30-60 minutes), a subconvulsive dose of PTZ (e.g., 20 mg/kg, i.p.) is administered to induce absence-like seizures characterized by spike-and-wave discharges.[6][7][18]

  • Data Acquisition and Analysis:

    • Continuous EEG recordings are taken before and after drug administration.

    • The primary endpoints are the number, duration, and frequency of spike-and-wave discharges.[17]

  • Experimental Workflow:

    PTZ-Induced Seizure Model Workflow

WAG/Rij Rat Model of Absence Seizures
  • Animals: Adult male WAG/Rij rats, a genetic model of absence epilepsy.[9]

  • Surgical Preparation: Implantation of frontal and parietal electrodes for continuous cortical EEG monitoring.[9]

  • Experimental Procedure:

    • Baseline EEG activity is recorded to establish the frequency and duration of spontaneous spike-and-wave discharges.[6]

    • This compound (150 or 300 mg/kg, i.p.) or vehicle is administered.[9]

    • EEG is recorded for a defined period post-administration to quantify the effects on SWDs.[6]

  • Data Analysis: The total duration, mean duration, and number of SWDs are quantified and compared between treatment groups.[9]

  • Experimental Workflow:

    WAG/Rij Rat Model Experimental Workflow

In Vitro Electrophysiology: T-type Calcium Channel Inhibition
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding for human Cav3.1, Cav3.2, or Cav3.3 channels.[6][7][9]

  • Method: Manual whole-cell patch-clamp electrophysiology.[6][7][9]

  • Protocol:

    • Cells are cultured on coverslips and used for recordings 24-48 hours post-transfection.

    • Whole-cell recordings are obtained using appropriate internal and external solutions to isolate calcium currents.

    • A voltage protocol is applied to activate the T-type calcium channels and record peak currents.

    • This compound is washed in at various concentrations until a steady-state level of block is achieved.[6]

    • A dose-response curve is generated to determine the IC50 value for each channel subtype.[6]

  • Signaling Pathway:

    T_type_Channel_Inhibition This compound This compound T_type T-type Calcium Channel (Cav3.x) This compound->T_type Inhibition Ca_Influx Calcium Influx T_type->Ca_Influx Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability

    This compound's Inhibition of T-type Calcium Channels

In Vitro Electrophysiology: GABA-A Receptor Modulation
  • Cell Lines: HEK-293T cells transiently transfected with cDNAs for different GABA-A receptor subunits (e.g., α3β3γ2L).[3][4]

  • Method: Whole-cell patch-clamp recordings.[2][3]

  • Protocol:

    • Transfected cells are identified for recording.

    • GABA is applied at various concentrations to establish a baseline concentration-response curve.

    • This compound is co-applied with GABA to determine its modulatory effect.[3]

    • Changes in the GABA concentration-response curve (e.g., a leftward shift indicating increased sensitivity) are analyzed.[3]

  • Signaling Pathway:

    GABAA_Modulation This compound This compound GABAA_R GABA-A Receptor This compound->GABAA_R Positive Allosteric Modulation GABA GABA GABA->GABAA_R Agonist Cl_Influx Chloride Influx GABAA_R->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization

    Positive Allosteric Modulation of GABA-A Receptors by this compound

In Vitro Cytochrome P450 Inhibition Assay
  • System: Human liver microsomes or cDNA-expressed CYP enzymes.[11][12][13]

  • Method: Incubation of a specific CYP substrate with the enzyme source in the presence and absence of this compound.

  • Protocol:

    • The substrate for the specific CYP isoenzyme (e.g., phenacetin for CYP1A2) is incubated with human liver microsomes.

    • Increasing concentrations of this compound are added to the incubations.

    • The formation of the metabolite is quantified using methods like HPLC.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.

    • For determining the inhibition constant (Ki) and the type of inhibition, experiments are repeated with varying concentrations of both the substrate and this compound.[12][13]

Conclusion

The preclinical data for this compound in non-Dravet epilepsy models reveal a promising profile for a broad-spectrum anticonvulsant. Its multiple mechanisms of action, including potentiation of GABAergic inhibition, blockade of T-type calcium channels, and neuroprotective effects, provide a strong rationale for its investigation in other refractory epilepsies. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future preclinical studies should continue to investigate its efficacy in a wider range of non-Dravet epilepsy models and further elucidate the contribution of its various mechanisms to its overall anticonvulsant and neuroprotective effects.

References

Stiripentol's Interaction with Voltage-Gated Sodium and Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exerts its therapeutic effects through a multi-target mechanism of action. Beyond its well-established role as a positive allosteric modulator of GABA-A receptors, this compound significantly interacts with voltage-gated ion channels, specifically T-type calcium channels and, putatively, voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support further research and drug development efforts in the field of epilepsy and neuropharmacology.

Interaction with Voltage-Gated Calcium Channels

This compound has been demonstrated to be a direct inhibitor of low-voltage-activated T-type calcium channels, which are critically involved in the thalamocortical oscillations that underlie absence seizures.[1][2] Electrophysiological studies have quantified this inhibitory activity, providing insights into this compound's anti-absence properties.

Quantitative Data: Inhibition of T-Type Calcium Channels

The inhibitory effects of this compound on the three subtypes of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) have been characterized using patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Channel SubtypeIC50 (µM)Hill CoefficientReference
Cav3.169.161.71[2]
Cav3.264.351.68[2]
Cav3.336.61.19[2]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels

The following protocol outlines the methodology used to determine the inhibitory effects of this compound on T-type calcium channels.[2]

Cell Culture and Transfection:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells for Cav3.1 and Cav3.3, and Human Embryonic Kidney (HEK293) cells for Cav3.2.

  • Transfection: Cells are transiently or stably transfected with cDNA encoding the human isoform of the respective Cav3 channel subtype.

  • Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium and nutrient mixture F-12 (DMEM/F-12) with L-glutamine for HEK293 cells, or Ham's F-12 with L-glutamine for CHO cells, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin solution.

Electrophysiological Recordings:

  • Technique: Manual whole-cell patch-clamp.

  • Apparatus: EPC-10 amplifier (HEKA Electronics).

  • Pipettes: Borosilicate glass with a resistance of 2.5–6.0 MΩ.

  • Seal Resistance: >1 GΩ.

  • Solutions:

    • Vehicle: 0.3% Dimethylsulfoxide (DMSO) in the extracellular solution.

    • Reference Compound: Mibefradil (10 µmol·L–1) as a positive control for calcium channel blockade.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a depolarizing step to -25 mV for a duration of 250 ms to elicit T-type calcium currents.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Data Acquisition and Analysis:

    • Record peak current amplitudes in the absence (control) and presence of increasing concentrations of this compound (5 µmol·L–1 to 300 µmol·L–1).

    • Perform a cumulative dose-response analysis.

    • Fit the data to a two-parameter logistic function to determine the IC50 and Hill coefficient.

experimental_workflow_calcium_channels cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture CHO or HEK293 Cell Culture transfection Transfection with Cav3.x cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol Voltage Protocol (-100mV to -25mV) patch_clamp->voltage_protocol drug_application Application of this compound voltage_protocol->drug_application record_currents Record Peak Currents drug_application->record_currents dose_response Dose-Response Curve Generation record_currents->dose_response calculate_ic50 Calculate IC50 and Hill Coefficient dose_response->calculate_ic50

Experimental workflow for assessing this compound's effect on T-type calcium channels.

Interaction with Voltage-Gated Sodium Channels

The interaction of this compound with voltage-gated sodium channels is less quantitatively defined in publicly available literature compared to its effects on calcium channels. However, evidence suggests a significant role for sodium channel modulation in its neuroprotective and anticonvulsant properties.[1][3]

Qualitative Data and Indirect Evidence

This compound has been shown to block the influx of Na+ activated by veratridine, suggesting an interaction with voltage-gated sodium channels.[1] This blockade is thought to contribute to its neuroprotective effects by reducing excessive sodium entry into neurons during excitotoxic conditions.[1]

A significant portion of the evidence for this compound's interaction with sodium channels comes from its clinical efficacy in Dravet syndrome. This severe form of epilepsy is, in a majority of cases, caused by a loss-of-function mutation in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel.[3] While seemingly paradoxical to use a sodium channel blocker in a condition caused by reduced Nav1.1 function, it is hypothesized that this compound may selectively target other sodium channel subtypes, such as Nav1.2, Nav1.3, and Nav1.6, which are abundant in excitatory neurons.[3] By inhibiting these channels, this compound could potentially rebalance the excitatory/inhibitory transmission in the brain. However, direct evidence and quantitative data for this subtype selectivity are currently lacking.

Experimental Protocol: A General Framework for Investigating this compound's Effects on Sodium Channels

Cell Culture and Transfection:

  • Cell Line: HEK293 cells are commonly used for their low endogenous ion channel expression.

  • Transfection: Stably or transiently transfect cells with cDNA encoding the human isoform of the specific Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6).

Electrophysiological Recordings:

  • Technique: Whole-cell voltage-clamp.

  • Solutions:

    • Intracellular Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

    • Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

  • Voltage Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing pulse (e.g., to -10 mV) to elicit a sodium current.

    • Apply this compound and repeat the depolarizing pulse to measure the reduction in current amplitude.

  • Voltage Protocol for State-Dependent Block (example):

    • To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

    • To assess inactivated-state block, hold the cell at a depolarized potential (e.g., -70 mV) to induce inactivation before applying the test pulse.

  • Data Acquisition and Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of this compound.

    • Construct concentration-response curves to determine the IC50 for tonic block.

    • Analyze the decay of current amplitude during high-frequency stimulation to quantify use-dependent block.

    • Compare the block at different holding potentials to determine the affinity for different channel states.

signaling_pathway_sodium_channel STP This compound Nav_channel Voltage-Gated Sodium Channel (e.g., Nav1.6) STP->Nav_channel Inhibition Excitability Neuronal Hyperexcitability STP->Excitability Reduces Na_influx Na+ Influx Nav_channel->Na_influx Mediates Depolarization Neuronal Depolarization Na_influx->Depolarization Causes Depolarization->Excitability Leads to

Proposed mechanism of this compound's action on excitatory neuron excitability.

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated ion channels has direct consequences on neuronal signaling and excitability. The following diagrams illustrate these relationships.

logical_relationship_dravet cluster_dravet Dravet Syndrome Pathophysiology cluster_stp_action This compound's Putative Action SCN1A_mutation SCN1A Loss-of-Function Mutation Nav1_1_dysfunction Nav1.1 Dysfunction in Inhibitory Interneurons SCN1A_mutation->Nav1_1_dysfunction Reduced_inhibition Reduced GABAergic Inhibition Nav1_1_dysfunction->Reduced_inhibition Network_hyperexcitability Neuronal Network Hyperexcitability Reduced_inhibition->Network_hyperexcitability STP This compound Nav_excitatory_inhibition Inhibition of Nav Channels in Excitatory Neurons STP->Nav_excitatory_inhibition Reduced_excitation Reduced Glutamatergic Excitation Nav_excitatory_inhibition->Reduced_excitation Reduced_excitation->Network_hyperexcitability Counteracts

Logical relationship of this compound's putative action in Dravet Syndrome.

Conclusion and Future Directions

This compound's interaction with voltage-gated ion channels is a crucial component of its anticonvulsant activity. While its inhibitory effects on T-type calcium channels are well-characterized, further research is needed to elucidate the specific interactions with voltage-gated sodium channel subtypes. Quantitative analysis of this compound's affinity for different Nav channels and its state-dependent blocking properties will provide a more complete understanding of its mechanism of action and could inform the development of more targeted antiepileptic therapies. The experimental frameworks provided in this guide offer a starting point for researchers to address these outstanding questions and further unravel the complex pharmacology of this important antiepileptic drug.

References

In Vivo Anticonvulsant Profile of Stiripentol: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP) is an antiepileptic drug, structurally distinct from other aromatic allylic alcohols, with proven efficacy in the treatment of seizures associated with Dravet syndrome.[1] Its multifaceted mechanism of action, which includes direct modulation of neurotransmitter systems and indirect effects on the metabolism of concomitant antiepileptic drugs, makes it a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the in vivo anticonvulsant activity of this compound in established rodent models of epilepsy, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways and experimental workflows.

Quantitative Efficacy of this compound in Rodent Seizure Models

The anticonvulsant properties of this compound have been evaluated in a variety of rodent models, each designed to mimic different aspects of human epilepsy. The following tables summarize the quantitative data from these studies, providing a comparative look at the effective doses (ED50) and therapeutic ranges of this compound in different seizure paradigms.

Maximal Electroshock (MES) Seizure Test
Animal Model Strain Route of Administration ED50 (mg/kg) Reference
MouseSwissi.p.277.7 (254.9-302.5)[2]
Pentylenetetrazol (PTZ)-Induced Seizure Test
Animal Model Strain Route of Administration ED50 (mg/kg) Reference
MouseSwissi.p.115[2]
Rat-i.v. infusionBrain EC50: 15.2 µg/ml ((+)-Stiripentol) vs 36.1 µg/ml ((-)-Stiripentol)[3]
Absence Seizure Models
Animal Model Seizure Induction Route of Administration Dose (mg/kg) Effect Reference
RatLow-dose PTZ (20 mg/kg, i.p.)i.p.300Almost completely abolished spike-and-wave discharges (SWDs)[4][5]
WAG/Rij RatSpontaneous SWDsi.p.300Significantly decreased SWD duration and number[4]
WAG/Rij RatSpontaneous SWDsi.p.150Did not statistically change SWD occurrence[4]
Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizures)
Mouse Model Treatment Route of Administration Dose (mg/kg) Effect Reference
Scn1aRX/+ (1 month old)Monotherapyi.p.Not specifiedEffective in preventing seizures[6]
Scn1aRX/+ (5+ months old)Monotherapyi.p.Not specifiedNot effective[6]
Scn1aE1099X/+MonotherapyNot specified300Increased temperature tolerance and ameliorated seizure frequency[7]
Scn1aA1783V/WTAdd-on to Clobazam + Valproatei.p.100Protective against seizures[8]

Key Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of anticonvulsant drug efficacy. Below are the methodologies for the key rodent seizure models used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[1][9]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Rodents (e.g., male Swiss mice, 22-26 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Electroconvulsive device with corneal or ear-clip electrodes

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimate animals to the testing environment. Administer a topical anesthetic to the eyes if using corneal electrodes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The test is conducted at the time of peak drug effect.

  • Seizure Induction: An electrical stimulus (e.g., 50 Hz, 500V for 0.2 seconds in mice) is delivered through the electrodes.[10]

  • Observation: The primary endpoint is the occurrence of a tonic hindlimb extension seizure. Abolition of this response is indicative of anticonvulsant activity.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures.[11][12]

Objective: To evaluate the ability of a compound to elevate the threshold for clonic seizures induced by the chemoconvulsant pentylenetetrazol.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution

Procedure:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in CF-1 mice) into a loose fold of skin on the back of the neck.[11]

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions of the limbs and body, lasting for at least 5 seconds.[11]

  • Data Analysis: The absence of clonic seizures is considered protection. The ED50 for protection against PTZ-induced seizures is then determined.

Hyperthermia-Induced Seizure Model in Dravet Syndrome Mice

This model is particularly relevant for studying Dravet syndrome, where seizures are often triggered by fever.[13]

Objective: To assess the efficacy of a compound in preventing hyperthermia-induced seizures in a genetic mouse model of Dravet syndrome (e.g., Scn1a mutant mice).

Materials:

  • Dravet syndrome mouse model (e.g., Scn1aA1783V/WT)

  • This compound

  • Vehicle

  • Heating lamp

  • Rectal temperature probe and monitoring system

Procedure:

  • Animal Preparation: Acclimate the mouse to a testing chamber and insert a rectal probe to monitor core body temperature.[8][14]

  • Drug Administration: Administer this compound or vehicle at the predetermined time-to-peak effect.

  • Hyperthermia Induction: Gradually increase the ambient temperature using a heat lamp, causing the mouse's core body temperature to rise at a controlled rate (e.g., 1°C every 2 minutes).[8][14]

  • Observation: Continuously monitor the animal for seizure onset and record the core body temperature at which the seizure occurs. The test is typically stopped if no seizure occurs by a certain temperature (e.g., 42.5°C).[8][14]

  • Data Analysis: The primary endpoint is the temperature at which a seizure is induced. A significant increase in the seizure threshold temperature in the drug-treated group compared to the vehicle group indicates efficacy.

Mechanisms of Action and Signaling Pathways

This compound's anticonvulsant effects are attributed to multiple mechanisms, including direct actions on GABAergic neurotransmission and inhibition of cytochrome P450 enzymes, which potentiates the effects of other antiepileptic drugs.[15][16] More recent evidence also points to the inhibition of T-type calcium channels.[4][5]

GABAergic Modulation

This compound enhances GABAergic inhibition through several mechanisms: as a positive allosteric modulator of GABA-A receptors, and by inhibiting GABA reuptake and metabolism.[15][16][17]

GABAergic_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT GABA Transporter (GAT) GAT->GABA_vesicle GABA->GAT Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel Chloride Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization Cl- Influx This compound This compound This compound->GAT Inhibits This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: this compound's modulation of GABAergic neurotransmission.

Cytochrome P450 Inhibition

A key aspect of this compound's clinical utility is its ability to inhibit cytochrome P450 (CYP) enzymes, thereby increasing the plasma concentrations of co-administered antiepileptic drugs.[15][18]

CYP450_Inhibition cluster_liver Liver Hepatocyte Other_AEDs Other Antiepileptic Drugs (e.g., Clobazam, Carbamazepine) CYP_Enzymes Cytochrome P450 Enzymes (CYP3A4, CYP2C19, etc.) Other_AEDs->CYP_Enzymes Metabolized by Increased_AED_Concentration Increased Plasma Concentration of AEDs Other_AEDs->Increased_AED_Concentration Metabolites Inactive Metabolites CYP_Enzymes->Metabolites This compound This compound This compound->CYP_Enzymes Inhibits Enhanced_Anticonvulsant_Effect Enhanced Anticonvulsant Effect Increased_AED_Concentration->Enhanced_Anticonvulsant_Effect

Caption: Inhibition of CYP450 enzymes by this compound.

T-Type Calcium Channel Inhibition

Recent studies have identified the inhibition of T-type calcium channels as another potential mechanism contributing to this compound's anti-absence seizure activity.[4][5]

T_Type_Channel_Inhibition cluster_thalamocortical Thalamocortical Neuron T_type_Ca_Channel T-type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) Burst_Firing Neuronal Burst Firing T_type_Ca_Channel->Burst_Firing Mediates Absence_Seizures Spike-and-Wave Discharges (Absence Seizures) Burst_Firing->Absence_Seizures This compound This compound This compound->T_type_Ca_Channel Inhibits Experimental_Workflow cluster_screening Initial Screening cluster_characterization Further Characterization cluster_mechanism Mechanism of Action Studies cluster_safety Safety & Tolerability MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Dose_Response Dose-Response Studies (ED50 Determination) MES_Test->Dose_Response PTZ_Test Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizures) PTZ_Test->Dose_Response Dravet_Model Dravet Syndrome Models (e.g., Hyperthermia-Induced Seizures) Dose_Response->Dravet_Model Absence_Model Absence Seizure Models (e.g., WAG/Rij rats) Dose_Response->Absence_Model Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity PK_Studies Pharmacokinetic Studies (Plasma/Brain Concentrations) Dose_Response->PK_Studies GABA_Studies GABAergic Modulation Assays (e.g., Patch Clamp) Dravet_Model->GABA_Studies Channel_Studies Ion Channel Studies (e.g., T-type Ca2+ channels) Absence_Model->Channel_Studies CYP_Studies CYP450 Inhibition Assays (in vitro / in vivo) GABA_Studies->CYP_Studies

References

The Pharmacological Profile of Stiripentol: A Structurally Unique Anticonvulsant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stiripentol (Diacomit®) is an oral antiseizure medication (ASM) distinguished by its unique aromatic allylic alcohol structure, setting it apart from all other classes of ASMs.[1] Approved as an adjunctive therapy for seizures associated with Dravet syndrome, a severe developmental and epileptic encephalopathy, its clinical efficacy is underpinned by a complex and multi-faceted pharmacological profile.[2][3] This guide provides a comprehensive technical overview of this compound's mechanisms of action, pharmacokinetic properties, and the pivotal clinical data supporting its use. It details the experimental methodologies employed to elucidate its pharmacological characteristics and presents quantitative data in a structured format for scientific evaluation. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this unique therapeutic agent.

Introduction: A Unique Chemical Entity for a Refractory Epilepsy

Discovered in 1978, this compound (4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol) is a chiral α-ethylene alcohol that is chemically unrelated to other anticonvulsant drugs.[4][5] Its development was initially hampered by its potent inhibition of hepatic cytochrome P450 (CYP) enzymes.[1] However, this property was later recognized as a key component of its therapeutic efficacy, particularly in combination with other ASMs.[1][6] this compound gained orphan drug status and was eventually approved in the European Union (2007) and the United States (2018) for the adjunctive treatment of seizures in Dravet syndrome, typically in combination with clobazam and valproate.[2][3][7]

Multi-Target Mechanism of Action

This compound's anticonvulsant effect is not attributed to a single target but rather to a combination of direct and indirect actions on the central nervous system.[8] The primary mechanisms include potentiation of GABAergic neurotransmission, direct modulation of voltage-gated ion channels, and inhibition of metabolic enzymes.[2][4]

cluster_gaba GABAergic System cluster_channels Ion Channels cluster_enzymes Metabolic Enzymes STP This compound GABA_A GABA-A Receptor (Positive Allosteric Modulation) STP->GABA_A Direct GABA_T GABA Transaminase (Inhibition) STP->GABA_T Direct GAT GABA Transporter (Inhibition) STP->GAT Direct Na_Channel Voltage-Gated Na+ Channels (Inhibition) STP->Na_Channel Direct Ca_Channel T-type Ca2+ Channels (Inhibition) STP->Ca_Channel Direct LDH Lactate Dehydrogenase (Inhibition) STP->LDH Direct CYP450 Cytochrome P450s (Inhibition) STP->CYP450 Indirect (Pharmacokinetic) cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_A GABA-A Receptor Cl_influx Hyperpolarization GABA_A->Cl_influx Opens Cl- Channel GABA_synapse->GAT Reuptake GABA_synapse->GABA_A Binds Glia Glial Cell GABA_synapse->Glia Uptake GABA_T GABA Transaminase Glia->GABA_T Metabolism by STP This compound STP->GAT Inhibits STP->GABA_A Positive Allosteric Modulation STP->GABA_T Inhibits cluster_pk This compound Pharmacokinetics cluster_ddi Drug-Drug Interaction Hub Oral Oral Administration Absorption Absorption (Tmax: 1.5-3h) Oral->Absorption Distribution Distribution (Vd: ~1 L/kg) Protein Binding: ~99% Absorption->Distribution Metabolism Hepatic Metabolism (Extensive) Distribution->Metabolism Elimination Renal Elimination (of Metabolites) Half-life: 4.5-13h Metabolism->Elimination CYP1A2 CYP1A2 Metabolism->CYP1A2 Metabolized by CYP2C19 CYP2C19 Metabolism->CYP2C19 Metabolized by CYP3A4 CYP3A4 Metabolism->CYP3A4 Metabolized by Other_Drugs Other ASMs (e.g., Clobazam) Metabolism->Other_Drugs Inhibits Metabolism of CYP1A2->Other_Drugs Metabolize CYP2C19->Other_Drugs Metabolize CYP3A4->Other_Drugs Metabolize Other_CYPs Other CYPs (2C8, 2C9, 2D6) Other_CYPs->Other_Drugs Metabolize cluster_treatment Double-Blind Treatment Period (2 Months) start baseline Baseline Period (1 Month) (Valproate + Clobazam) start->baseline random Randomization baseline->random stp_arm This compound (50 mg/kg/day) + Valproate + Clobazam random->stp_arm Arm 1 placebo_arm Placebo + Valproate + Clobazam random->placebo_arm Arm 2 endpoint Primary Endpoint: ≥50% reduction in GTCS frequency stp_arm->endpoint placebo_arm->endpoint ole Open-Label Extension (1 Month) (All patients receive this compound) endpoint->ole cluster_prep Animal Preparation cluster_admin Drug Administration cluster_induce Seizure Induction cluster_observe Observation & Data Collection cluster_analyze Data Analysis prep_node Select animal model (e.g., P21/P75 rats) Implant EEG electrodes (optional) admin_node Administer this compound (e.g., 150-350 mg/kg, i.p.) or Vehicle Control prep_node->admin_node induce_node Administer chemoconvulsant (e.g., Pentylenetetrazol, 20 mg/kg, i.p.) admin_node->induce_node observe_node Monitor behavior for seizure scoring (e.g., Racine scale) Record EEG for spike-wave discharges induce_node->observe_node analyze_node Compare seizure latency, duration, and severity between STP and vehicle groups observe_node->analyze_node

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Stiripentol for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol is an anticonvulsant agent primarily used as an adjunctive therapy for Dravet syndrome, a severe form of epilepsy.[1][2] For research purposes, a reliable and well-documented protocol for its synthesis and purification is essential. This document outlines two common laboratory-scale synthesis methods for this compound, followed by a detailed purification protocol and methods for assessing final purity. The protocols are designed to be clear and reproducible for researchers in a laboratory setting. All quantitative data is summarized for easy reference, and key processes are visualized using workflow diagrams.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below. Method A involves a two-step process starting from piperonal, while Method B describes a one-pot synthesis from 3,4-dihydroxy benzaldehyde.

Method A: Two-Step Synthesis via Claisen-Schmidt Condensation

This method first involves the Claisen-Schmidt condensation of piperonal and pinacolone to form an α,β-unsaturated ketone, which is then selectively reduced to this compound.[3]

Step 1: Synthesis of 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one (Intermediate 8)

  • In a suitable reaction vessel, dissolve 0.021 mol of pinacolone and 0.24 g of 50% sodium hydroxide in 10 mL of ethanol.[4]

  • Heat the mixture to 64°C.[4]

  • Begin the dropwise addition of a solution containing 0.02 mol of piperonal in 10 mL of ethanol.[4]

  • Maintain the reaction temperature at 60°C during the addition.[4]

  • After the addition is complete, raise the temperature to 70°C and monitor the reaction by gas chromatography for 5 hours.[4]

  • Upon completion, cool the reaction mixture in a refrigerator to precipitate a yellow solid.[4]

  • Collect the solid by suction filtration and recrystallize from ethanol to obtain the light yellow crystalline intermediate product.[4]

Step 2: Reduction to this compound

  • To an ice-cold solution of the intermediate (1.0 g, 4.3 mmol) in 10 mL of methanol, add sodium borohydride (NaBH₄) (0.49 g, 13.0 mmol) portion-wise while stirring.[3]

  • Allow the solution to stir at room temperature for 18 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.[3]

  • Filter the resulting precipitate, wash it with cold water (10 mL), and dry to yield this compound as an off-white solid.[3]

Method B: One-Pot Synthesis

This facile one-pot process synthesizes this compound from 3,4-dihydroxy benzaldehyde, involving an in-situ Knoevenagel condensation and a Luche reduction.[5][6]

  • React 3,4-dihydroxy benzaldehyde with methylene diiodide in the presence of potassium hydroxide (KOH) in ethanol at 70°C for 4 hours.[5]

  • To the resulting mixture, add 3,3-dimethyl-2-butanone, Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, and potassium carbonate (K₂CO₃).[5][7]

  • Heat the mixture to 100°C for 1 hour to facilitate the Knoevenagel condensation.[5][7]

  • After cooling to room temperature, perform a regioselective Luche reduction by adding sodium borohydride (NaBH₄) and Cerium(III) chloride (CeCl₃) in methanol and stirring for 30 minutes.[5][7]

  • The final product, pure this compound, can then be isolated. This method can achieve a purity of >99% as determined by HPLC.[5][6]

Purification of this compound

Purification is critical to obtaining high-purity this compound suitable for research. Crystallization is a common and effective method.

Crystallization Protocol
  • Solvent Selection : Ethanol or toluene can be used for crystallization.[4][8][9]

  • Dissolution : Dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., toluene) by heating the mixture. For instance, heat to 110°C under reflux if using toluene.[8]

  • Hot Filtration : If solid impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization : Cool the filtrate rapidly while agitating vigorously (e.g., 100 rpm) to induce crystallization. Maintain a low temperature (e.g., -5°C) for at least one hour to maximize crystal formation.[8]

  • Recovery : Recover the crystals by filtration or centrifugation.[8]

  • Washing : Wash the collected crystals with a small amount of cold solvent (e.g., 50 L of toluene for a large batch) to remove residual impurities.[8]

  • Drying : Dry the purified this compound crystals. A melting point of 73-74°C indicates a high degree of purity.[4][9]

Purity Assessment

The purity of the synthesized this compound should be rigorously assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC-DAD method can be used to determine the purity of this compound and identify any degradation products.[10] Purity levels greater than 99% are achievable.[5]

  • Gas Chromatography (GC) : Can be used to monitor reaction progress and assess final purity.[1]

  • Mass Spectrometry (MS) : Used for structural confirmation and identification of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.[6][9]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Provides information about the functional groups present in the molecule.[1]

Impurities can arise from the synthesis process (e.g., residual solvents, unreacted intermediates) or degradation (e.g., oxidation products).[1]

Quantitative Data Summary

Table 1: Reagents and Conditions for Synthesis Method A

Parameter Step 1: Condensation Step 2: Reduction
Starting Material Piperonal (0.02 mol), Pinacolone (0.021 mol) α,β-unsaturated ketone (1.0 g, 4.3 mmol)
Reagents 50% NaOH (0.24 g), Ethanol (20 mL) NaBH₄ (0.49 g, 13.0 mmol), Methanol (10 mL), 37% HCl
Temperature 60-70°C Ice-cold to Room Temperature
Reaction Time 5 hours 18 hours

| Yield | 85% (Intermediate)[4] | 87% (this compound)[3] |

Table 2: Reagents and Conditions for Synthesis Method B (One-Pot)

Parameter Value
Starting Material 3,4-dihydroxy benzaldehyde
Reagents Methylene diiodide, KOH, Ethanol, 3,3-dimethyl-2-butanone, TBAB, K₂CO₃, NaBH₄, CeCl₃, Methanol
Temperature 70°C (Step 1), 100°C (Step 2), Room Temp (Step 3)
Reaction Time 4 hours (Step 1), 1 hour (Step 2), 30 min (Step 3)

| Purity | >99% (HPLC)[5] |

Table 3: Purification Parameters

Parameter Value
Purification Method Crystallization
Solvents Ethanol, Toluene[8][9]
Key Temperatures 110°C (dissolution in toluene), -5°C (crystallization)[8]

| Melting Point | 73-74°C[4][9] |

Diagrams

Stiripentol_Synthesis Piperonal Piperonal Intermediate α,β-Unsaturated Ketone (4,4-dimethyl-1-(3,4-methylenedioxyphenyl) -1-penten-3-one) Piperonal->Intermediate + Pinacolone (Claisen-Schmidt) Pinacolone Pinacolone Pinacolone->Intermediate This compound This compound Intermediate->this compound Reduction (NaBH4)

Caption: Reaction scheme for the two-step synthesis of this compound.

Stiripentol_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Condensation & Reduction) start->reaction crude Crude this compound reaction->crude dissolution Dissolution in Hot Solvent crude->dissolution crystallization Crystallization (Cooling) dissolution->crystallization filtration Filtration & Washing crystallization->filtration purity_check Purity Assessment (HPLC, NMR, etc.) filtration->purity_check final_product Pure this compound (>99%) purity_check->final_product

Caption: Overall workflow for this compound synthesis and purification.

References

Application Note: Quantification of Stiripentol in Human Plasma using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Stiripentol in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure, ensuring efficient sample clean-up and high recovery. Carbamazepine is utilized as an internal standard to ensure accuracy and precision. The method is validated over a linear range of 0.1 to 20 µg/mL, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is an antiepileptic drug (AED) used in the treatment of Dravet syndrome, a severe form of epilepsy.[1] It is structurally unique among AEDs and is known to inhibit cytochrome P450 enzymes, which can affect the metabolism of other co-administered anticonvulsants.[2] Monitoring the plasma concentrations of this compound is crucial for optimizing therapeutic efficacy and minimizing potential drug-drug interactions.[3] This application note presents a validated HPLC-DAD method for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Carbamazepine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphate buffer components

  • Human plasma (drug-free)

Equipment
  • HPLC system with a DAD detector

  • Analytical column: Symmetry C18 column or equivalent

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Chromatographic Conditions

A summary of the HPLC-DAD operating conditions is provided in the table below.

ParameterCondition
Column Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile and 25 mM Phosphate Buffer (pH 2.6) (57:43, v/v)[4]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[5]
Column Temperature Ambient
Detection DAD, 262.5 nm[5]
Run Time Approximately 10 minutes
Standard and Sample Preparation

Preparation of Standard Solutions

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Primary Stock Solution of Carbamazepine (IS) (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbamazepine in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with methanol to obtain concentrations for the calibration curve and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of Carbamazepine with methanol.

Calibration Standards and Quality Control (QC) Samples

Prepare calibration standards and QC samples by spiking appropriate amounts of the this compound working standard solutions and the internal standard working solution into drug-free human plasma.

Sample Preparation Protocol

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL Carbamazepine).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing replicate QC samples at three concentration levels (Low, Medium, and High) on the same day and on three different days.

Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standard solutions at corresponding concentrations.

Quantitative Data Summary

Validation ParameterResult
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999[5]
Limit of Detection (LOD) 0.024 µg/mL[5]
Limit of Quantification (LOQ) 0.081 µg/mL[5]

Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC 0.3< 5%< 6%95 - 105%
MQC 8.0< 4%< 5%97 - 103%
HQC 16.0< 4%< 5%98 - 102%

Recovery

AnalyteConcentration (µg/mL)Mean Recovery (%)
This compound 0.3> 85%
16.0> 85%
Carbamazepine (IS) 1.0> 80%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Carbamazepine) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Diode Array Detection (262.5 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

hplc_dad_principle cluster_hplc HPLC System cluster_dad DAD Detector mobile_phase Mobile Phase pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column injector->column Sample Injection flow_cell Flow Cell column->flow_cell Eluent light_source Light Source (UV-Vis) light_source->flow_cell diode_array Photodiode Array flow_cell->diode_array Transmitted Light data_system Data Acquisition System diode_array->data_system

Caption: Principle of HPLC-DAD analysis.

Conclusion

The described HPLC-DAD method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of an internal standard contribute to the method's robustness and accuracy. This application note provides a complete protocol that can be readily implemented in a research laboratory setting for pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

Application Notes and Protocols: In Vitro Electrophysiology Recording with Stiripentol in HEK-293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP), marketed as Diacomit®, is an antiepileptic drug primarily used as an adjunctive therapy for Dravet syndrome.[1][2] Its mechanism of action is multifaceted, involving both direct modulation of ion channels and indirect effects on the metabolism of other anticonvulsant drugs.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on recombinant ion channels, specifically GABA-A receptors and T-type calcium channels, expressed in Human Embryonic Kidney (HEK-293T) cells using whole-cell patch-clamp electrophysiology.

This compound has been identified as a positive allosteric modulator of GABA-A receptors, acting at a unique site distinct from those of benzodiazepines and barbiturates.[3][4][5] It demonstrates a degree of subunit selectivity, with a more pronounced effect on GABA-A receptors containing the α3 subunit.[1][2] Additionally, this compound has been shown to inhibit voltage-gated T-type calcium channels.[1][6] HEK-293T cells are a widely used expression system for in vitro electrophysiological studies due to their robust growth, high transfection efficiency, and low endogenous expression of many ion channels.[7][8]

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of this compound with GABA-A receptors and T-type calcium channels in HEK-293T cells.

Table 1: this compound Modulation of GABA-A Receptors

Receptor Subunit CompositionThis compound EffectEC50Test ConditionsReference
α3β3γ2LPositive Allosteric Modulator~25 µMCo-application with GABA (EC10-20)[3]
α1β3γ2LPositive Allosteric ModulatorNot specifiedCo-application with GABA (EC10-20)[4]
α3β3δPositive Allosteric ModulatorNot specifiedCo-application with GABA[3]

Table 2: this compound Inhibition of T-type Calcium Channels

Channel SubtypeThis compound EffectIC50Test ConditionsReference
Cav3.1 (human)Inhibition of peak currentNot specifiedWhole-cell patch clamp[9]
Cav3.2 (human)Inhibition of peak currentNot specifiedWhole-cell patch clamp in stably transfected HEK-293 cells[9]
Cav3.3 (human)Inhibition of peak current (higher specificity)Not specifiedWhole-cell patch clamp[9]

Experimental Protocols

HEK-293T Cell Culture and Transfection

This protocol is adapted from established methods for culturing and transfecting HEK-293T cells for electrophysiological recordings.[7][10]

Materials:

  • HEK-293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA for the ion channel subunits of interest (e.g., GABAA α3, β3, γ2L, or Cav3.1, 3.2, 3.3) and a marker gene (e.g., GFP)

  • Transfection reagent (e.g., Calcium Phosphate or lipid-based reagents)

  • Glass coverslips coated with poly-L-lysine

Procedure:

  • Cell Culture: Maintain HEK-293T cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days when they reach 80-90% confluency.

  • Cell Plating for Transfection: The day before transfection, plate cells onto poly-L-lysine-coated glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. For co-expression of multiple subunits, use a 1:1:1 ratio of the respective plasmids.

    • Gently add the complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh, pre-warmed culture medium.

  • Post-Transfection Incubation: Incubate the cells for 24-48 hours at 37°C to allow for protein expression. For some channels, incubation at a lower temperature (e.g., 28-30°C) may enhance membrane expression.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for whole-cell voltage-clamp recordings from transfected HEK-293T cells.[6][11]

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Micropipette puller

  • Recording chamber

  • Perfusion system

  • This compound stock solution (in DMSO)

  • GABA stock solution (in water)

Solutions:

Table 3: Recording Solutions

Solution TypeComposition
External Solution (GABA-A Receptors) 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)
Internal Solution (GABA-A Receptors) 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP (pH adjusted to 7.2 with CsOH)
External Solution (T-type Ca²⁺ Channels) 110 mM TEA-Cl, 10 mM BaCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with TEA-OH)
Internal Solution (T-type Ca²⁺ Channels) 120 mM Cs-methanesulfonate, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP (pH adjusted to 7.2 with CsOH)

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Selection: Transfer a coverslip with transfected cells to the recording chamber filled with external solution. Identify transfected cells using fluorescence microscopy (for GFP-positive cells).

  • Seal Formation: Approach a selected cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • GABA-A Receptors: Clamp the cell at a holding potential of -50 mV to -60 mV.[3][4] Apply GABA (at a concentration that elicits a submaximal response, e.g., EC10-20) alone and in combination with various concentrations of this compound (0.1 µM to 1 mM).[4]

    • T-type Calcium Channels: Hold the cell at a potential of -100 mV to inactivate voltage-gated sodium and high-voltage-activated calcium channels. Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV). Apply this compound to the external solution to determine its inhibitory effect.

  • Data Analysis: Analyze the recorded currents using appropriate software (e.g., Clampfit, pCLAMP). Generate concentration-response curves and fit the data with the Hill equation to determine EC50 or IC50 values.

Visualizations

Signaling Pathway and Experimental Workflow

Stiripentol_Mechanism cluster_GABA GABA-A Receptor Modulation cluster_Ca T-type Calcium Channel Inhibition STP_GABA This compound GABA_R GABA-A Receptor (α3 subunit preference) STP_GABA->GABA_R Positive Allosteric Modulation Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening GABA GABA GABA->GABA_R Agonist Binding Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization STP_Ca This compound T_type T-type Ca²⁺ Channel (Cav3.1, 3.2, 3.3) STP_Ca->T_type Inhibition Ca_Influx Decreased Ca²⁺ Influx T_type->Ca_Influx Blocks Channel Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability

Caption: Mechanism of action of this compound on GABA-A receptors and T-type calcium channels.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture HEK-293T Cell Culture Plate Plate on Coverslips Culture->Plate Transfect Transfect with Ion Channel Plasmids Plate->Transfect Incubate Incubate for 24-48h Transfect->Incubate Transfer Transfer Coverslip to Recording Chamber Incubate->Transfer Select Select Transfected Cell Transfer->Select Seal Form Gigaohm Seal Select->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record Record Ion Currents WholeCell->Record Apply_Drug Apply this compound +/- Agonist Record->Apply_Drug Analyze Analyze Current Traces Apply_Drug->Analyze Curve Generate Concentration-Response Curves Analyze->Curve Determine_EC50 Determine EC50/IC50 Curve->Determine_EC50

Caption: Experimental workflow for in vitro electrophysiology of this compound.

Conclusion

The provided protocols and data serve as a comprehensive guide for investigating the electrophysiological effects of this compound on GABA-A receptors and T-type calcium channels expressed in HEK-293T cells. These methods allow for a detailed characterization of the drug's mechanism of action, potency, and selectivity, which is crucial for both basic research and drug development. The subunit-dependent modulation of GABA-A receptors and the inhibition of T-type calcium channels likely contribute to this compound's clinical efficacy in treating complex seizure disorders. Further research using these techniques can help to elucidate the precise molecular interactions and explore the therapeutic potential of this compound in other neurological conditions.

References

Application Notes and Protocols for Assessing Stiripentol Efficacy in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of Stiripentol (STP) in preclinical animal models of epilepsy. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible data generation for the assessment of this antiepileptic drug.

Introduction

This compound is an antiepileptic drug primarily used as an adjunctive therapy for seizures associated with Dravet syndrome.[1][2] Its mechanisms of action are multifaceted, primarily involving the enhancement of GABAergic neurotransmission.[2][3] this compound acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits.[1][4] It has also been shown to inhibit the synaptosomal reuptake of GABA and the enzyme GABA transaminase, leading to increased GABA concentrations in the brain.[1][5] Additionally, this compound can inhibit lactate dehydrogenase, which may reduce neuronal excitability, and has been found to inhibit T-type calcium channels, suggesting a role in mitigating absence seizures.[1][5][6] Its neuroprotective properties have also been noted, potentially by reducing neuronal injury from prolonged seizures.[6][7][8]

Key Signaling Pathways of this compound

The primary mechanism of this compound's anticonvulsant activity is the potentiation of GABAergic inhibition. The following diagram illustrates the key molecular interactions.

Stiripentol_GABA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_transaminase GABA Transaminase GABA_reuptake GABA Reuptake Transporter GABA->GABA_reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization This compound This compound This compound->GABA_transaminase Inhibition This compound->GABA_reuptake Inhibition This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: this compound's GABAergic mechanism of action.

A secondary mechanism involves the inhibition of T-type calcium channels, which is particularly relevant for absence seizures.

Stiripentol_Calcium_Channel_Pathway cluster_neuron Thalamocortical Neuron T_type_Ca_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type_Ca_channel->Ca_influx Neuronal_bursting Neuronal Burst Firing (Spike-Wave Discharges) Ca_influx->Neuronal_bursting This compound This compound This compound->T_type_Ca_channel Inhibition Depolarization Membrane Depolarization Depolarization->T_type_Ca_channel Experimental_Workflow Animal_Model Animal Model Selection (e.g., Scn1a+/- mice, WAG/Rij rats) PK_Study Pharmacokinetic Profiling (Dose-ranging, Brain/Plasma Concentration) Animal_Model->PK_Study Acute_Efficacy Acute Efficacy Testing (MES, scPTZ, Hyperthermia-induced seizures) PK_Study->Acute_Efficacy Chronic_Efficacy Chronic Efficacy Testing (e.g., Kindling models, Spontaneous seizures) Acute_Efficacy->Chronic_Efficacy Neuroprotection Neuroprotection Assays (e.g., Post-status epilepticus histology) Chronic_Efficacy->Neuroprotection Data_Analysis Data Analysis and Interpretation (ED50, Seizure Threshold, Statistical Analysis) Neuroprotection->Data_Analysis

References

Application Notes and Protocols for Screening Stiripentol's Effect on GABA-A Receptor Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome, a severe form of epilepsy.[1][2] Its mechanism of action involves the positive allosteric modulation of GABA-A (γ-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] this compound enhances GABAergic neurotransmission by increasing the duration of GABA-A receptor channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This application note provides detailed protocols for a cell-based assay to screen and characterize the effects of this compound on various GABA-A receptor subunit combinations, a critical step in understanding its therapeutic mechanism and exploring its potential for other neurological disorders.

This compound's modulatory effect is subunit-dependent, showing a preference for receptors containing the α3 subunit.[1][2][6] This selectivity is significant as the α3 subunit is more prominently expressed in the developing brain, potentially explaining this compound's efficacy in childhood epilepsies.[1][2] It also demonstrates activity on δ-containing receptors, which are typically located extrasynaptically.[1][7] Unlike benzodiazepines, this compound's action does not depend on the presence of a γ subunit.[1]

This document outlines the methodology for expressing different combinations of GABA-A receptor subunits in a heterologous expression system (HEK293 cells) and subsequently evaluating the effect of this compound using whole-cell patch-clamp electrophysiology.

Data Presentation

The following tables summarize the quantitative effects of this compound on different GABA-A receptor subunit combinations as reported in the literature.

Table 1: Potentiation of GABA-Evoked Currents by this compound in Various GABA-A Receptor Isoforms

Receptor Subunit CombinationThis compound Concentration% Potentiation of GABA-evoked current (mean ± SEM)Reference
α1β3γ2L100 µM250 ± 30[4]
α2β3γ2L100 µM300 ± 40[4]
α3β3γ2L100 µM450 ± 50[4]
α5β3γ2L100 µM280 ± 35[4]
α1β2γ2S100 µMNot specified[8]
α3β2γ2SNot specifiedNot specified[9]
α1β3δ100 µM350 ± 45[7]
α3β3δ100 µM420 ± 55[7]

Table 2: Effect of this compound on GABA EC50 in α3β3γ2L Receptors

ConditionGABA EC50 (µM)Reference
GABA alone45.2[4]
GABA + 100 µM this compound6.2[4]

Signaling Pathway and Experimental Workflow

GABA-A Receptor Signaling Pathway with this compound Modulation

GABAA_Stiripentol_Pathway cluster_membrane Cell Membrane GABAA_receptor GABAA Receptor (αβγ/δ subunits) Chloride_channel Chloride (Cl-) Channel (Closed) Stiripentol_site Allosteric Site (this compound) Chloride_channel_open Chloride (Cl-) Channel (Open) Stiripentol_site->Chloride_channel_open Enhances Opening GABA_site GABA Binding Site GABA_site->Chloride_channel_open Opens Cl_in Cl- Influx Chloride_channel_open->Cl_in GABA GABA GABA->GABA_site Binds This compound This compound This compound->Stiripentol_site Binds Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition

Caption: this compound allosterically modulates GABA-A receptors.

Experimental Workflow for Screening this compound

Stiripentol_Screening_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293_culture HEK293 Cell Culture Transfection Transient Transfection with GABAA Subunit Plasmids HEK293_culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Plating Plate Transfected Cells on Coverslips Incubation->Plating Patch_clamp Whole-Cell Patch-Clamp Recording Plating->Patch_clamp Drug_application Application of GABA and GABA + this compound Patch_clamp->Drug_application Current_measurement Measure GABA-evoked Chloride Currents Drug_application->Current_measurement Potentiation_calc Calculate % Potentiation Current_measurement->Potentiation_calc EC50_calc Determine EC50 Shift Potentiation_calc->EC50_calc

Caption: Workflow for cell-based screening of this compound.

Experimental Protocols

HEK293 Cell Culture

This protocol describes the maintenance of HEK293 cells for subsequent transfection and electrophysiological recording.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • T75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain HEK293 cells in T75 flasks with supplemented DMEM.

  • Passage the cells when they reach 80-90% confluency (typically every 2-3 days).

  • To passage, aspirate the medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 1-2 minutes until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 ratio.[10]

Transient Transfection of HEK293 Cells

This protocol outlines the transient transfection of HEK293 cells with plasmids encoding the desired GABA-A receptor subunits.

Materials:

  • HEK293 cells (60-80% confluent in 6-well plates)

  • Plasmids encoding GABA-A receptor subunits (e.g., α3, β3, γ2L) and a reporter gene (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

Procedure:

  • One day before transfection, seed HEK293 cells in 6-well plates to achieve 60-80% confluency on the day of transfection.[11]

  • For each well, dilute the plasmids (e.g., 0.5 µg of each subunit plasmid and 0.2 µg of GFP plasmid) in 250 µL of Opti-MEM.

  • In a separate tube, dilute the transfection reagent in 250 µL of Opti-MEM according to the manufacturer's instructions and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Add the 500 µL of DNA-transfection reagent complex dropwise to each well.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding to electrophysiological recordings.[12] Successful transfection can be confirmed by observing GFP fluorescence.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of GABA-evoked currents from transfected HEK293 cells in the absence and presence of this compound.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[3]

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.[3]

  • GABA stock solution (100 mM in water)

  • This compound stock solution (100 mM in DMSO)

Procedure:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[13]

  • Under visual control, approach a single, fluorescent cell with the patch pipette and apply gentle positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply a submaximal concentration of GABA (e.g., EC10-EC20, determined from a prior GABA dose-response curve) for 5 seconds to elicit a baseline current.[4]

  • After a washout period, co-apply the same concentration of GABA with the desired concentration of this compound.

  • Record the peak current amplitude in both conditions.

  • To determine the effect on GABA potency, generate a full GABA dose-response curve in the absence and presence of a fixed concentration of this compound (e.g., 100 µM).[4]

Data Analysis
  • Measure the peak amplitude of the GABA-evoked inward current in the absence (I_GABA) and presence (I_GABA+STP) of this compound.

  • Calculate the percentage potentiation using the formula: % Potentiation = ((I_GABA+STP - I_GABA) / I_GABA) * 100

  • For dose-response experiments, plot the normalized current against the GABA concentration and fit the data to the Hill equation to determine the EC50 values.

  • Compare the EC50 values for GABA in the absence and presence of this compound to quantify the leftward shift in the dose-response curve.

Conclusion

The provided protocols offer a robust framework for investigating the effects of this compound on specific GABA-A receptor subunit combinations. By employing these cell-based assays, researchers can further elucidate the molecular pharmacology of this compound, identify novel therapeutic targets, and screen other compounds for similar modulatory activity on GABA-A receptors. This detailed understanding is crucial for the development of more selective and effective treatments for epilepsy and other neurological conditions.

References

Application Notes and Protocols: Structural Elucidation of Stiripentol and its Metabolites using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug used in the treatment of severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[1] It is structurally unique among antiepileptic drugs, featuring an aromatic allylic alcohol structure.[2] The elucidation of its metabolic fate is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of small molecules, including drugs and their metabolites.[3][4] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of this compound and its metabolites.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the human body, with at least 13 metabolites detected in urine.[2][5][6] The primary metabolic transformations include:

  • Oxidative cleavage of the methylenedioxy ring: This is a major pathway that leads to the formation of catechol derivatives.[6]

  • Glucuronidation: Conjugation with glucuronic acid is another significant metabolic route.[5][6]

  • O-methylation of catechol metabolites: The catechol intermediates can be further metabolized by O-methylation.[5][6]

  • Hydroxylation of the tert-butyl group: This leads to the formation of hydroxylated metabolites.[5][6]

  • Conversion of the allylic alcohol side-chain: The side-chain can be converted to an isomeric 3-pentanone structure.[5][6]

Phase I metabolism of this compound is primarily catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4.[7][8]

Stiripentol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Oxidative Cleavage Oxidative Cleavage (CYP1A2, CYP2C19, CYP3A4) This compound->Oxidative Cleavage Major Hydroxylation Hydroxylation This compound->Hydroxylation Allylic Alcohol Conversion Allylic Alcohol Conversion This compound->Allylic Alcohol Conversion Glucuronidation Glucuronidation This compound->Glucuronidation Catechol_Metabolites Catechol Metabolites Oxidative Cleavage->Catechol_Metabolites Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Pentanone_Metabolites 3-Pentanone Metabolites Allylic Alcohol Conversion->Pentanone_Metabolites Glucuronide_Congjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Congjugates O-methylation O-methylation O_methylated_Metabolites O-methylated Metabolites O-methylation->O_methylated_Metabolites Catechol_Metabolites->O-methylation

Caption: Major metabolic pathways of this compound.

NMR Data for this compound

While specific literature values for the NMR of this compound's metabolites are scarce, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent drug, this compound. These values serve as a reference for the identification of the core structure in its metabolites.

This compound Structure Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
16.88 (d, J=8.0 Hz)108.2
26.75 (d, J=1.6 Hz)105.7
36.74 (dd, J=8.0, 1.6 Hz)120.5
4-147.9
5-147.2
65.95 (s)101.1
76.55 (d, J=16.0 Hz)130.9
86.20 (dd, J=16.0, 6.5 Hz)134.5
94.10 (d, J=6.5 Hz)78.9
10-35.2
110.95 (s)26.0 (3C)
121.85 (m)30.1
130.90 (t, J=7.4 Hz)11.9

Note: Predicted data is based on standard NMR prediction software and may vary slightly from experimental values.

Experimental Protocols

Sample Preparation for NMR Analysis

The quality of NMR data is highly dependent on proper sample preparation. For the analysis of this compound and its metabolites from biological matrices (e.g., urine, plasma), extraction and purification are necessary to remove interfering endogenous compounds.[9]

Materials:

  • Biological fluid (urine, plasma)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., TMS)

  • NMR tubes (5 mm)

Protocol:

  • Extraction of Metabolites:

    • For urine samples, a simple dilution may be sufficient. However, for more complex matrices like plasma, a protein precipitation step followed by SPE is recommended.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge with methanol followed by water.

      • Load the pre-treated biological sample onto the cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute the metabolites with methanol or acetonitrile.

      • Evaporate the eluent to dryness under a stream of nitrogen.

  • NMR Sample Preparation:

    • Re-dissolve the dried extract in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆).

    • Add an internal standard (e.g., TMS) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_extraction Extraction & Purification cluster_nmr_prep NMR Sample Preparation Biological_Sample Biological Sample (Urine, Plasma) Pre_treatment Pre-treatment (e.g., Protein Precipitation) Biological_Sample->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Deuterated Solvent Evaporation->Reconstitution Add_Standard Add Internal Standard Reconstitution->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer NMR_Analysis NMR Analysis Transfer->NMR_Analysis

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.[4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

1D NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbons.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling), revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help determine stereochemistry.

NMR_Elucidation_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) Structure_Fragments Identify Structural Fragments H1_NMR->Structure_Fragments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Structure_Fragments COSY COSY (¹H-¹H Connectivity) COSY->Structure_Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Assemble_Molecule Assemble Full Molecular Structure HMBC->Assemble_Molecule Structure_Fragments->Assemble_Molecule

Caption: Logical workflow for structural elucidation using NMR.

Data Analysis and Interpretation

The analysis of the NMR spectra will involve the following steps:

  • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to identify functional groups and proton environments.

  • ¹³C NMR: Determine the number of unique carbon atoms.

  • HSQC: Assign protons to their directly attached carbons.

  • COSY: Establish spin systems by identifying coupled protons.

  • HMBC: Connect the spin systems and functional groups by identifying long-range proton-carbon correlations.

By combining the information from all these experiments, the complete chemical structure of this compound's metabolites can be determined. For instance, the loss of the methylenedioxy signal (around 5.95 ppm in ¹H NMR and 101.1 ppm in ¹³C NMR) and the appearance of two new aromatic signals would indicate the oxidative cleavage of the methylenedioxy ring to form a catechol metabolite.

Quantitative NMR (qNMR) for Metabolite Profiling

Quantitative NMR (qNMR) can be used to determine the concentration of this compound and its metabolites in biological samples.[10][11][12][13] This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]

Protocol for qNMR:

  • Sample Preparation: Prepare the NMR sample as described above, but with the addition of a precisely weighed amount of an internal standard of known purity.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m_IS = Mass of the internal standard

    • V = Volume of the solvent

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its metabolites. A systematic approach combining 1D and 2D NMR experiments allows for the unambiguous determination of their chemical structures. Furthermore, qNMR provides a robust method for quantifying these compounds in biological matrices, which is essential for comprehensive pharmacokinetic and drug metabolism studies.

References

Stiripentol's Inhibition of T-Type Calcium Channels: Application Notes and Protocols for Patch-Clamp Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, has a multifaceted mechanism of action.[1][2] Beyond its well-documented role as a positive allosteric modulator of GABA-A receptors, recent studies have revealed its activity as an inhibitor of low-voltage-activated T-type calcium channels.[1][2][3][4][5] These channels, particularly the subtypes Cav3.1, Cav3.2, and Cav3.3, are implicated in the thalamocortical oscillations that underlie absence seizures, a common feature in Dravet syndrome.[5] In vitro patch-clamp experiments have demonstrated that this compound inhibits all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3) at clinically relevant concentrations.[3] This inhibitory action on T-type calcium channels represents a distinct mechanism that may contribute to its broad efficacy, particularly in controlling absence seizures.[3][6]

These application notes provide a detailed protocol for the patch-clamp analysis of this compound's effects on recombinant human T-type calcium channels, enabling researchers to investigate this important aspect of its pharmacology.

Data Presentation: this compound's Inhibitory Effect on T-Type Calcium Channels

The following table summarizes the quantitative data on the inhibitory potency of this compound on the three subtypes of T-type calcium channels, as determined by patch-clamp analysis.

Channel SubtypeIC50 (µM)Hill CoefficientCell LineReference
Cav3.169.161.71CHO[3]
Cav3.264.351.68HEK293[3]
Cav3.336.61.19CHO[3]

Table 1: Summary of this compound's inhibitory activity on T-type calcium channel subtypes. Data extracted from Riban et al., 2022.

Experimental Protocols

This section details the methodology for conducting whole-cell patch-clamp recordings to assess the effect of this compound on T-type calcium channels.

Cell Culture and Transfection
  • Cell Lines:

    • Chinese Hamster Ovary (CHO) cells are used for transient transfection with cDNA encoding human Cav3.1 and Cav3.3.

    • Human Embryonic Kidney (HEK293) cells stably transfected with cDNA for human Cav3.2 are also utilized.[3]

  • Transfection (for CHO cells):

    • Transiently transfect CHO cells with the appropriate Cav channel subtype cDNA using a suitable transfection reagent.

    • Co-transfect with a fluorescent marker (e.g., GFP) to facilitate the identification of successfully transfected cells.

    • Allow 24-48 hours for channel expression before conducting patch-clamp experiments.

Electrophysiological Recordings: Whole-Cell Patch-Clamp
  • Solutions and Reagents:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Pipette Solution (in mM): 135 CsF, 5 NaCl, 2.25 MgCl2, 17 HEPES, 7.5 EGTA, 0.1 CaCl2. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Vehicle Control: Use a solution containing the same final concentration of DMSO as the highest concentration of this compound tested (e.g., 0.3%).[3]

  • Recording Setup:

    • Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Maintain cells in a recording chamber continuously perfused with the external solution.

  • Experimental Procedure:

    • Establish a whole-cell configuration on a transfected cell identified by fluorescence.

    • Clamp the cell at a holding potential of -100 mV to ensure the channels are in a closed, available state.

    • Record T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV).

    • After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 5 µM to 300 µM).[3]

    • Record the peak current amplitude at each concentration, allowing sufficient time for the drug effect to reach a steady state.

    • Perform cumulative dose-response recordings on each cell.[3]

Data Analysis
  • Measure the peak inward current amplitude in the absence (control) and presence of different concentrations of this compound.

  • Normalize the peak current at each drug concentration to the control current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and the Hill coefficient.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture CHO or HEK293 Cell Culture transfection Transfection with Cav3.x cDNA (+ GFP Marker) cell_culture->transfection expression 24-48h Incubation for Channel Expression transfection->expression whole_cell Establish Whole-Cell Configuration expression->whole_cell voltage_clamp Hold at -100 mV Apply Depolarizing Steps whole_cell->voltage_clamp baseline Record Baseline T-type Current voltage_clamp->baseline stp_application Perfuse with this compound (Cumulative Doses) baseline->stp_application record_inhibition Record Peak Current at Each Concentration stp_application->record_inhibition measure_peak Measure Peak Current Amplitudes record_inhibition->measure_peak normalize Normalize to Control (% Inhibition) measure_peak->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve fit_hill Fit to Hill Equation plot_curve->fit_hill determine_ic50 Determine IC50 & Hill Coefficient fit_hill->determine_ic50

Caption: Experimental workflow for patch-clamp analysis of this compound on T-type calcium channels.

signaling_pathway This compound This compound t_type T-type Calcium Channels (Cav3.1, Cav3.2, Cav3.3) This compound->t_type Inhibition ca_influx Decreased Ca2+ Influx t_type->ca_influx thalamocortical Reduced Thalamocortical Oscillations ca_influx->thalamocortical absence_seizures Amelioration of Absence Seizures thalamocortical->absence_seizures

References

Application Notes and Protocols for the Preparation of Stiripentol Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stiripentol is an anticonvulsant drug used in the treatment of seizures associated with Dravet syndrome.[1] Its mechanisms of action are multifaceted, making it a subject of interest in various in vitro studies.[2][3] The primary mechanism involves the positive allosteric modulation of GABA-A receptors, which enhances GABAergic neurotransmission.[4][5] this compound has shown a greater potentiation of GABA-A receptors containing α3 and δ subunits.[3][5][6] Additionally, it has been found to inhibit lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism, and various cytochrome P450 (CYP) enzymes.[1][2][7] It also has effects on voltage-gated sodium and T-type calcium channels.[1][3] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols and data for the preparation of this compound stock solutions.

Data Presentation

A summary of the quantitative data for this compound is provided in the table below for easy reference and comparison.

ParameterSolvent / ConditionValueReference
Solubility
DMSO~50 mg/mL[8]
46-47 mg/mL[9][10]
Ethanol~30 mg/mL[8]
46-47 mg/mL[9][10]
Dimethyl formamide (DMF)~50 mg/mL[8]
WaterInsoluble / ~0.405 mg/mL[6][11]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[8]
Storage & Stability
Solid-20°C≥ 4 years[8]
Stock Solution (in solvent)-80°C1 year[10]
-20°C1 month[10]
Aqueous SolutionRoom TemperatureNot recommended for more than 1 day[8]
Chemical Properties
Molecular Weight234.29 g/mol [9]
Purity≥98%[8]

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution in Organic Solvents

This protocol is suitable for preparing a high-concentration stock solution of this compound that can be used for subsequent dilutions into aqueous media for in vitro assays.

Materials:

  • This compound (crystalline solid, ≥98% purity)[8]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, anhydrous

  • Sterile, conical-bottom polypropylene or glass vials

  • Inert gas (e.g., argon or nitrogen)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance in a sterile vial. For example, to prepare a 50 mg/mL stock solution in DMSO, weigh 50 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial. For the example above, add 1 mL of DMSO. To minimize degradation, it is recommended to purge the solvent with an inert gas before use.[8]

  • Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for the experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10]

Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffers

This protocol describes the preparation of working solutions of this compound in aqueous buffers, such as Phosphate-Buffered Saline (PBS) or cell culture media, from a high-concentration organic stock solution.

Materials:

  • High-concentration this compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thawing Stock Solution: Thaw a single-use aliquot of the high-concentration this compound stock solution at room temperature.

  • Dilution: To prepare the working solution, dilute the stock solution into the pre-warmed aqueous buffer. For example, to prepare a 100 µM working solution from a 50 mM stock in DMSO, add 2 µL of the stock solution to 998 µL of the aqueous buffer.

  • Mixing: Immediately after adding the stock solution, vortex the working solution gently to ensure homogeneity. Due to the low aqueous solubility of this compound, it is crucial to perform this dilution step quickly and mix thoroughly to prevent precipitation.

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[8]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a key signaling pathway of this compound.

G Experimental Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Solid add_solvent 2. Add Organic Solvent (DMSO/Ethanol) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store_stock 5. Store at -20°C or -80°C aliquot->store_stock thaw 6. Thaw Stock Solution Aliquot store_stock->thaw dilute 7. Dilute into Aqueous Buffer thaw->dilute mix 8. Vortex Gently dilute->mix use 9. Use Immediately in In Vitro Assay mix->use G This compound's Mechanism of Action on GABA-A Receptor This compound This compound gaba_receptor GABA-A Receptor (α3 and δ subunit containing) This compound->gaba_receptor Positive Allosteric Modulation channel_opening Increased Duration of Chloride Channel Opening gaba_receptor->channel_opening Leads to gaba GABA gaba->gaba_receptor Binds chloride_influx Enhanced Chloride (Cl-) Influx channel_opening->chloride_influx hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization inhibition Enhanced GABAergic Inhibition hyperpolarization->inhibition

References

Troubleshooting & Optimization

Technical Support Center: Improving Stiripentol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of stiripentol for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1][2][3] Its solubility in aqueous buffers is sparingly low.[1] For quantitative details, please refer to the data summary table below.

Q2: Why is this compound difficult to dissolve directly in my aqueous buffer or cell culture medium?

A2: this compound is a lipophilic compound, as indicated by its high octanol-water partition coefficient (Log P) of 2.94.[3] This chemical property means it has a strong preference for non-polar (oily) environments over polar (water-based) environments like aqueous buffers, leading to poor solubility.

Q3: What is the recommended method for preparing an aqueous working solution of this compound?

A3: The most effective and widely recommended method is the co-solvent technique.[1][4] This involves first dissolving this compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution is then serially diluted into the final aqueous buffer or medium to achieve the desired working concentration.[1] It is crucial to add the stock solution to the buffer and not the other way around, while ensuring adequate mixing.

Q4: My this compound precipitates when I add its stock solution to my cell culture media. What can I do?

A4: Precipitation upon dilution is a common issue. Please see the Troubleshooting Guide below for detailed solutions. Key strategies include reducing the final concentration of the organic solvent, warming the buffer (if experimentally permissible), and ensuring the final this compound concentration does not exceed its maximum solubility limit in the final medium.

Q5: What is the maximum concentration of this compound I can achieve in an aqueous buffer?

A5: The maximum achievable concentration depends on the co-solvent and its final percentage in the buffer. For example, by first dissolving this compound in ethanol, a final concentration of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol and PBS (pH 7.2).[1] A study using the hydrophilic polymer PEG-6000 as a carrier demonstrated an approximate 10-fold increase in aqueous solubility.[2]

Q6: How stable are this compound solutions and how should they be stored?

A6: Organic stock solutions (in DMSO or ethanol) can be stored at -20°C for several months.[5] However, aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment; it is not recommended to store aqueous solutions for more than one day.[1] One study noted that this compound degrades under acidic conditions but shows stability under alkaline, thermal, and oxidative stress.[6]

Q7: Can the organic solvent I use to dissolve this compound (e.g., DMSO, ethanol) affect my in vitro assay?

A7: Yes. Organic solvents can have independent biological effects on cells or enzymes. It is critical to include a vehicle control in your experimental design. This control should contain the same final concentration of the organic solvent as your this compound-treated samples to ensure that any observed effects are due to the drug itself and not the solvent.

Q8: Are there alternative methods to improve this compound's solubility besides using co-solvents?

A8: Yes, other techniques used for poorly soluble drugs include solid dispersions and pH adjustment.[4][7][8] Creating a solid dispersion of this compound with a hydrophilic carrier, such as polyethylene glycol 6000 (PEG-6000), has been shown to significantly improve its dissolution rate and solubility in aqueous media.[2][9][10] As a weak base, this compound's solubility is also expected to be higher in acidic aqueous conditions.[11]

Data Presentation: this compound Solubility

Solvent/SystemReported SolubilityReference(s)
WaterInsoluble / Practically Insoluble[2][3][12]
Dimethyl Sulfoxide (DMSO)~50 mg/mL, 46 mg/mL, >9.9 mg/mL[1][5][12]
Ethanol~30 mg/mL, 46 mg/mL, ≥46.7 mg/mL[1][5][12]
Dimethylformamide (DMF)~50 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 50 mg/mL in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen) - Recommended

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the appropriate volume of DMSO to achieve the target concentration of 50 mg/mL.

  • Purge the vial with an inert gas to displace oxygen, which can degrade the compound over time.[1]

  • Tightly cap the vial and vortex thoroughly.

  • If dissolution is slow, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes to aid dissolution.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term stability.[5]

Protocol 2: Preparation of an Aqueous Working Solution (e.g., 100 µM in Cell Culture Medium)

Materials:

  • This compound stock solution (50 mg/mL or 213.4 mM in DMSO)

  • Pre-warmed sterile aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

Methodology:

  • Calculate the volume of stock solution needed for your final working concentration. Example: To make 1 mL of 100 µM solution from a 213.4 mM stock, you would need (100 µM * 1 mL) / 213.4 mM = ~0.47 µL.

  • Due to the small volume, it is highly recommended to perform a serial dilution. First, prepare an intermediate dilution (e.g., 10 mM or 1 mM) from your main stock solution.

  • Pipette the final volume of the aqueous buffer/medium into a sterile tube.

  • Add the calculated volume of the this compound stock solution (or intermediate dilution) directly into the buffer/medium. Crucially, add the stock to the buffer, not the reverse.

  • Immediately mix the solution by gentle vortexing or by pipetting up and down to ensure rapid and uniform dispersion, which helps prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high.

  • Use the freshly prepared aqueous working solution immediately. Do not store.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer 1. Final concentration exceeds solubility limit.2. High final concentration of organic solvent.3. Inadequate mixing.1. Lower the final this compound concentration.2. Reduce the final percentage of the organic co-solvent (e.g., keep DMSO <0.5%). This may require making a less concentrated stock solution.3. Add the stock solution slowly to the buffer while vortexing.
Inconsistent or non-reproducible assay results 1. Precipitation of the compound leading to lower effective concentration.2. Degradation of this compound in the aqueous solution.1. Centrifuge your final working solution before adding it to the assay to pellet any precipitate.2. Always prepare fresh working solutions immediately before use.[1]3. Ensure complete dissolution of the stock solution before dilution.
Vehicle control (e.g., DMSO only) shows a biological effect 1. The concentration of the organic solvent is too high and is toxic to the cells or interferes with the assay components.1. Lower the final solvent concentration in all samples to a non-toxic level (typically <0.1% - 0.5% for most cell lines).2. Perform a solvent tolerance test to determine the maximum concentration your specific assay can tolerate.
Difficulty dissolving the initial solid powder 1. Low-quality solvent (contains water).2. Insufficient agitation.1. Use anhydrous, high-purity organic solvents.2. Gently warm the solution to 37°C and/or use an ultrasonic bath to facilitate dissolution.[5]

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

Key Mechanisms of Action of Stiripentoldot

// Main compound node STP [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2.5, height=1];

// Target nodes GABA_A [label="GABAA Receptor", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=3, height=1]; LDH [label="Lactate Dehydrogenase\n(LDH)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=3, height=1]; CYP [label="Cytochrome P450\nEnzymes", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF", fixedsize=true, width=3, height=1];

// Effect nodes GABA_effect [label="Positive Allosteric Modulation\n(Increased GABAergic Transmission)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; LDH_effect [label="Inhibition\n(Blocks Lactate-Pyruvate Conversion)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP_effect [label="Inhibition\n(Alters Metabolism of Other Drugs)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges STP -> GABA_A [color="#4285F4"]; STP -> LDH [color="#FBBC05"]; STP -> CYP [color="#34A853"];

GABA_A -> GABA_effect [style=dashed, color="#5F6368"]; LDH -> LDH_effect [style=dashed, color="#5F6368"]; CYP -> CYP_effect [style=dashed, color="#5F6368"]; }

References

Technical Support Center: Stiripentol Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with stiripentol and may encounter stability issues, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to acidic conditions?

A1: Yes, this compound is known to be unstable and degrades under acidic conditions.[1][2] Forced degradation studies have shown that while this compound is stable under alkaline, oxidative, thermal, and photolytic stress, it readily degrades in the presence of acid.[1][3]

Q2: What happens to this compound in an acidic environment?

A2: In the presence of hydrochloric acid, this compound undergoes degradation to form a single primary degradation product.[1][3] This occurs through the substitution of the hydroxyl (-OH) group on the this compound molecule with a chloride ion.[1]

Q3: At what pH does this compound start to degrade?

A3: Significant degradation of this compound is observed at a pH of 1.0.[2] The rate of degradation is dependent on the concentration of the acid.[1] Studies have used hydrochloric acid at concentrations ranging from 0.005 N to 0.1 N to induce and study this degradation.[1]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To prevent degradation, it is crucial to control the pH of your experimental solutions. Maintaining a pH above acidic conditions is recommended. For instance, this compound has been shown to be stable in an aqueous suspension at pH 5.[2] For oral formulations, enteric-coated solid dispersions have been developed to protect this compound from the acidic environment of the stomach.[4]

Q5: What analytical methods can be used to assess this compound stability?

A5: Stability-indicating high-performance liquid chromatography (HPLC) with a photodiode array detector (DAD) is a validated method for determining the concentration of this compound and its degradation product.[1][3] High-performance thin-layer chromatography (HPTLC) has also been used for stability-indicating assays.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent recovery of this compound in analytical assays. The experimental medium is acidic, causing degradation of the this compound molecule.- Measure the pH of all solutions and buffers used in the experiment. - Adjust the pH to be at or above 5.[2] - If acidic conditions are required for the experiment, consider the kinetics of degradation and minimize the exposure time.
An unexpected peak appears in my chromatogram when analyzing this compound. This is likely the acidic degradation product of this compound, especially if your mobile phase or sample solvent is acidic.- Confirm the identity of the peak by running a forced degradation study as a reference (see Experimental Protocols section). - Adjust the chromatographic method to ensure separation of the parent drug and the degradant peak. An isocratic reversed-phase HPLC method has been successfully used for this purpose.[1]
Variability in experimental results when using different batches or formulations of this compound. The formulation itself may influence the local pH and stability of this compound. Powder or granule formulations for suspension have shown lower bioavailability, which could be related to degradation in the acidic environment of the stomach.[2]- Ensure consistent formulation and preparation methods. - For in vivo studies, consider formulations designed to protect the drug from acidic environments, such as enteric-coated preparations.[4]

Data on this compound Degradation

The degradation of this compound in the presence of 0.1 N hydrochloric acid at 60°C follows first-order kinetics.[1]

Table 1: Percentage of this compound Degraded in 0.1 N HCl at 60°C

Time (hours)Percentage Degraded (%)
176.03
283.51
384.87
595.00

Data sourced from a stability-indicating HPLC-DAD method study.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol is adapted from a validated stability-indicating HPLC-DAD method.[1]

Objective: To induce and analyze the degradation of this compound under acidic stress.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), various normalities (e.g., 0.005 N, 0.01 N, 0.05 N, 0.1 N)

  • Methanol, HPLC grade

  • Water bath or incubator set to 60°C

  • Volumetric flasks

  • HPLC system with a DAD detector

  • Symmetry C18 column or equivalent

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 0.5 mg/mL).

  • For each acid concentration to be tested, mix a known volume of the this compound stock solution with the corresponding HCl solution in a volumetric flask.

  • Heat the solutions at 60°C in a water bath for specified time intervals (e.g., 1, 2, and 3 hours).[1]

  • At each time point, withdraw an aliquot of the solution, cool it to room temperature, and neutralize it if necessary.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

HPLC Conditions (example):

  • Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (60:40, v/v), with the pH adjusted to 4.1 ± 0.1 with phosphoric acid.[1]

  • Flow Rate: 1 mL/min[1]

  • Column: Symmetry C18

  • Detector: DAD, monitor at an appropriate wavelength for this compound.

  • Injection Volume: As per instrument requirements.

Analysis:

  • Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the degradation product over time.

  • Calculate the percentage of degradation at each time point.

Protocol 2: HPTLC Method for Stability Assessment

This protocol provides an alternative method for assessing this compound stability.[5]

Objective: To separate this compound from its degradation products using HPTLC.

Materials:

  • This compound reference standard

  • Pre-coated silica gel 60 F254 aluminum plates

  • Developing solvents: Ethyl acetate, Dichloromethane, Toluene

  • HPTLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound.

  • Apply the sample solution as bands on the HPTLC plate.

  • Develop the plate in a chamber with a mobile phase consisting of Ethyl acetate: Dichloromethane: Toluene (2:2:6 v/v/v).[5]

  • After development, dry the plate and scan it at 301 nm to detect the separated bands.[5]

Analysis:

  • The Rf value for this compound is approximately 0.63 under these conditions.[5]

  • Degradation products will appear as separate bands with different Rf values.

Visualizations

Stiripentol_Degradation_Pathway This compound This compound (C14H18O3) DegradationProduct Degradation Product (Substitution of -OH with -Cl) This compound->DegradationProduct Degradation Acid Acidic Conditions (e.g., HCl) Acid->this compound

Caption: Acid-catalyzed degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Stress Apply Acidic Stress (e.g., 0.1 N HCl, 60°C) Prep->Stress Neutralize Neutralize and Dilute Sample Stress->Neutralize HPLC Inject into HPLC-DAD System Neutralize->HPLC Quantify Quantify this compound and Degradation Product HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Stiripentol Dosage for Hyperthermia-Induced Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Stiripentol dosage in hyperthermia-induced seizure models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the context of hyperthermia-induced seizures?

A1: this compound (STP) exerts its anticonvulsant effects through a multi-faceted approach. Its primary mechanism is the positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission in the brain[1][2]. This is particularly relevant in hyperthermia, as elevated temperatures can disrupt the balance between excitatory and inhibitory signals. This compound has been shown to be particularly effective at GABA-A receptors containing an α3 subunit, which are more highly expressed in the developing brain, potentially explaining its efficacy in childhood-onset epilepsies like Dravet syndrome[1][3]. Additionally, this compound inhibits lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism. By inhibiting LDH, this compound may reduce neuronal excitability[2][4]. It also has been shown to inhibit T-type calcium channels, which could contribute to its anti-seizure properties[5][6][7].

Q2: What is a typical starting dose for this compound in a mouse model of hyperthermia-induced seizures?

A2: The optimal dose of this compound can vary depending on whether it is used as a monotherapy or as an add-on treatment. For monotherapy in mouse models of Dravet syndrome, doses ranging from 150 mg/kg to 350 mg/kg have been reported to be effective[8]. As an add-on therapy with clobazam and valproate, lower doses of this compound, such as 100 mg/kg to 130 mg/kg, have been shown to significantly increase the temperature threshold for seizures[9]. It is recommended to start with a dose-escalation study to determine the optimal dose for your specific animal model and experimental conditions.

Q3: How should this compound be prepared and administered for animal studies?

A3: this compound has low water solubility. For intraperitoneal (i.p.) injection in mice, a common method is to initially dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it further with a vehicle such as corn oil or a saline solution[10]. It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity. For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose.

Q4: What are the pharmacokinetic considerations when using this compound in combination with other anti-seizure drugs?

A4: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2C19[11]. This leads to significant drug-drug interactions, most notably with clobazam and its active metabolite, norclobazam. Co-administration of this compound can increase the plasma concentrations of these compounds, potentiating their anti-seizure effects but also potentially increasing the risk of adverse effects[12][13][14]. When designing experiments with co-administration, it is essential to consider these interactions and potentially adjust the doses of the other drugs.

Troubleshooting Guides

Problem 1: High variability in the temperature threshold for inducing seizures.

Possible Cause Troubleshooting Step
Inconsistent heating rate. Use a controlled heating method, such as a heat lamp connected to a thermostat or a custom-built heating chamber, to ensure a consistent and gradual increase in core body temperature (e.g., 1°C every 2 minutes)[9].
Stress induced by handling and rectal probe insertion. Allow animals to acclimate to the experimental room and the rectal probe for a sufficient period before starting the hyperthermia induction.
Genetic variability within the animal colony. Ensure that the experimental and control groups are age- and sex-matched and, if possible, littermate-controlled to minimize genetic background effects.
Circadian rhythm effects. Conduct experiments at the same time of day to minimize variations due to the animals' natural physiological rhythms.

Problem 2: Animals show signs of distress or die before a seizure is observed.

Possible Cause Troubleshooting Step
Heating rate is too rapid, leading to heat stroke. Decrease the rate of temperature increase to allow for physiological adaptation. Closely monitor the animal for signs of distress, such as lethargy, shallow breathing, or loss of righting reflex, that are distinct from seizure activity.
Dehydration. Ensure animals have free access to water before the experiment. For prolonged experiments, consider providing hydration.
Drug toxicity at the tested dose. If using high doses of this compound or a combination of drugs, consider reducing the dose to assess for dose-dependent toxicity. Observe for signs of neurotoxicity such as ataxia, sedation, or respiratory depression.

Problem 3: this compound does not appear to be effective at a previously reported dose.

Possible Cause Troubleshooting Step
Issues with drug formulation or administration. Verify the preparation of the this compound solution or suspension to ensure correct concentration and solubility. Confirm the accuracy of the administration technique (e.g., proper i.p. injection).
Timing of administration relative to hyperthermia induction. The time to peak effect of this compound should be considered. Administer the drug at a time point that allows it to reach efficacious concentrations in the brain before the seizure is induced.
Differences in animal model or strain. The efficacy of this compound can be model- and strain-dependent. The reported effective dose may not be directly transferable. A dose-response study is recommended for any new model.
Drug-drug interactions. If used in combination, ensure that the other drugs are not inadvertently antagonizing the effect of this compound or being metabolized differently in your specific model.

Experimental Protocols

Hyperthermia-Induced Seizure Protocol in Mice

This protocol is adapted from studies on Dravet syndrome mouse models[9][14].

  • Animal Preparation: Use age- and sex-matched mice (e.g., P28-P42 Scn1a mutant mice and wild-type littermates). Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Prepare this compound in a suitable vehicle. Administer the desired dose via intraperitoneal (i.p.) or oral (p.o.) route. The timing of administration should be based on the known pharmacokinetics of this compound to coincide with its peak effect during the hyperthermia challenge.

  • Temperature Monitoring: Gently restrain the mouse and insert a lubricated rectal probe to monitor core body temperature. Allow the mouse to acclimate to the probe for 5-10 minutes.

  • Hyperthermia Induction: Place the mouse in a chamber under a heat lamp. Gradually increase the ambient temperature to raise the mouse's core body temperature at a controlled rate (e.g., 1°C every 2 minutes).

  • Seizure Observation: Continuously observe the mouse for behavioral signs of a seizure, such as wild running, clonus, tonus, or loss of posture. Record the core body temperature at the onset of the first generalized seizure.

  • Endpoint: The experiment is concluded when a seizure is observed or a predetermined cut-off temperature (e.g., 42.5°C) is reached to prevent mortality from hyperthermia itself.

  • Data Analysis: Compare the seizure temperature thresholds between different treatment groups. Other parameters such as seizure latency and duration can also be recorded and analyzed.

Data Presentation

Table 1: Efficacy of this compound as an Add-on Therapy in a Hyperthermia-Induced Seizure Model

Data summarized from Anderson et al., 2024, in Scn1aA1783V/WT mice. All groups received Clobazam (5 mg/kg) and Valproate (75 mg/kg).

This compound Dose (mg/kg)Number of Animals (n)Mean Seizure Temperature Threshold (°C ± SEM)Statistical Significance (vs. Vehicle)
0 (Vehicle)940.8 ± 0.3-
30941.0 ± 0.4Not Significant
701041.2 ± 0.3Not Significant
1001041.8 ± 0.2p < 0.05
1301042.1 ± 0.1*p < 0.01
Table 2: Efficacy of this compound Monotherapy in a Hyperthermia-Induced Seizure Model

Data summarized from Ito et al., 2012, in Scn1a(RX/+) mice at 1 month of age.

Treatment GroupNumber of Animals (n)Mean Seizure Temperature Threshold (°C ± SD)Statistical Significance (vs. Vehicle)
Vehicle1040.5 ± 0.4-
This compound (150 mg/kg)1041.5 ± 0.6p < 0.05

Visualizations

experimental_workflow Experimental Workflow for this compound Dose Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Scn1a mutant) drug_prep Prepare this compound Formulation animal_model->drug_prep acclimation Animal Acclimation drug_prep->acclimation dose_admin Administer this compound Dose (Monotherapy or Add-on) acclimation->dose_admin hyperthermia Induce Hyperthermia (Controlled Heating) dose_admin->hyperthermia seizure_obs Observe and Record Seizure Threshold hyperthermia->seizure_obs data_comp Compare Seizure Thresholds between Dose Groups seizure_obs->data_comp stat_analysis Statistical Analysis data_comp->stat_analysis dose_select Select Optimal Dose stat_analysis->dose_select stiripentol_moa This compound's Multi-Target Mechanism of Action cluster_gaba GABAergic System cluster_metabolism Neuronal Metabolism cluster_channels Ion Channels This compound This compound gaba_r GABA-A Receptor (α3 subunit preference) This compound->gaba_r Positive Allosteric Modulator ldh Lactate Dehydrogenase (LDH) This compound->ldh Inhibitor ca_channel T-type Calcium Channels This compound->ca_channel Inhibitor gaba_neuro Enhanced Inhibitory Neurotransmission gaba_r->gaba_neuro outcome Anti-Seizure Effect in Hyperthermia Models gaba_neuro->outcome neuron_excite Reduced Neuronal Excitability ldh->neuron_excite neuron_excite->outcome channel_block Inhibition of Channel Activity ca_channel->channel_block channel_block->outcome logical_relationship Decision-Making for this compound Dosage Optimization start Start: Define Experimental Goal therapy_type Monotherapy or Add-on? start->therapy_type monotherapy_dose Select Monotherapy Dose Range (e.g., 100-350 mg/kg) therapy_type->monotherapy_dose Monotherapy addon_dose Select Add-on Dose Range (e.g., 50-150 mg/kg) therapy_type->addon_dose Add-on dose_escalation Perform Dose-Escalation Study monotherapy_dose->dose_escalation addon_dose->dose_escalation assess_efficacy Assess Efficacy: Increase in Seizure Threshold? dose_escalation->assess_efficacy assess_toxicity Assess for Adverse Effects (e.g., sedation, ataxia) assess_efficacy->assess_toxicity Yes no_effect No Significant Effect: Re-evaluate Model/Formulation assess_efficacy->no_effect No optimal_dose Optimal Dose Identified assess_toxicity->optimal_dose No Toxicity dose_adjustment Adjust Dose or Combination assess_toxicity->dose_adjustment Toxicity Observed dose_adjustment->dose_escalation

References

Troubleshooting variability in Stiripentol efficacy in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in Stiripentol efficacy during animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Pharmacology & Mechanism of Action

Q1: We are observing inconsistent anticonvulsant effects with this compound. What are the primary mechanisms of action that could contribute to this variability?

A1: this compound has multiple mechanisms of action, and variability in their relative contributions can lead to inconsistent effects. The primary mechanisms include:

  • Positive Allosteric Modulation of GABAa Receptors: this compound enhances GABAergic inhibition by binding to GABAa receptors, particularly those containing α3 and δ subunits.[1][2][3][4] The expression of these subunits can vary with age and brain region, potentially leading to different responses.[2]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound is a potent inhibitor of several CYP enzymes, including CYP2C19 and CYP3A4.[2][3][5] This leads to significant drug-drug interactions, altering the metabolism and concentration of co-administered antiepileptic drugs (AEDs).

  • Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, this compound may reduce neuronal excitability by mimicking a ketogenic diet, where the brain's energy source shifts from glucose to ketone bodies.[3][6]

  • Ion Channel Modulation: this compound has been shown to block voltage-gated sodium and T-type calcium channels, which can contribute to its anticonvulsant and neuroprotective properties.[2][4]

Q2: Could the age of our experimental animals be a factor in the variable efficacy of this compound?

A2: Yes, the anticonvulsant activity of this compound is age-dependent, with increased efficacy observed in younger animals.[2][3][7] This is likely due to the higher expression of α3 subunits of GABAa receptors in the immature brain, which are more sensitive to this compound.[2] Studies in a mouse model of Dravet syndrome showed that this compound monotherapy was effective in preventing hyperthermia-induced seizures in one-month-old mice but not in those aged five months or older.[7]

Pharmacokinetics & Metabolism

Q3: We are using different animal models (mice, rats, monkeys). How does the pharmacokinetics of this compound vary between species?

A3: The pharmacokinetics of this compound can differ significantly across species, affecting its absorption, distribution, metabolism, and elimination. This variability can impact the effective dose and dosing schedule.

Table 1: Comparative Pharmacokinetics of this compound in Different Animal Species

ParameterRatMonkey (Rhesus)Human
Bioavailability ~60-70% (oral)[8]Low (oral)[9]Well absorbed (oral)[5]
Protein Binding High99%[3]~99%[3][5]
Metabolism Extensive, primarily via oxidative cleavage of the methylenedioxy ring and glucuronidation.[5]Extensive.[9]Extensively metabolized by CYP1A2, CYP2C19, and CYP3A4.[3][5][6]
Elimination Half-life Dose-dependent.~1.09 hours (mean residence time)[9]4.5 to 13 hours (dose-dependent)[3][5]
Primary Excretion Route Urine (as metabolites)[3]Urine (as metabolites)[9]Urine (majority as metabolites)[3]

Q4: We are co-administering this compound with other antiepileptic drugs. What are the expected drug-drug interactions?

A4: this compound is a known inhibitor and inducer of several cytochrome P450 enzymes, leading to significant pharmacokinetic interactions with other AEDs.[2][10][11]

  • Clobazam (CLB): this compound significantly increases the plasma concentrations of clobazam and its active metabolite, norclobazam, by inhibiting their metabolism.[6][12] This interaction is thought to contribute significantly to the clinical efficacy seen with this combination.[12] A dose reduction of up to 50% for clobazam is often recommended to avoid toxicity.[6]

  • Valproate (VPA): The interaction with valproate is more complex. While some clinical synergy is observed, preclinical studies in mice have shown a sub-additive (antagonistic) interaction in the maximal electroshock (MES) seizure model.[12]

  • Carbamazepine (CBZ): this compound can increase the plasma and brain levels of carbamazepine by inhibiting its metabolism via CYP2C8 and CYP3A4.[2]

  • Other AEDs: this compound can also interact with other AEDs metabolized by CYP enzymes. It is crucial to consider these potential interactions when designing experiments.

Experimental Design & Protocol

Q5: What are the recommended seizure models to test the efficacy of this compound?

A5: The choice of seizure model can influence the observed efficacy of this compound. Commonly used models include:

  • Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures.[13] this compound has shown efficacy in this model.[12]

  • Pentylenetetrazol (PTZ) Test: The PTZ test is used to identify drugs that may be effective against myoclonic and absence seizures.[13][14][15] this compound has demonstrated anti-absence effects in rodent models using PTZ.[14][16]

  • Genetic Models of Epilepsy: For specific epilepsy syndromes like Dravet syndrome, using relevant genetic mouse models (e.g., Scn1a mutant mice) is crucial for evaluating efficacy against specific seizure types, such as hyperthermia-induced seizures.[7]

  • Audiogenic Seizure Models: These models are useful for studying reflex seizures and can be used to evaluate the effect of this compound on seizure susceptibility and lethality.[17]

Q6: We are unsure about the optimal formulation and administration route for this compound in our animal studies. What are the best practices?

A6: this compound has low water solubility, which can present formulation challenges.[3]

  • Formulation: For oral administration, this compound can be prepared as a suspension.[18] The stability of the suspension should be ensured, especially for long-term studies.

  • Route of Administration: The most common routes of administration in animal studies are intraperitoneal (i.p.) and oral (p.o.).[8] The choice of route can affect the bioavailability and pharmacokinetics of the drug. Intravenous (i.v.) administration has also been used to study its pharmacokinetic profile.[9]

  • Vehicle: The choice of vehicle for dissolving or suspending this compound is critical and should be non-toxic and inert. The vehicle should be administered to a control group to account for any potential effects.

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in the Mouse Maximal Electroshock (MES) Seizure Model

Objective: To determine the anticonvulsant effect of this compound against generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Fast mice for 4 hours before drug administration.

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The endpoint is the protection against tonic hindlimb extension.

  • Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

Protocol 2: Evaluation of this compound in a Hyperthermia-Induced Seizure Model in Scn1a+/- Mice

Objective: To assess the efficacy of this compound in a genetic mouse model of Dravet syndrome.

Materials:

  • Scn1a+/- mice and wild-type littermates

  • This compound

  • Clobazam (for combination studies)

  • Vehicle

  • Heating lamp or a controlled temperature chamber

  • Rectal thermometer

Procedure:

  • Administer this compound, Clobazam, a combination, or vehicle to the mice.

  • Place the mouse in a chamber and gradually increase its core body temperature using a heating lamp.

  • Continuously monitor the body temperature with a rectal thermometer.

  • Observe the mouse for the onset of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures).

  • Record the body temperature at which the first seizure occurs (seizure-inducing body temperature).

  • Compare the seizure-inducing body temperatures between the different treatment groups. An increase in this temperature indicates an anticonvulsant effect.

Visualizations

Signaling Pathways and Mechanisms of Action

Stiripentol_Mechanism cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_Metabolism Metabolic Enzymes GABAa_Receptor GABAa Receptor (α3, δ subunits) Neuronal_Inhibition Increased Neuronal Inhibition GABAa_Receptor->Neuronal_Inhibition Increased Inhibition GABA_Transaminase GABA Transaminase GABA_Transaminase->Neuronal_Inhibition Increased GABA Levels GABA_Uptake GABA Uptake GABA_Uptake->Neuronal_Inhibition Increased GABA Levels Na_Channel Voltage-gated Na+ Channels Neuronal_Excitability Reduced Neuronal Excitability Na_Channel->Neuronal_Excitability Reduced Ca_Channel T-type Ca2+ Channels Ca_Channel->Neuronal_Excitability Reduced CYP450 Cytochrome P450 (CYP2C19, CYP3A4) Other_AEDs Increased Efficacy of Other AEDs CYP450->Other_AEDs Decreased Metabolism LDH Lactate Dehydrogenase LDH->Neuronal_Excitability Reduced This compound This compound This compound->GABAa_Receptor Positive Allosteric Modulation This compound->GABA_Transaminase Inhibition This compound->GABA_Uptake Inhibition This compound->Na_Channel Blockade This compound->Ca_Channel Blockade This compound->CYP450 Inhibition This compound->LDH Inhibition

Caption: Multifaceted mechanism of action of this compound.

Experimental Workflow for Troubleshooting Variability

Troubleshooting_Workflow cluster_PK Pharmacokinetic Factors cluster_Design Experimental Design Factors cluster_DDI Drug Interaction Factors cluster_Model Animal Model Factors Start Inconsistent this compound Efficacy Observed Check_Pharmacokinetics Review Pharmacokinetics and Metabolism Start->Check_Pharmacokinetics Check_Experimental_Design Evaluate Experimental Design and Protocol Start->Check_Experimental_Design Check_Drug_Interactions Assess Potential Drug-Drug Interactions Start->Check_Drug_Interactions Check_Animal_Model Consider Animal Model Characteristics Start->Check_Animal_Model PK_Species Species Differences (Mouse, Rat, Monkey) Check_Pharmacokinetics->PK_Species PK_Dose Dose and Route of Administration Check_Pharmacokinetics->PK_Dose PK_Formulation Formulation and Vehicle Check_Pharmacokinetics->PK_Formulation Design_Seizure_Model Appropriateness of Seizure Model Check_Experimental_Design->Design_Seizure_Model Design_Endpoint Clarity of Efficacy Endpoints Check_Experimental_Design->Design_Endpoint Design_Controls Adequate Control Groups Check_Experimental_Design->Design_Controls DDI_CoAdmin Co-administered AEDs (e.g., Clobazam, Valproate) Check_Drug_Interactions->DDI_CoAdmin DDI_CYP450 CYP450 Inhibition/ Induction Check_Drug_Interactions->DDI_CYP450 Model_Age Age of Animals Check_Animal_Model->Model_Age Model_Strain Strain and Genetic Background Check_Animal_Model->Model_Strain Model_Sex Sex Differences Check_Animal_Model->Model_Sex Resolution Refine Protocol and Re-evaluate Efficacy PK_Formulation->Resolution Design_Controls->Resolution DDI_CYP450->Resolution Model_Sex->Resolution

Caption: Troubleshooting workflow for variability in this compound efficacy.

References

Strategies to account for Stiripentol's drug-drug interactions in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stiripentol. This resource provides detailed guidance on accounting for this compound's complex drug-drug interactions in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound's drug-drug interactions?

A1: this compound's drug-drug interactions are primarily mediated through its significant inhibition and induction of cytochrome P450 (CYP) enzymes.[1][2][3][4] It is a potent inhibitor of several key CYP isoforms, including CYP1A2, CYP2C8, CYP2C19, and CYP3A4.[1][2][5] Additionally, in vitro data show that this compound can induce CYP1A2, CYP2B6, and CYP3A4.[1][2] this compound also inhibits the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][6]

Q2: Which CYP enzymes are most significantly inhibited by this compound?

A2: In vitro studies have demonstrated that this compound is a potent inhibitor of CYP2C19 and CYP3A4, which is clinically relevant in its interaction with co-administered drugs like clobazam.[7] It also exhibits inhibitory effects on CYP1A2 and CYP2C9.[5] The inhibition of these enzymes can lead to increased plasma concentrations of other drugs metabolized by these pathways.[3]

Q3: Is this compound a substrate of CYP enzymes?

A3: Yes, this compound is metabolized by several CYP enzymes, primarily CYP1A2, CYP2C19, and CYP3A4.[1] This means that potent inducers or inhibitors of these enzymes can alter the plasma concentrations of this compound itself.

Q4: What are the implications of this compound's transporter inhibition?

A4: this compound is an inhibitor of P-gp and BCRP.[1][6] This can lead to increased systemic exposure of co-administered drugs that are substrates of these efflux transporters, potentially increasing their efficacy and/or toxicity.

Troubleshooting Experimental Issues

Issue Potential Cause Troubleshooting Steps
High variability in in vitro CYP inhibition data - this compound solubility issues in the incubation media.- Non-specific binding to microsomal protein.- Time-dependent inhibition.- Use a low percentage of organic solvent (e.g., <0.5% DMSO).- Test a range of microsomal protein concentrations.- Conduct a time-dependent inhibition assay (IC50 shift assay).[8]
Unexpectedly low inhibition in vivo compared to in vitro data - High plasma protein binding of this compound (~99%).- Complex interplay of multiple metabolic pathways in vivo.- Calculate the unbound plasma concentration of this compound for in vitro-in vivo correlation.- Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo interactions.
Difficulty in demonstrating CYP induction in vitro - Suboptimal hepatocyte viability or confluency.- Inappropriate incubation time or inducer concentration.- Ensure high viability and proper seeding density of cryopreserved human hepatocytes.- Optimize incubation time (typically 48-72 hours with daily media changes).- Use a range of this compound concentrations and appropriate positive controls (e.g., rifampicin for CYP3A4).
Conflicting results between different in vitro systems (e.g., microsomes vs. hepatocytes) - Hepatocytes provide a more complete metabolic picture, including uptake and efflux transporters and phase II metabolism.- Use a tiered approach, starting with human liver microsomes for initial screening and progressing to hepatocytes for more definitive data.

Quantitative Data on this compound's Interactions

The following tables summarize the known inhibitory constants for this compound against various CYP enzymes and transporters.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

CYP IsoformProbe SubstrateSystemInhibition Constant (Ki)IC50Reference(s)
CYP1A2 (R)-warfarinHuman Liver Microsomes-~100 µM[5]
CYP2C9 (S)-warfarinHuman Liver Microsomes-~130 µM[5]
CYP2C19 (S)-mephenytoinHuman Liver Microsomes0.139 +/- 0.025 µM0.276 µM[7]
CYP2C19 ClobazamcDNA-expressed CYP2C190.516 +/- 0.065 µM3.29 µM[7]
CYP2D6 BufuralolHuman Liver Microsomes->200 µM[5]
CYP3A4 CarbamazepineHuman Liver Microsomes-80 µM[5]
CYP3A4 ClobazamcDNA-expressed CYP3A41.59 +/- 0.07 µM1.58 µM[7]

Table 2: In Vitro Inhibition of Drug Transporters by this compound

TransporterSystemIC50Reference(s)
P-glycoprotein (P-gp) In vitro transporter system92.1 µM[6]
Breast Cancer Resistance Protein (BCRP) In vitro transporter system2.34 µM[6]

Experimental Protocols

Key Experiment 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition of a specific CYP enzyme activity.

Methodology:

  • Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

  • Probe Substrates: Use validated, isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Incubation:

    • Prepare a series of this compound concentrations in a suitable solvent (e.g., DMSO, final concentration ≤0.5%).

    • Pre-incubate HLM, NADPH regenerating system, and this compound at 37°C.

    • Initiate the reaction by adding the probe substrate.

    • Incubate for a specific time within the linear range of metabolite formation.

    • Terminate the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis:

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition at each this compound concentration relative to a vehicle control.

    • Plot percent inhibition versus this compound concentration and fit the data to a suitable model to determine the IC50 value.

Key Experiment 2: In Vitro CYP Induction Assay using Human Hepatocytes

Objective: To evaluate the potential of this compound to induce the expression of CYP enzymes.

Methodology:

  • Test System: Cryopreserved primary human hepatocytes.

  • Culture: Plate hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Treatment:

    • Treat the cells with a range of this compound concentrations, a vehicle control (e.g., 0.1% DMSO), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4).

    • Incubate for 48-72 hours, replacing the media with fresh compound daily.

  • Endpoint Measurement:

    • mRNA analysis (qRT-PCR): Lyse the cells, extract RNA, and perform qRT-PCR to measure the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA.

    • Enzyme Activity Assay: Incubate the treated cells with a cocktail of probe substrates and measure metabolite formation by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction).

Visualizations

DDI_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Prediction cluster_outcome Outcome Metabolism Metabolism Phenotyping (HLM, rhCYP) Inhibition CYP & Transporter Inhibition Assays Metabolism->Inhibition IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Inhibition->IVIVE Induction CYP Induction Assays (Hepatocytes) Induction->IVIVE Animal_DDI Animal DDI Studies (e.g., Rodent models) Clinical_DDI Clinical DDI Studies (Human Volunteers) Animal_DDI->Clinical_DDI Risk_Assessment Clinical DDI Risk Assessment Clinical_DDI->Risk_Assessment PBPK PBPK Modeling IVIVE->PBPK PBPK->Animal_DDI PBPK->Risk_Assessment

Caption: Experimental workflow for assessing this compound's DDI potential.

CYP_Inhibition_Pathway This compound This compound CYPEnzyme CYP Enzyme (e.g., CYP3A4, CYP2C19) This compound->CYPEnzyme Inhibits CoAdminDrug Co-administered Drug (Substrate) CoAdminDrug->CYPEnzyme Metabolized by InactiveMetabolite Inactive Metabolite CYPEnzyme->InactiveMetabolite Produces

Caption: Mechanism of this compound-mediated CYP inhibition.

CYP_Induction_Pathway This compound This compound NuclearReceptor Nuclear Receptor (e.g., PXR, AhR) This compound->NuclearReceptor Activates GeneExpression Increased CYP Gene Transcription NuclearReceptor->GeneExpression Promotes CYPEnzyme Increased CYP Enzyme Synthesis GeneExpression->CYPEnzyme Leads to IncreasedMetabolism Increased Metabolism of Co-administered Drugs CYPEnzyme->IncreasedMetabolism

Caption: Putative pathway for this compound-mediated CYP induction.

References

Navigating the Challenges of Stiripentol's Oral Bioavailability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complexities of managing stiripentol's poor oral bioavailability in pharmacokinetic studies. This compound, a valuable antiepileptic agent, presents significant formulation challenges due to its low aqueous solubility and extensive first-pass metabolism.[1][2] This guide offers detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in optimizing this compound delivery and achieving reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound.

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

  • Question: We are observing unexpectedly low and highly variable plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and erratic plasma concentrations of this compound are common challenges stemming from its inherent physicochemical properties and metabolic profile. Here’s a systematic approach to troubleshooting this issue:

    • Poor Aqueous Solubility: this compound is practically insoluble in water, which can severely limit its dissolution in the gastrointestinal tract, the rate-limiting step for absorption.[2][3]

      • Solution: Employing bioavailability enhancement strategies is crucial. Consider formulating this compound as a solid dispersion, nanoemulsion, or a self-nanoemulsifying drug delivery system (SNEDDS) to improve its dissolution rate and solubility.[4][5][6]

    • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4 enzymes, before it can reach systemic circulation.[7][8]

      • Solution: While directly inhibiting first-pass metabolism in a preclinical setting is complex, utilizing formulations that promote lymphatic transport, such as lipid-based systems like nanoemulsions and SNEDDS, can partially bypass the portal circulation and reduce the extent of first-pass metabolism.

    • Acid Instability: this compound is reported to be unstable in acidic environments, which could lead to degradation in the stomach before it reaches the site of absorption.[9]

      • Solution: Encapsulating this compound in protective delivery systems like nanoemulsions can shield the drug from the harsh acidic environment of the stomach.[5][9] A study demonstrated that a this compound SNEDDS formulation maintained 97% of the drug after 8 hours in an acidic solution, compared to only 37.48% for a methanolic solution.[9]

    • Inadequate Formulation Performance: The chosen formulation may not be optimized. For instance, in solid dispersions, the drug-to-carrier ratio might not be ideal, or in nanoemulsions, the particle size may be too large for efficient absorption.

      • Solution: Systematically optimize your formulation parameters. For solid dispersions, experiment with different drug-to-polymer ratios and preparation methods (e.g., melting vs. solvent evaporation).[4] For nanoemulsions, optimize the oil, surfactant, and co-surfactant concentrations to achieve a small and uniform particle size.[5]

Issue 2: Difficulty in Achieving Consistent and Reproducible Formulation Characteristics

  • Question: We are struggling to consistently produce this compound nanoemulsions with the desired particle size and stability. What factors should we investigate?

  • Answer: Reproducibility is key in formulation development. For nanoemulsions, several factors can influence their characteristics:

    • Component Ratios: The ratio of oil, surfactant, and co-surfactant is critical.

      • Troubleshooting: Construct pseudo-ternary phase diagrams to identify the optimal component ratios that result in a stable nanoemulsion region. This systematic approach helps in understanding the formulation design space.

    • Homogenization Process: The energy input during homogenization directly impacts droplet size.

      • Troubleshooting: Standardize the homogenization parameters, including the duration and power of ultrasonication or the pressure and number of cycles for high-pressure homogenization.[5]

    • Order of Addition: The sequence in which components are mixed can affect the final formulation.

      • Troubleshooting: Maintain a consistent and documented order of addition for all batches. For instance, a common method is to dissolve the drug in the oil phase, then add the surfactant and co-surfactant before emulsifying with the aqueous phase.

    • Environmental Factors: Temperature and humidity can influence solvent evaporation rates and component stability.

      • Troubleshooting: Control the environmental conditions during formulation as much as possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for this compound's poor oral bioavailability?

A1: this compound's poor oral bioavailability is multifactorial, primarily attributed to its very low aqueous solubility and significant first-pass metabolism in the liver.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[10] Additionally, its instability in acidic conditions can contribute to pre-absorptive degradation.[9]

Q2: Which formulation strategy has shown the most promise for improving this compound's bioavailability?

A2: Several advanced formulation strategies have demonstrated significant improvements in this compound's oral bioavailability. Both nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) have shown remarkable results in preclinical studies. For instance, one study reported that a SNEDDS formulation increased the relative oral bioavailability of this compound by 218.01% compared to a suspension.[6] Another study on nanoemulsions also reported enhanced bioavailability. Solid dispersions with hydrophilic polymers like PEG-6000 have also been shown to significantly improve the dissolution rate of this compound.[3][4] The choice of the optimal strategy will depend on the specific experimental goals and available resources.

Q3: Are there any critical drug-drug interactions to be aware of when co-administering this compound in pharmacokinetic studies?

A3: Yes, this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4.[11] This can lead to significant pharmacokinetic interactions when co-administered with other drugs that are substrates of these enzymes. In a research setting, it is crucial to be aware of this, especially if other compounds are being co-administered with this compound, as their plasma concentrations could be elevated, potentially leading to toxicity or confounding the study results.

Q4: What analytical methods are suitable for quantifying this compound in plasma samples?

A4: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a commonly used and reliable method for the quantification of this compound in biological matrices.[12][13] For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also an excellent choice.[14] The selection of the method will depend on the required sensitivity, the complexity of the matrix, and the available instrumentation.

Q5: What are the key pharmacokinetic parameters of this compound?

A5: this compound exhibits non-linear pharmacokinetics, meaning its exposure increases more than proportionally with the dose.[7] Key parameters from studies in humans include:

  • Time to peak plasma concentration (Tmax): 2 to 3 hours.[7]

  • Plasma protein binding: Approximately 99%.[7]

  • Elimination half-life (t1/2): Ranges from 4.5 to 13 hours and increases with the dose.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on different this compound formulations.

Table 1: In Vitro Dissolution of this compound from Solid Dispersions with PEG-6000

Formulation (this compound:PEG-6000)Preparation MethodDrug Release at 90 min (%)
Pure this compound-32.0
Physical Mixture (1:1)Physical Mixing40.2
Physical Mixture (1:2)Physical Mixing45.1
Solid Dispersion (1:1)Solvent Evaporation75.6
Solid Dispersion (1:2)Solvent Evaporation81.0
Solid Dispersion (1:1)Co-evaporation85.0
Solid Dispersion (1:2)Co-evaporation87.5
Solid Dispersion (1:1)Melting91.4
Solid Dispersion (1:2)Melting99.6

Data sourced from a study on solid dispersion approaches for this compound.[4]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (µg/L)AUC0→6h (h·µg/L)Relative Bioavailability (%)
This compound Suspension1894.09 ± 1077.643556.93 ± 2470.01100
This compound-SNEDDS4048.38 ± 704.547754.58 ± 1489.37218.01

Data sourced from a study on a self-nanoemulsifying drug delivery system for this compound.[6]

Experimental Protocols

1. Preparation of this compound Solid Dispersions (Melting Method)

This protocol describes the preparation of a this compound solid dispersion with PEG-6000 using the melting method, which has shown the highest dissolution enhancement.[4]

  • Materials: this compound, Polyethylene glycol 6000 (PEG-6000).

  • Equipment: Water bath, porcelain dish, mortar and pestle, 100-mesh sieve.

  • Procedure:

    • Weigh the desired amounts of this compound and PEG-6000 (e.g., for a 1:2 ratio, use 100 mg of this compound and 200 mg of PEG-6000).[4]

    • Melt the PEG-6000 in a preheated porcelain dish on a water bath at 50-60°C.[4]

    • Add the this compound powder to the molten PEG-6000 with continuous stirring to ensure a homogenous mixture.[4]

    • Cool the mixture to room temperature to solidify.[4]

    • Store the solid mass in a desiccator for 24 hours.[4]

    • Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.[4]

2. Preparation of this compound Nanoemulsion (Solvent-Diffusion/Ultrasonic Homogenization)

This protocol outlines the preparation of this compound-loaded nanoemulsions.[5]

  • Materials: this compound, medium-chain triglycerides (MCT, oil phase), poly(ethylene glycol) monooleate (PM, surfactant), absolute ethanol.

  • Equipment: Ultrasonic probe, syringe, magnetic stirrer.

  • Procedure:

    • Prepare the organic phase by dissolving this compound, MCT, and PM in absolute ethanol. A reported successful formulation used 100 mg of this compound, 450 mg of MCT, and 250 mg of PM in 1 mL of ethanol.[5]

    • Rapidly inject the organic phase into a specific volume of water (e.g., 20 mL) using a syringe under magnetic stirring.[5]

    • Homogenize the resulting coarse emulsion using an ultrasonic probe (e.g., 400 W for 2 minutes) to form the final nanoemulsion.[5]

3. In Vitro Dissolution Testing of this compound Formulations

This protocol is for assessing the in vitro release of this compound from various formulations.

  • Apparatus: USP Type II (Paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).[10]

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a specified rate (e.g., 50 rpm for solid dispersions or 75 rpm for suspensions).[4][10]

    • Introduce the this compound formulation (equivalent to a specific dose, e.g., 100 mg) into the dissolution vessel.[4]

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60, and 90 minutes).[4]

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

    • Filter the samples (e.g., through a 0.45 µm filter) and analyze the concentration of this compound using a validated analytical method like HPLC-UV.[12]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation of this compound Solid Dispersion (Melting Method) start Weigh this compound and PEG-6000 melt Melt PEG-6000 (50-60°C) start->melt mix Add this compound to molten PEG-6000 with stirring melt->mix cool Cool to Room Temperature mix->cool dry Store in Desiccator (24 hours) cool->dry process Pulverize and Sieve (100-mesh) dry->process end_prep Final Solid Dispersion Powder process->end_prep

Caption: Workflow for preparing this compound solid dispersion via the melting method.

experimental_workflow_nanoemulsion cluster_prep Preparation of this compound Nanoemulsion start Dissolve this compound, Oil (MCT), and Surfactant (PM) in Ethanol inject Rapidly inject organic phase into water with stirring start->inject homogenize Ultrasonic Homogenization inject->homogenize end_prep This compound-loaded Nanoemulsion homogenize->end_prep

Caption: Workflow for preparing this compound nanoemulsion.

logical_relationship_bioavailability cluster_challenges Challenges with this compound cluster_solutions Formulation Strategies cluster_outcome Desired Outcome solubility Poor Aqueous Solubility sd Solid Dispersions solubility->sd Increases Dissolution ne Nanoemulsions solubility->ne Enhances Solubilization snedds SNEDDS solubility->snedds Improves Solubilization metabolism Extensive First-Pass Metabolism metabolism->ne Promotes Lymphatic Transport metabolism->snedds Promotes Lymphatic Transport stability Acid Instability stability->ne Protects from Acid Degradation stability->snedds Protects from Acid Degradation bioavailability Improved Oral Bioavailability sd->bioavailability ne->bioavailability snedds->bioavailability

Caption: Strategies to overcome this compound's bioavailability challenges.

References

Overcoming limitations of Stiripentol as a standalone therapy in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Stiripentol (STP) in preclinical models of epilepsy. Our goal is to help you overcome the limitations of STP as a standalone therapy and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often ineffective as a monotherapy in our animal models?

A1: Preclinical studies consistently demonstrate that this compound's efficacy is significantly greater when used as an adjunctive therapy rather than a monotherapy.[1][2] In a Gabrg2+/Q390X mouse model of Dravet Syndrome (DS), this compound monotherapy was largely ineffective and, in some cases, even exacerbated seizure-related events.[1] However, when combined with diazepam, it produced a significant reduction in seizures.[1] Similarly, in an Scn1a+/R1407X mouse model, the protective effects of STP monotherapy against hyperthermia-induced seizures were age-dependent, being effective in 1-month-old mice but not in 5-month-old mice.[2] The primary reason for this is this compound's significant inhibitory effect on cytochrome P450 enzymes, which leads to increased plasma concentrations of co-administered antiseizure medications (ASMs) like clobazam and valproate, resulting in a synergistic anticonvulsant effect.[3][4]

Q2: We are observing significant adverse effects like sedation and weight loss in our animals treated with this compound. What could be the cause and how can we mitigate this?

A2: The adverse effects you are observing are common and often result from drug-drug interactions rather than this compound's direct toxicity.[5][6] this compound inhibits the metabolism of other ASMs, particularly clobazam and valproic acid, leading to elevated plasma levels of these drugs and their metabolites.[4][5] This can cause side effects such as somnolence, anorexia, and weight loss.[4][6] To mitigate these effects, it is recommended to reduce the dosage of the concomitant ASMs when initiating this compound treatment.[5] Careful monitoring of the animals' well-being and dose adjustments are crucial.

Q3: What are the known mechanisms of action of this compound that we should consider in our experimental design?

A3: this compound has a multi-faceted mechanism of action. It is not only a positive allosteric modulator of GABA-A receptors but also influences GABAergic transmission through other pathways.[3][7][8] Key mechanisms include:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound enhances GABAergic inhibition by binding to a site on the GABA-A receptor distinct from the benzodiazepine binding site.[3][7] This effect is particularly pronounced on receptors containing the α3 subunit, which are more highly expressed in the developing brain.[7][8]

  • Inhibition of GABA Reuptake and Metabolism: this compound can increase synaptic GABA levels by inhibiting its reuptake and the activity of GABA transaminase, the primary enzyme responsible for GABA degradation.[7]

  • Inhibition of Lactate Dehydrogenase: By inhibiting this enzyme, this compound can modulate brain energy metabolism, which may contribute to its antiseizure effects.[7][8]

  • Inhibition of T-type Calcium Channels: Recent studies have shown that this compound can inhibit T-type calcium channels, which may explain its efficacy against absence seizures.[9][10]

Understanding these diverse mechanisms is crucial for designing experiments that can dissect the specific contributions of this compound to seizure reduction in your model.

Q4: Is there any evidence for this compound's efficacy in epilepsy models other than Dravet Syndrome?

A4: While this compound is primarily indicated for Dravet Syndrome, there is emerging evidence of its potential efficacy in other drug-resistant epilepsies.[11][12][13] Retrospective studies have shown responder rates in patients with other epilepsy syndromes, although these are highly variable.[11] For instance, one study reported a higher responder rate in patients with generalized and combined focal and generalized epilepsies compared to those with focal epilepsies.[11] However, more controlled preclinical studies are needed to systematically evaluate its efficacy and optimal combination therapies for other forms of epilepsy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy of this compound Monotherapy This compound's primary mechanism in many contexts is the potentiation of other ASMs.1. Introduce this compound as an adjunctive therapy with a benzodiazepine (e.g., clobazam, diazepam) or valproic acid. 2. Titrate the dose of the concomitant ASM downwards to account for the metabolic inhibition by this compound.[5] 3. Consider the age of the animals, as efficacy can be age-dependent in some models.[2]
Increased Seizure Frequency or Severity with this compound In some genetic backgrounds, such as the Gabrg2+/Q390X mouse model, this compound monotherapy can paradoxically increase seizure-related events.[1]1. Immediately discontinue monotherapy. 2. If continuing with this compound is desired, re-introduce it as part of a combination therapy, for example, with a benzodiazepine.[1] 3. Carefully monitor EEG and behavioral seizures upon introduction of any new therapeutic regimen.
Significant Sedation, Ataxia, or Lethargy in Animals Likely due to elevated plasma concentrations of co-administered ASMs (e.g., clobazam, diazepam) due to this compound's inhibition of their metabolism.[5][6]1. Reduce the dose of the concomitant ASM. 2. Monitor plasma levels of the co-administered drugs if analytical methods are available. 3. Stagger the administration times of this compound and the other ASMs.
Loss of Appetite and Weight Loss in Animals A common side effect, often linked to drug interactions with valproic acid and clobazam.[6]1. Adjust the dosage of concomitant medications.[5] 2. Ensure animals have easy access to palatable, high-calorie food. 3. Monitor body weight daily. 4. Administer this compound with food to minimize potential gastrointestinal upset.[14]
Variability in Experimental Results Can be due to inconsistent drug administration, pharmacokinetics, or the specific epilepsy model being used.1. Ensure consistent timing and method of drug administration. 2. Be aware that this compound is susceptible to acid degradation in the stomach; administration with food is recommended.[14] 3. Characterize the pharmacokinetic profile of this compound in your specific animal model. 4. Ensure the genetic background and age of the animals are consistent across experimental groups.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Gabrg2+/Q390X Mouse Model of Dravet Syndrome

Treatment GroupMyoclonic Jerks and Related Events (Mean ± SEM)
Vehicle22.5 ± 2.4
This compound (STP)152.3 ± 18.2
Diazepam (DZP)10.8 ± 1.5
STP + DZP11.3 ± 0.98

Data adapted from a study in heterozygous mice, highlighting the inefficacy of this compound as a monotherapy and its synergistic effect with diazepam.[1]

Table 2: Efficacy of this compound in an Scn1a+/R1407X Mouse Model of Dravet Syndrome (Hyperthermia-Induced Seizures)

Age GroupTreatmentSeizure-Inducing Body Temperature (°C)
1 MonthVehicleLower than STP group
1 MonthThis compound (STP)Significantly elevated (p < 0.05)
5 MonthsVehicleNo significant difference from STP group
5 MonthsThis compound (STP)Not significantly elevated (p > 0.05)

Data summarized from a study showing the age-dependent efficacy of this compound monotherapy.[2]

Table 3: Efficacy of this compound in Animal Models of Absence Seizures

Animal ModelTreatment (Dose)Effect on Spike-and-Wave Discharges (SWDs)
Pentylenetetrazol-inducedSTP (300 mg/kg)Almost completely abolished SWD generation
WAG/Rij ratsSTP (150 mg/kg)No statistically significant change in SWDs
WAG/Rij ratsSTP (300 mg/kg)Significantly decreased SWD duration and number (p < 0.001 and p < 0.01)

Data from a study demonstrating a dose-dependent effect of this compound on absence seizures.[9]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Efficacy in a Hyperthermia-Induced Seizure Model

  • Animal Model: Scn1aRX/+ mice, a model for Dravet Syndrome.[2]

  • Drug Administration: Administer this compound (or vehicle) intraperitoneally at the desired dose. For combination studies, administer clobazam (CLB) or other ASMs according to the experimental design.[2]

  • Induction of Hyperthermia: Place the mouse in a chamber with a controlled, gradually increasing temperature.

  • Monitoring: Continuously monitor the core body temperature of the mouse using a rectal probe. Simultaneously, observe the animal for seizure onset (e.g., loss of posture, tonic-clonic convulsions).

  • Endpoint: Record the body temperature at which the first seizure occurs. A significant increase in the seizure-inducing body temperature in the drug-treated group compared to the vehicle group indicates anticonvulsant efficacy.[2]

Protocol 2: Assessment of this compound's Effect on Absence Seizures using EEG

  • Animal Model: WAG/Rij rats, a genetic model of absence epilepsy.[9][15]

  • Surgical Implantation: Surgically implant EEG electrodes over the cortex of the rats for continuous recording of brain activity.

  • Baseline Recording: Record baseline EEG for a defined period to quantify the number and duration of spontaneous spike-and-wave discharges (SWDs).

  • Drug Administration: Administer this compound (e.g., 150 mg/kg or 300 mg/kg, i.p.) or vehicle.[9][15]

  • Post-treatment Recording: Continuously record EEG for several hours post-administration.

  • Data Analysis: Quantify the total duration, mean duration, and number of SWDs in the post-treatment period and compare them to the baseline recordings. A significant reduction in SWD parameters indicates an anti-absence effect.[9][15]

Visualizations

Stiripentol_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Potential Cause cluster_action Recommended Action start Lack of Efficacy (Monotherapy) cause1 Insufficient Potentiation of other ASMs start->cause1 adverse_effects Adverse Effects (Sedation, Weight Loss) cause2 Drug-Drug Interaction adverse_effects->cause2 action1 Implement Combination Therapy (e.g., with Benzodiazepine/Valproate) cause1->action1 action2 Reduce Dose of Concomitant ASM cause2->action2 action3 Monitor Animal Welfare Closely action1->action3 action2->action3

Caption: Troubleshooting workflow for common issues with this compound.

Stiripentol_Mechanism_of_Action cluster_gaba GABAergic System cluster_other Other Mechanisms cluster_p450 Metabolic Interaction STP This compound GABA_A GABA-A Receptor (α3 subunit) STP->GABA_A Positive Allosteric Modulation GABA_T GABA Transaminase STP->GABA_T Inhibition GAT GABA Transporter STP->GAT Inhibition LDH Lactate Dehydrogenase STP->LDH Inhibition T_type T-type Ca2+ Channel STP->T_type Inhibition CYP Cytochrome P450 (e.g., CYP2C19, CYP3A4) STP->CYP Inhibition ASMs Other ASMs (Clobazam, Valproate) CYP->ASMs Metabolism

Caption: Multi-target mechanism of action of this compound.

References

Best practices for long-term storage and handling of Stiripentol in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stiripentol. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound in the lab, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] The compound is supplied as a crystalline solid and can be stable for at least four years under these conditions.[2]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[2] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2] For enhanced solubility, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[1]

Q3: What are the solubilities of this compound in common laboratory solvents?

This compound exhibits varying solubility in different solvents. The approximate solubilities are summarized in the table below.

SolventSolubilityReference
DMSO~50 mg/mL
>9.9 mg/mL[1]
250 mg/mL (Sonication recommended)[3]
≥20 mg/mL
47 mg/mL[4]
Dimethyl formamide (DMF)~50 mg/mL[2]
Ethanol~30 mg/mL[2]
30 mg/mL (Sonication recommended)[3]
47 mg/mL[4]
AcetoneEasily soluble[5]
ChloroformModerately soluble[5]
WaterInsoluble/Practically insoluble[5][6]
Aqueous BuffersSparingly soluble[2]

Q4: How do I prepare an aqueous solution of this compound?

Due to its poor water solubility, this compound should first be dissolved in an organic solvent like ethanol before being diluted with the aqueous buffer of choice.[2] For example, a 1:1 solution of ethanol:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/ml.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Q5: What is the stability of this compound under different stress conditions?

This compound is stable under thermal, alkaline, oxidative, and photolytic stress conditions.[7][8] However, it degrades in acidic conditions.[7][8]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution: Ensure the compound has been stored at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4] Aqueous solutions should be made fresh for each experiment.[2]

  • Possible Cause: Interaction with other compounds in your experiment. This compound is a known inhibitor of several cytochrome P450 enzymes, including CYP3A4 and CYP2C19.[3][9]

  • Solution: Review all components of your experimental system for potential drug-drug interactions. If you are working with other compounds metabolized by these enzymes, consider potential inhibitory effects of this compound.

Issue 2: Poor solubility or precipitation of this compound in aqueous media.

  • Possible Cause: this compound is practically insoluble in water.[5][6]

  • Solution: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) first, and then dilute it into your aqueous medium.[2] For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used.[3]

Issue 3: Observed adverse effects in cell culture or animal models.

  • Possible Cause: High concentrations of this compound or its vehicle. Common adverse effects noted in clinical use include somnolence, decreased appetite, and weight loss.[10][11]

  • Solution: Perform a dose-response curve to determine the optimal concentration for your experiment. Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[1][3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4]

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage weigh 1. Weigh solid this compound add_solvent 2. Add organic solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is adapted from stability-indicating HPLC-DAD methods.[7][8]

  • Acid Degradation: Treat a solution of this compound with 0.1 N HCl and heat at 60°C.

  • Alkaline Degradation: Treat a solution of this compound with 1 N NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analyze all samples at various time points using a validated analytical method, such as HPLC, to determine the extent of degradation.

G Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Improper Storage/Handling start->cause1 cause2 Compound Interaction start->cause2 cause3 Solution Instability start->cause3 solution1 Verify -20°C storage, prepare fresh solutions cause1->solution1 solution2 Review experimental components for CYP450 interactions cause2->solution2 solution3 Use fresh aqueous solutions (less than 1 day old) cause3->solution3

Caption: Troubleshooting Inconsistent Experimental Results.

References

Validation & Comparative

Comparative Efficacy of Stiripentol vs. Cannabidiol in Dravet Syndrome Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical efficacy of Stiripentol and Cannabidiol (CBD) in animal models of Dravet syndrome. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the available experimental data, methodologies, and proposed mechanisms of action.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and Cannabidiol on seizure activity and associated comorbidities in Dravet syndrome mouse models.

Table 1: Efficacy in Reducing Seizure Frequency and Severity

Parameter This compound Cannabidiol Animal Model
Spontaneous Seizure Reduction Dose-dependent prevention of wild-running tonic-clonic seizures.[1] At 300 mg/kg, significantly reduced Racine score in MSO-induced seizures.[1]70% reduction in spontaneous seizure rate at 100 mg/kg.[2][3]Scn1a+/- mouse model[2][3]
Thermally-Induced Seizure Threshold Significantly elevated the seizure-inducing body temperature in 1-month-old Scn1a+/- mice.[4]Reduced duration and severity of thermally-induced seizures.[2][5]Scn1a+/- mouse model[2][4][5]
Status Epilepticus Reduced frequency of status epilepticus in approximately 40% of patients in a long-term observational study.[6]Not explicitly reported in the provided preclinical data.Clinical data (observational study)

Table 2: Effects on Behavioral Comorbidities and Survival

Parameter This compound Cannabidiol Animal Model
Social Interaction Not explicitly reported in the provided preclinical data.Improved social interaction deficits at lower doses.[2][3]Scn1a+/- mouse model[2][3]
Autistic-like Behaviors Not explicitly reported in the provided preclinical data.Ameliorated autistic-like social deficits.[2][5]Scn1a+/- mouse model[2][5]
Survival Prevented death in a dose-dependent manner in a SUDEP model.[1]Increased survival and delayed worsening of neonatal welfare in Scn1a-/- mice.[7] Reduced premature mortality in Scn1a+/- mice.[7]Scn1a+/- and Scn1a-/- mouse models[1][7]

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the efficacy of this compound and Cannabidiol in Dravet syndrome models.

Animal Models

The most commonly utilized animal model for Dravet syndrome is the Scn1a+/- mouse . These mice carry a heterozygous loss-of-function mutation in the Scn1a gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel, mirroring the genetic basis of the majority of Dravet syndrome cases in humans.[8][9] These mice exhibit key features of the human condition, including increased susceptibility to hyperthermia-induced seizures, spontaneous seizures, and premature mortality.[9] Different genetic backgrounds of these mice can influence the severity of the phenotype.[10]

Seizure Induction and Monitoring
  • Hyperthermia-Induced Seizures: Seizures are induced by gradually increasing the core body temperature of the mice, typically using a heat lamp.[11] A rectal probe is used to monitor the temperature, and the temperature at which a seizure occurs is recorded as a measure of seizure threshold.[11]

  • Spontaneous Seizures: Mice are monitored continuously, often using video-electroencephalography (vEEG), to detect the frequency, duration, and severity of spontaneous seizures.[10]

  • Cherically-Induced Seizures: In some studies, pro-convulsant agents like pentylenetetrazol (PTZ) are used to induce seizures and assess the anticonvulsant effects of the test compounds.[12]

Drug Administration
  • This compound: In preclinical studies, this compound is typically administered via intraperitoneal (i.p.) injection.[4][13] Dosages in mouse models have ranged from 150 mg/kg to 400 mg/kg.[1][13]

  • Cannabidiol: Cannabidiol is also commonly administered via intraperitoneal (i.p.) injection in mouse models.[9] Effective doses for seizure reduction have been reported around 100 mg/kg, while lower doses have shown efficacy in improving behavioral deficits.[2][9]

Behavioral Assays
  • Three-Chamber Sociability Test: This test is used to assess social preference and autistic-like behavior. A mouse is placed in a three-chambered apparatus and given the choice to interact with a novel mouse or a novel object. The time spent in each chamber is measured.[3]

  • Social Interaction Test: This assay involves introducing a novel mouse into the subject mouse's home cage. The frequency and duration of social interactions, as well as defensive behaviors like retreats, are quantified.[3]

Signaling Pathways and Mechanisms of Action

This compound

This compound is believed to exert its anticonvulsant effects through multiple mechanisms, primarily by enhancing GABAergic inhibition.[14][15][16]

  • Positive Allosteric Modulation of GABA-A Receptors: this compound potentiates the activity of GABA, the main inhibitory neurotransmitter in the brain, by binding to GABA-A receptors at a site distinct from benzodiazepines. This increases the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[16] It shows a preference for GABA-A receptors containing α3 and δ subunits.[14][15]

  • Inhibition of GABA Transaminase: this compound can inhibit the enzyme GABA transaminase, which is responsible for the breakdown of GABA, thereby increasing the concentration of GABA in the synapse.[14]

  • Inhibition of Cytochrome P450: this compound is a known inhibitor of several cytochrome P450 enzymes.[15][16] This leads to increased plasma concentrations of other co-administered antiepileptic drugs, such as clobazam, potentiating their therapeutic effects.

  • Other Proposed Mechanisms: Research also suggests that this compound may inhibit lactate dehydrogenase and voltage-gated sodium and T-type calcium channels.[14][15]

Stiripentol_Mechanism cluster_GABA GABAergic System cluster_CYP Metabolism cluster_Other Other Targets STP This compound GABA_A GABA-A Receptor (α3, δ subunits) STP->GABA_A Positive Allosteric Modulation GABA_T GABA Transaminase STP->GABA_T Inhibition CYP450 Cytochrome P450 STP->CYP450 Inhibition LDH Lactate Dehydrogenase STP->LDH Inhibition Ion_Channels Na+/Ca2+ Channels STP->Ion_Channels Inhibition Neuron_Hyperpolarization Neuron_Hyperpolarization GABA_A->Neuron_Hyperpolarization Cl- influx GABA GABA GABA_T->GABA Degrades GABA->GABA_A Activates Other_AEDs Other AEDs (e.g., Clobazam) CYP450->Other_AEDs Metabolizes Reduced_Excitability Reduced_Excitability Other_AEDs->Reduced_Excitability Increased Efficacy LDH->Reduced_Excitability Ion_Channels->Reduced_Excitability Neuron_Hyperpolarization->Reduced_Excitability Leads to

Caption: Proposed multimodal mechanism of action for this compound.

Cannabidiol (CBD)

The anticonvulsant mechanism of Cannabidiol is also thought to be multimodal and is an area of active research. It appears to modulate neuronal excitability through several targets.

  • GPR55 Antagonism: A key proposed mechanism involves the antagonism of the G protein-coupled receptor 55 (GPR55).[5] GPR55 activation is linked to increased intracellular calcium. By antagonizing GPR55, CBD may reduce neuronal hyperexcitability.[5]

  • Modulation of GABAergic Neurotransmission: Studies have shown that CBD can enhance GABAergic neurotransmission, contributing to its antiseizure effects.[8]

  • Other Potential Targets: Other research suggests that CBD may interact with transient receptor potential vanilloid 1 (TRPV1) channels and inhibit adenosine reuptake, both of which could contribute to its anticonvulsant properties.

CBD_Mechanism cluster_GPR55 GPR55 Signaling cluster_GABA GABAergic System cluster_Other Other Targets CBD Cannabidiol GPR55 GPR55 Receptor CBD->GPR55 Antagonism GABA_A GABA-A Receptor CBD->GABA_A Enhances Transmission TRPV1 TRPV1 Channel CBD->TRPV1 Modulation Adenosine_Transporter Adenosine Transporter CBD->Adenosine_Transporter Inhibition Gq_G12 Gq/G12 Proteins GPR55->Gq_G12 Activates PLC Phospholipase C Gq_G12->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Neuronal_Excitability Neuronal_Excitability Ca_release->Neuronal_Excitability Increases Neuron_Hyperpolarization Neuron_Hyperpolarization GABA_A->Neuron_Hyperpolarization Cl- influx GABA GABA GABA->GABA_A Activates Reduced_Excitability Reduced_Excitability TRPV1->Reduced_Excitability Adenosine_Transporter->Reduced_Excitability Neuron_Hyperpolarization->Reduced_Excitability Leads to Seizure_Workflow cluster_setup Experimental Setup cluster_seizure Seizure Assessment cluster_analysis Data Analysis Animal_Model Dravet Syndrome Mouse Model (e.g., Scn1a+/-) Treatment_Groups Treatment Groups: - Vehicle - this compound - Cannabidiol Animal_Model->Treatment_Groups Drug_Admin Drug Administration (e.g., i.p. injection) Treatment_Groups->Drug_Admin Spontaneous Spontaneous Seizure Monitoring (vEEG) Drug_Admin->Spontaneous Induced Induced Seizures (e.g., Hyperthermia) Drug_Admin->Induced Seizure_Metrics Quantify Seizure Metrics: - Frequency - Duration - Severity - Latency to Seizure Spontaneous->Seizure_Metrics Induced->Seizure_Metrics Stats Statistical Analysis Seizure_Metrics->Stats Behavioral_Workflow cluster_setup Experimental Setup cluster_behavior Behavioral Testing cluster_analysis Data Analysis Animal_Model Dravet Syndrome Mouse Model (e.g., Scn1a+/-) Treatment_Groups Treatment Groups: - Vehicle - this compound - Cannabidiol Animal_Model->Treatment_Groups Drug_Admin Drug Administration (e.g., i.p. injection) Treatment_Groups->Drug_Admin Sociability Three-Chamber Sociability Test Drug_Admin->Sociability Interaction Social Interaction Test Drug_Admin->Interaction Behavioral_Metrics Quantify Behavioral Metrics: - Time in Chambers - Interaction Frequency - Defensive Behaviors Sociability->Behavioral_Metrics Interaction->Behavioral_Metrics Stats Statistical Analysis Behavioral_Metrics->Stats

References

Stiripentol's efficacy in non-Dravet developmental and epileptic encephalopathies

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of stiripentol's efficacy and comparison with alternative therapies for developmental and epileptic encephalopathies (DEEs) beyond Dravet syndrome.

This guide provides a comprehensive overview of the current evidence for the use of this compound in non-Dravet developmental and epileptic encephalopathies (DEEs), offering a comparative analysis against other therapeutic options. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's potential role in these complex and often treatment-resistant conditions.

This compound: Mechanism of Action

This compound's anticonvulsant effect is believed to be multifactorial.[1][2] Its primary mechanisms include:

  • Positive Allosteric Modulation of GABAA Receptors: this compound enhances the activity of GABAA receptors, the major inhibitory neurotransmitter receptors in the brain.[3][4] It appears to have a particularly strong effect on receptors containing α3 and δ subunits.[3][4] This potentiation of GABAergic transmission helps to reduce neuronal hyperexcitability.

  • Inhibition of Cytochrome P450 (CYP450) Enzymes: this compound is a potent inhibitor of several CYP450 enzymes, including CYP3A4, CYP2C19, and CYP1A2.[1][5] This inhibition slows the metabolism of other co-administered antiseizure medications (ASMs), notably clobazam and its active metabolite, norclobazam, leading to increased plasma concentrations and potentially enhanced therapeutic effects.[5]

Stiripentol_GABAergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: this compound's modulation of GABAergic transmission.

Stiripentol_CYP450_Inhibition This compound This compound Increased_ASM_Levels Increased Plasma Levels of Clobazam & Norclobazam CYP3A4 CYP3A4 CYP2C19 CYP2C19

Caption: this compound's inhibition of CYP450 enzymes.

Efficacy of this compound in Non-Dravet DEEs

While robust evidence for this compound's efficacy is well-established in Dravet syndrome, its use in other DEEs is an area of growing interest. The data is primarily derived from observational studies and smaller case series.

Lennox-Gastaut Syndrome (LGS)

LGS is a severe DEE characterized by multiple seizure types, cognitive impairment, and a specific EEG pattern. While not FDA-approved for LGS, some evidence suggests this compound may be a therapeutic option.

Study TypeNumber of LGS PatientsKey Efficacy FindingsReference
Phase II Trial (unpublished, early 90s)16Significant decrease in overall seizure frequency (p=0.02), particularly tonic-clonic seizures (p=0.01). 80% of assessable patients (15) showed a decrease in seizures, with 5 becoming seizure-free and 4 having a ≥50% reduction.[6][7]
Retrospective Observational Study9Not specifically detailed for the LGS subgroup, but part of a larger non-Dravet cohort with a 22.7% responder rate at 12 months.[8][9]
Retrospective Observational Study8Responder rate, 90% response, and seizure-free rates at 12 months were not statistically different from the Dravet syndrome group.[10]
Retrospective Medical Record Review4 (within a non-Dravet cohort of 17)58.8% of the total non-Dravet cohort achieved ≥50% seizure frequency reduction after three months of adjunctive this compound.[11][12]
PCDH19-Related Epilepsy

PCDH19-related epilepsy is an X-linked DEE primarily affecting females, characterized by early-onset focal seizures often occurring in clusters. Due to some clinical overlap with Dravet syndrome, this compound has been explored as a treatment option.

Study TypeNumber of PCDH19 PatientsKey Efficacy FindingsReference
Case Report1A 9.5-year-old female experienced a 2 year and 10-month seizure-free period as an add-on to valproate and clobazam.[13]
Case Series6A decrease in seizure frequency of more than 50% was observed when added to valproate and clobazam.[13]
Systematic ReviewMultiple studiesThis compound showed potential in isolated reports.[14]
Other Non-Dravet DEEs

Several studies have evaluated this compound in mixed cohorts of non-Dravet DEEs, providing a broader perspective on its potential efficacy.

Study TypeNumber of Non-Dravet PatientsKey Efficacy FindingsReference
Retrospective Observational Study27At 12 months, the responder rate (≥50% seizure reduction) was 65%, and the seizure-free rate was 18%. No significant difference in outcomes compared to the Dravet syndrome group.[15]
Retrospective Observational Study22At 12 months, the responder rate was 22.7%.[2][8]
Retrospective Medical Record Review17After 3 months, 76.5% showed overall improvement in seizures, and 58.8% had a ≥50% reduction in seizure frequency. 23.5% became seizure-free.[12][16]

Comparison with Alternative Treatments

The treatment landscape for non-Dravet DEEs is diverse and often involves a combination of pharmacological and non-pharmacological approaches.

Lennox-Gastaut Syndrome (LGS) - Alternative Treatments
TreatmentEfficacy Summary
Clobazam A benzodiazepine commonly used in LGS. Responder rates (≥50% reduction in drop seizures) range from 41% to 68% in clinical trials.
Rufinamide An anti-seizure medication that has shown efficacy in reducing tonic-atonic seizures. Responder rates are approximately 30-43%.
Cannabidiol (Epidiolex®) Approved for the treatment of seizures associated with LGS. Clinical trials have shown a median reduction in drop seizure frequency of 37-44%.
Fenfluramine (Fintepla®) Approved for LGS, with studies showing a significant reduction in drop seizure frequency.
Topiramate A broad-spectrum ASM with demonstrated efficacy in LGS.
Valproate A commonly used first-line or adjunctive therapy for various seizure types in LGS.
Ketogenic Diet A high-fat, low-carbohydrate diet that can be effective in reducing seizures in some individuals with LGS, with reported responder rates of around 38% having a greater than 50% reduction in seizures.[17]
Vagus Nerve Stimulation (VNS) A surgical option that involves implanting a device to stimulate the vagus nerve. Approximately three-fourths of patients experience a greater than 50% reduction in seizure frequency.[17]
Corpus Callosotomy A surgical procedure to sever the corpus callosum, which can be effective for drop attacks.
PCDH19-Related Epilepsy - Alternative Treatments
TreatmentEfficacy Summary
Clobazam and Bromide A retrospective multicenter study of 58 female patients found these to be the most effective drugs after 3 months, with responder rates (≥50% seizure reduction) of 68% and 67%, respectively.[15]
Levetiracetam A systematic review suggested that levetiracetam, especially when initiated early, showed the most consistent seizure reduction.[14]
Ganaxolone A neurosteroid that has been investigated in clinical trials for PCDH19-related epilepsy.[18]
Corticosteroids Have shown variable efficacy in some reports.[19]
Ketogenic Diet May be beneficial for some individuals.[19]
CDKL5 Deficiency Disorder - Alternative Treatments
TreatmentEfficacy Summary
Ganaxolone (Ztalmy®) The first FDA-approved medication specifically for seizures associated with CDKL5 deficiency disorder.
Broad-spectrum ASMs Commonly prescribed, but with limited and often transient efficacy.
Cannabidiol (Epidiolex®) Some studies have shown a reduction in seizure frequency. In one report, 41% of patients had a ≥50% reduction in motor seizures at 12 weeks.
Ketogenic Diet Used in a significant portion of individuals with CDD, with mixed results.
Vagus Nerve Stimulation (VNS) May be considered for refractory seizures.

Experimental Protocols

The majority of the data on this compound in non-Dravet DEEs comes from retrospective observational studies. The general methodology for these studies is outlined below.

Retrospective_Study_Workflow Start Study Conception & Protocol Development IRB_Approval Institutional Review Board (IRB) Approval Start->IRB_Approval Patient_Identification Patient Cohort Identification (e.g., from hospital database) IRB_Approval->Patient_Identification Inclusion_Exclusion Application of Inclusion/Exclusion Criteria Patient_Identification->Inclusion_Exclusion Data_Extraction Data Extraction from Medical Records (Chart Review) Inclusion_Exclusion->Data_Extraction Data_Analysis Statistical Analysis of Extracted Data Data_Extraction->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Manuscript_Preparation Manuscript Preparation & Publication Results_Interpretation->Manuscript_Preparation

Caption: General workflow for a retrospective chart review study.

Example Protocol: Retrospective Observational Study of this compound in Non-Dravet DEEs
  • Study Design: A retrospective, multicenter or single-center, observational chart review.[2][7][20]

  • Patient Population: Patients with a confirmed diagnosis of a non-Dravet DEE (e.g., LGS, PCDH19-related epilepsy) who were treated with this compound as an add-on therapy.

  • Inclusion Criteria:

    • Confirmed diagnosis of a specific non-Dravet DEE.

    • Treatment with this compound for a minimum duration (e.g., 3 months).

    • Availability of seizure frequency data before and after this compound initiation.

  • Exclusion Criteria:

    • Diagnosis of Dravet syndrome.

    • Incomplete medical records.

  • Data Collection:

    • Demographic and clinical data are extracted from patient medical records.

    • This includes age at seizure onset, age at this compound initiation, seizure types, baseline seizure frequency (e.g., seizures per month), concomitant ASMs and their dosages, and this compound dosage.

  • Efficacy Outcomes:

    • The primary efficacy outcome is typically the responder rate, defined as the percentage of patients achieving a ≥50% reduction in seizure frequency from baseline.[2][15]

    • Secondary outcomes may include the percentage of patients achieving seizure freedom, changes in the frequency of specific seizure types, and retention rate of this compound treatment.

  • Safety and Tolerability:

    • Adverse events are recorded from clinical notes in the medical records.

  • Statistical Analysis:

    • Descriptive statistics are used to summarize baseline characteristics.

    • Responder rates and other efficacy outcomes are calculated with confidence intervals.

    • Statistical tests may be used to compare outcomes between different subgroups.

Conclusion

The available evidence, though largely from observational studies, suggests that this compound may be a valuable adjunctive therapeutic option for some individuals with non-Dravet DEEs, including Lennox-Gastaut syndrome and PCDH19-related epilepsy. Responder rates in mixed non-Dravet cohorts have been reported to be as high as 65% at 12 months in some studies.[15] However, the efficacy can be variable, and more robust, prospective, controlled clinical trials are needed to definitively establish its role and to identify which patient populations are most likely to benefit. When considering this compound, it is crucial to take into account its significant drug-drug interactions due to CYP450 inhibition, which necessitates careful management of concomitant medications. The decision to use this compound in non-Dravet DEEs should be made on an individual basis, weighing the potential benefits against the risks and considering the available alternative treatments.

References

A Comparative Guide to Stiripentol, Cannabidiol, and Fenfluramine in Dravet Syndrome: A Network Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent second-line treatments for Dravet syndrome: Stiripentol, Cannabidiol, and Fenfluramine. The information is synthesized from network meta-analyses of randomized controlled trials, offering an objective overview of their comparative efficacy and safety profiles. Detailed experimental protocols from pivotal trials are included to provide context for the presented data.

Comparative Efficacy

A network meta-analysis of randomized controlled trial (RCT) data indicates that this compound and fenfluramine demonstrate similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in monthly convulsive seizure frequency (MCSF). Both this compound and fenfluramine were found to be statistically superior to licensed doses of cannabidiol for these outcomes.

For achieving complete seizure freedom (100% reduction in MCSF), this compound was statistically superior to both fenfluramine and licensed doses of cannabidiol[1]. One study highlighted that this compound had the highest probability of being the most effective treatment for achieving a ≥50% reduction in convulsive seizure frequency[2][3].

The following table summarizes the key efficacy findings from a network meta-analysis.

Efficacy OutcomeThis compound vs. FenfluramineThis compound vs. CannabidiolFenfluramine vs. Cannabidiol
≥50% Reduction in MCSF Similar EfficacyThis compound SuperiorFenfluramine Superior
≥75% Reduction in MCSF Similar EfficacyThis compound SuperiorFenfluramine Superior
100% Seizure Freedom This compound Superior[1]This compound SuperiorFenfluramine Superior

Comparative Safety and Tolerability

There were no significant differences observed in the proportions of patients experiencing serious adverse events (SAEs) among the three treatments. However, the risk of discontinuation due to adverse events was noted to be lower for this compound, although the trials for this compound were of a shorter duration[1]. One indirect comparison suggested that fenfluramine might be safer in terms of less frequent serious treatment-emergent adverse events (TEAEs) compared to this compound and cannabidiol[2].

Safety OutcomeThis compoundCannabidiolFenfluramine
Serious Adverse Events (SAEs) No significant differenceNo significant differenceNo significant difference
Discontinuation due to AEs Lower risk[1]Higher risk compared to this compoundHigher risk compared to this compound
Common Adverse Events Somnolence, anorexia, weight decrease[4]Diarrhea, vomiting, fatigue, pyrexia, somnolence[5]Decreased appetite, diarrhea, fatigue, lethargy, somnolence[6]

Experimental Protocols of Pivotal Randomized Controlled Trials

The network meta-analyses primarily draw data from the following pivotal, double-blind, placebo-controlled randomized clinical trials.

This compound: STICLO France and STICLO Italy
  • Objective: To evaluate the efficacy and safety of this compound as an add-on therapy in children with Dravet syndrome (then known as Severe Myoclonic Epilepsy in Infancy - SMEI).

  • Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials with identical protocols. The trials consisted of a 1-month baseline period followed by a 2-month double-blind treatment period.

  • Participant Population: Children and adolescents aged 3 to 18 years with a diagnosis of Dravet syndrome and experiencing at least four generalized tonic-clonic seizures per month despite treatment with valproate and clobazam.

  • Intervention: Patients were randomized to receive either this compound (50 mg/kg/day) or a placebo, in addition to their ongoing treatment with valproate and clobazam.

  • Primary Endpoint: The primary efficacy outcome was the proportion of responders, defined as patients with a 50% or greater reduction in the frequency of generalized tonic-clonic seizures during the second month of the double-blind period compared to baseline.

Cannabidiol: Devinsky et al. (NCT02091375)
  • Objective: To assess the efficacy and safety of cannabidiol for drug-resistant seizures in patients with Dravet syndrome.

  • Study Design: A multinational, randomized, double-blind, placebo-controlled trial. The study included a 4-week baseline period, a 14-week treatment period (2 weeks of dose escalation and 12 weeks of maintenance), a 10-day taper period, and a 4-week safety follow-up.

  • Participant Population: Children and young adults aged 2 to 18 years with a diagnosis of Dravet syndrome and drug-resistant seizures.

  • Intervention: Patients were randomly assigned to receive either a cannabidiol oral solution (20 mg/kg/day) or a placebo, in addition to their standard antiepileptic treatment.

  • Primary Endpoint: The primary endpoint was the change in convulsive-seizure frequency over the 14-week treatment period compared with the 4-week baseline period.

Fenfluramine: Lagae et al. (NCT02682927 & NCT02826863)
  • Objective: To evaluate the efficacy and safety of two fixed doses of fenfluramine hydrochloride as an adjunctive therapy for seizures in children and young adults with Dravet syndrome.

  • Study Design: Two multicenter, randomized, double-blind, placebo-controlled, parallel-group trials. The studies consisted of a 6-week baseline observation period followed by a 14-week treatment period (2-week titration and 12-week maintenance).

  • Participant Population: Children and young adults aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and uncontrolled convulsive seizures.

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive one of two doses of fenfluramine (0.2 mg/kg/day or 0.7 mg/kg/day; maximum 30 mg/day) or a placebo, added to their existing antiepileptic drug regimen.

  • Primary Endpoint: The primary efficacy endpoint was the change in mean monthly convulsive seizure frequency from baseline over the treatment period.

Visualizing the Evidence and Mechanisms

Network of Treatment Comparisons

The following diagram illustrates the network of direct and indirect comparisons from the meta-analysis, providing a visual representation of the evidence base.

G This compound This compound Cannabidiol Cannabidiol This compound->Cannabidiol Indirect Comparison Fenfluramine Fenfluramine This compound->Fenfluramine Indirect Comparison Placebo Placebo This compound->Placebo 2 RCTs Cannabidiol->Fenfluramine Indirect Comparison Cannabidiol->Placebo 2 RCTs Fenfluramine->Placebo 2 RCTs

Network of randomized controlled trials comparing this compound, Cannabidiol, and Fenfluramine.
Putative Signaling Pathways

The anticonvulsant effects of these drugs are mediated through distinct signaling pathways. The diagrams below provide a simplified overview of their proposed mechanisms of action.

This compound:

Stiripentol_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator GABA_Transaminase GABA Transaminase This compound->GABA_Transaminase Inhibits LDH Lactate Dehydrogenase This compound->LDH Inhibits Neuronal_Excitability Decreased Neuronal Excitability GABA_A_Receptor->Neuronal_Excitability Increases Inhibition GABA_Transaminase->Neuronal_Excitability Increases GABA levels LDH->Neuronal_Excitability Reduces Energy Supply

Proposed mechanism of action for this compound in reducing neuronal hyperexcitability.

Cannabidiol:

Cannabidiol_Pathway Cannabidiol Cannabidiol GPR55 GPR55 Cannabidiol->GPR55 Antagonist Ca_Release Intracellular Ca2+ Release GPR55->Ca_Release Inhibits Neuronal_Excitability Modulation of Neuronal Excitability Ca_Release->Neuronal_Excitability Reduces

Simplified signaling pathway for Cannabidiol's potential anticonvulsant effects.

Fenfluramine:

Fenfluramine_Pathway Fenfluramine Fenfluramine Serotonin_Receptors 5-HT1D & 5-HT2C Receptors Fenfluramine->Serotonin_Receptors Agonist Sigma_1_Receptor Sigma-1 Receptor Fenfluramine->Sigma_1_Receptor Modulator Neuronal_Activity Modulation of Neuronal Activity Serotonin_Receptors->Neuronal_Activity Sigma_1_Receptor->Neuronal_Activity

Key receptor targets in Fenfluramine's proposed mechanism of anticonvulsant action.

References

Investigating the synergistic anticonvulsant effects of Stiripentol with other AEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stiripentol, a structurally unique antiepileptic drug (AED), has garnered significant attention for its potent synergistic effects when used in combination with other AEDs, particularly in the treatment of refractory epilepsies such as Dravet syndrome. This guide provides a comprehensive comparison of this compound's performance with other AEDs, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Pharmacodynamic and Pharmacokinetic Synergy: A Dual Mechanism

This compound's synergistic anticonvulsant effects stem from a dual mechanism of action:

  • Pharmacodynamic Synergy: this compound directly enhances GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA-A receptors, increasing the efficacy of GABA, the primary inhibitory neurotransmitter in the brain. This action is particularly effective at GABAA receptors containing an α3 subunit, which are more prevalent in the developing brain, potentially explaining its efficacy in childhood-onset epilepsies. When co-administered with other GABAergic drugs like benzodiazepines (e.g., clobazam), this compound exhibits an additive or supra-additive effect at the receptor level.

  • Pharmacokinetic Synergy: this compound is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many AEDs. By inhibiting these enzymes, this compound increases the plasma concentration and, consequently, the therapeutic effect and duration of action of co-administered drugs. This is most notably observed with clobazam, where this compound significantly elevates the levels of both clobazam and its active metabolite, N-desmethylclobazam.

Comparative Efficacy of this compound in Combination Therapy

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the synergistic effects of this compound with other AEDs.

Clinical Efficacy in Dravet Syndrome (this compound with Clobazam and Valproate)
Efficacy MetricThis compound + Clobazam + ValproatePlacebo + Clobazam + ValproateReference
Responder Rate (≥50% reduction in seizure frequency) 71%5%[1]
Seizure Freedom (Generalized Tonic-Clonic Seizures) 43%Not reported[1]
Median Reduction in Seizure Frequency 84%5.8%
Patients with ≥50% reduction in clonic/tonic-clonic seizures (Japanese study) 66.7%N/A (Open-label)[2]
Pharmacokinetic Interactions: Impact on Clobazam Levels
ParameterClobazam (CLB) Plasma ConcentrationN-desmethylclobazam (N-CLB) Plasma ConcentrationReference
Increase with this compound Co-administration 2 to 3-fold increase5-fold increase[3]
Preclinical Synergism in a Mouse Seizure Model (Isobolographic Analysis)

This study evaluated the interaction of this compound with various AEDs in suppressing pentylenetetrazole (PTZ)-induced clonic seizures in mice. The type of interaction was determined by isobolographic analysis.

AED Combination (Fixed Ratio)Type of InteractionReference
This compound + Clonazepam (1:1 and 3:1)Supra-additive (Synergistic)[4]
This compound + Clonazepam (1:3)Additive[4]
This compound + Ethosuximide (all ratios)Additive[4]
This compound + Phenobarbital (all ratios)Additive[4]
This compound + Valproate (all ratios)Additive[4]

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of a test compound against chemically-induced seizures.

Methodology:

  • Animals: Male Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound (e.g., this compound, another AED, or their combination) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: After a predetermined pretreatment time (typically 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.) is administered.

  • Observation: Each mouse is placed in an individual observation chamber and observed for the presence or absence of clonic seizures for a period of 30 minutes.

  • Data Analysis: The number of animals protected from seizures in each group is recorded, and the percentage of protection is calculated. Dose-response curves can be generated to determine the median effective dose (ED50).

Isobolographic Analysis of Drug Interactions

Objective: To determine the nature of the pharmacodynamic interaction (synergistic, additive, or antagonistic) between two drugs.

Methodology:

  • Dose-Response Curves: The ED50 for each drug administered alone is determined in a specific seizure model (e.g., PTZ test).

  • Fixed-Ratio Combinations: The two drugs are combined in fixed-ratios of their ED50 values (e.g., 1:3, 1:1, 3:1).

  • Experimental ED50 Determination: The ED50 for each fixed-ratio combination (termed ED50mix) is experimentally determined.

  • Theoretical Additive ED50 Calculation: The theoretical additive ED50 (ED50add) is calculated based on the doses of the individual drugs in the mixture.

  • Isobologram Construction: The ED50 values of the individual drugs are plotted on the x and y axes. A line connecting these two points represents the line of additivity. The experimentally determined ED50mix values are then plotted on this graph.

  • Interaction Analysis:

    • If the ED50mix falls significantly below the line of additivity, the interaction is synergistic (supra-additive).

    • If the ED50mix falls on or near the line of additivity, the interaction is additive.

    • If the ED50mix falls significantly above the line of additivity, the interaction is antagonistic (sub-additive).

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential of a compound on specific CYP450 enzymes.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

  • Probe Substrates: Specific probe substrates for each CYP isoenzyme are used (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme source and NADPH (a cofactor) in an incubation buffer. The probe substrate is then added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Stiripentol_Mechanism_of_Action cluster_pharmacodynamic Pharmacodynamic Synergy cluster_pharmacokinetic Pharmacokinetic Synergy STP_PD This compound GABA_A GABAA Receptor (α3 subunit preference) STP_PD->GABA_A Positive Allosteric Modulation Neuron Neuronal Inhibition (Anticonvulsant Effect) GABA_A->Neuron Increased Cl- influx (Hyperpolarization) GABA GABA GABA->GABA_A Agonist Benzodiazepine Benzodiazepines (e.g., Clobazam) Benzodiazepine->GABA_A Positive Allosteric Modulation STP_PK This compound CYP450 CYP450 Enzymes (CYP2C19, CYP3A4, etc.) STP_PK->CYP450 Inhibition Metabolites Inactive Metabolites CYP450->Metabolites AEDs Co-administered AEDs (e.g., Clobazam) AEDs->CYP450 Metabolism Increased_AEDs Increased Plasma Concentration of AEDs Enhanced_Effect Enhanced Anticonvulsant Effect Increased_AEDs->Enhanced_Effect Enhanced Therapeutic Effect

Caption: Dual mechanisms of this compound's synergistic anticonvulsant effects.

Isobolographic_Analysis_Workflow cluster_workflow Isobolographic Analysis Experimental Workflow start Determine ED50 of Drug A and Drug B alone combine Combine Drugs A and B in fixed-ratios start->combine calculate_ed50_add Calculate theoretical additive ED50 (ED50add) start->calculate_ed50_add determine_ed50_mix Experimentally determine ED50 of the mixture (ED50mix) combine->determine_ed50_mix plot Plot ED50 values on an isobologram determine_ed50_mix->plot calculate_ed50_add->plot analyze Analyze position of ED50mix relative to the line of additivity plot->analyze synergy Synergistic Interaction analyze->synergy Below line additivity Additive Interaction analyze->additivity On line antagonism Antagonistic Interaction analyze->antagonism Above line

Caption: Workflow for determining drug interaction synergy using isobolography.

References

In vitro comparison of Stiripentol's impact on different GABAA receptor subunit compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Stiripentol's (STP) impact on various GABA-A receptor subunit compositions, supported by experimental data. This compound is an anticonvulsant medication that has demonstrated efficacy in treating certain forms of epilepsy, notably Dravet syndrome.[1][2] One of its primary mechanisms of action is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][4] However, the extent of this modulation is highly dependent on the specific subunit composition of the receptor.[1][5][6] This guide summarizes key in vitro findings to elucidate these differences.

Data Summary: this compound's Potentiation of GABA-A Receptor Subunit Compositions

The following tables summarize the quantitative data on this compound's potentiation of GABA-induced currents in various recombinant GABA-A receptor isoforms. The data is primarily derived from electrophysiological studies on transiently transfected Human Embryonic Kidney (HEK-293T) cells.[5]

Table 1: Effect of α Subunit Isoform on this compound Potentiation

Receptor Subunit CompositionThis compound ConcentrationMean Potentiation (% of GABA alone)Key Findings
α1β3γ2L100 µM~300%Moderate potentiation.[5]
α2β3γ2L100 µM~400%Greater potentiation than α1-containing receptors.[5]
α3β3γ2L 100 µM ~700% Highest potentiation among α subunits. [1][5]
α4β3γ2L100 µM~250%Lower potentiation.
α5β3γ2L100 µM~350%Moderate potentiation.
α6β3γ2L100 µM~200%Lowest potentiation among α subunits.

Note: Potentiation was measured in response to an EC10-20 concentration of GABA for each isoform.[5]

Table 2: Effect of β, γ, δ, and ε Subunits on this compound Potentiation

Receptor Subunit CompositionThis compound ConcentrationMean Potentiation (% of GABA alone)Key Findings
α3β1γ2L100 µMSignificantly less than β2/β3The β1 subunit reduces the modulatory effect of this compound.[5][6]
α3β2γ2L100 µM~700%Strong potentiation, similar to β3.[5]
α3β3γ2L100 µM~700%Strong potentiation.[5]
α3β3 (no γ)100 µMStrong potentiationThe γ subunit is not required for this compound's activity, unlike benzodiazepines.[1]
α3β3δ100 µM>700%Strongest potentiation observed , indicating a significant effect on extrasynaptic receptors.[1][5]
α3β3ε100 µMReduced potentiationThe ε subunit diminishes the positive modulatory effect of this compound.[5][6]

Table 3: this compound's Effect on GABA EC50

Receptor Subunit CompositionConditionGABA EC50Key Finding
α3β3γ2LGABA alone45.2 µMThis compound significantly increases the receptor's sensitivity to GABA.[5]
α3β3γ2LGABA + 100 µM this compound6.2 µMThis leftward shift in the concentration-response curve indicates increased agonist potency in the presence of this compound.[5]

Experimental Protocols

The data presented in this guide were primarily obtained using the following experimental methodology:

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK-293T) cells were used for the expression of recombinant GABA-A receptors.[5]

  • cDNA Plasmids: Full-length cDNAs for various rat and human GABA-A receptor subunits (α1-6, β1-3, γ1-3, δ, and ε) in expression vectors (e.g., pCMV, pCDNA1.1Amp, or pCDM8) were utilized.[5]

  • Transfection Method: HEK-293T cells were transiently transfected with the desired combination of subunit cDNAs. A marker plasmid, such as one encoding Green Fluorescent Protein (GFP), was often co-transfected to allow for the identification of successfully transfected cells.

2. Electrophysiology (Whole-Cell Patch-Clamp):

  • Recording Configuration: The whole-cell patch-clamp technique was employed to measure GABA-activated currents from individual transfected cells.[7]

  • Voltage Clamp: Cells were voltage-clamped at a holding potential of -50 mV.[5]

  • Solutions:

    • External Solution (ECS): Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Contained (in mM): 140 CsCl, 10 EGTA, 5 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Drug Application: GABA and this compound were applied to the cells using a rapid solution exchange system. This compound was co-applied with GABA to assess its modulatory effects.[5] The GABA concentration used was typically in the EC10-20 range for each specific receptor isoform to allow for the observation of potentiation.[5]

  • Data Analysis: The peak current response to GABA in the absence and presence of this compound was measured. Potentiation was calculated as the percentage increase in the current amplitude in the presence of this compound compared to the response to GABA alone. EC50 values were determined by fitting concentration-response data to a sigmoidal function.

Visualizations

GABAA_Modulation cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABAA_Receptor GABA-A Receptor (e.g., α3β3γ2/δ) GABA->GABAA_Receptor Binds to agonist site This compound This compound This compound->GABAA_Receptor Binds to allosteric site Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A receptor signaling and this compound's modulatory site.

Experimental_Workflow cluster_workflow In Vitro Analysis Workflow Transfection 1. Transfection of HEK-293T Cells with GABA-A Receptor Subunit cDNAs Identification 2. Identification of Transfected Cells (e.g., via GFP) Transfection->Identification Patch_Clamp 3. Whole-Cell Patch-Clamp Recording Identification->Patch_Clamp Drug_Application 4. Application of GABA ± this compound Patch_Clamp->Drug_Application Data_Analysis 5. Data Analysis (Potentiation, EC50 Shift) Drug_Application->Data_Analysis

Caption: Workflow for assessing this compound's effect on GABA-A receptors.

Conclusion

The in vitro evidence compellingly demonstrates that this compound is a subunit-dependent positive allosteric modulator of GABA-A receptors. Its preferential and potent modulation of receptors containing the α3 subunit provides a strong rationale for its clinical efficacy in childhood-onset epilepsies where this subunit is more prominently expressed.[1][5][8][9] Furthermore, its significant impact on δ-containing receptors suggests a role in modulating extrasynaptic, tonic inhibition.[1][5] Unlike benzodiazepines, this compound's lack of dependence on the γ subunit for its activity highlights its distinct mechanism of action.[1] These findings underscore the importance of considering GABA-A receptor subunit composition in the development and application of targeted antiepileptic therapies.

References

Stiripentol's Therapeutic Efficacy Cross-Validated in Diverse Animal Models of Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Stiripentol, an anti-epileptic drug (AED) primarily indicated for the treatment of Dravet syndrome, has demonstrated significant therapeutic efficacy across a range of preclinical animal models of epilepsy. This guide provides a comparative analysis of this compound's performance against other AEDs, supported by experimental data from studies on Dravet syndrome, absence seizures, and status epilepticus models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Efficacy in Dravet Syndrome Models

Dravet syndrome is a severe form of epilepsy, and animal models, often utilizing mice with mutations in the Scn1a or Gabrg2 genes, are crucial for evaluating potential therapies.

Hyperthermia-Induced Seizures in Scn1a Mutant Mice

A common model for Dravet syndrome involves inducing seizures through hyperthermia in genetically modified mice. In one such study, the triple-drug therapy of this compound (STP), clobazam (CLB), and sodium valproate (VPA) was tested in heterozygous DS (Scn1aA1783/WT) mice. The combination therapy significantly increased the temperature threshold required to induce seizures compared to untreated mice, with some animals being completely protected from seizure events.[1]

Table 1: Efficacy of this compound Combination Therapy in a Hyperthermia-Induced Seizure Model of Dravet Syndrome

Treatment GroupNMedian Seizure Threshold (°C)Statistical Significance (vs. Untreated)
Untreated (0.5% methylcellulose)1039.3-
STP (100 mg/kg) + CLB (5 mg/kg) + VPA (150 mg/kg)1042.5p = 0.0022

Experimental Protocol: Hyperthermia-Induced Seizures

  • Animal Model: Female and male heterozygous DS (Scn1aA1783/WT) mice, aged P49 to P77.

  • Drug Administration: this compound (100 mg/kg, i.p.) and clobazam (5 mg/kg, i.p.) were administered 60 minutes prior to hyperthermia induction. Sodium valproate (150 mg/kg, i.p.) was administered 15 minutes before testing. The control group received 0.5% methylcellulose (i.p.) at the same time points.

  • Seizure Induction: A rectal temperature probe was inserted, and the core body temperature was steadily elevated (1°C per ~2 minutes) using a heat lamp until a seizure occurred or the temperature reached 42.5°C.

  • Endpoint: The primary endpoint was the core body temperature at which a seizure was observed.[1]

Pentylenetetrazol (PTZ) Challenge in Gabrg2 Mutant Mice

In a Gabrg2+/Q390X knockin mouse model of Dravet syndrome, this compound's efficacy was compared with diazepam. Interestingly, this compound monotherapy was not effective in reducing seizure-related events and, in some cases, exacerbated them. However, when combined with diazepam, it significantly reduced seizure activity.[2]

Table 2: Comparative Efficacy of this compound and Diazepam in a Gabrg2+/Q390X Mouse Model (PTZ-Induced Seizures)

Treatment Group (in heterozygous mice)Myoclonic Jerks (mean ± SEM)Spike-and-Wave Discharges (SWDs) (mean ± SEM)Survival Rate (post-PTZ)
Vehicle1.2 ± 0.08-33%
This compound (STP)2.7 ± 0.3856.3 ± 6.9100%
Diazepam (DZP)0.3 ± 0.057.8 ± 1.66100%
STP + DZP0.2 ± 0.0310.4 ± 2.1100%

Experimental Protocol: PTZ Challenge in Gabrg2+/Q390X Mice

  • Animal Model: Gabrg2+/Q390X heterozygous knockin mice.

  • Drug Administration: this compound, diazepam, or a combination were administered prior to the PTZ challenge.

  • Seizure Induction: Seizures were induced by the administration of pentylenetetrazol (PTZ, 50 mg/kg).

  • Endpoints: Seizure-related events were monitored via electroencephalogram (EEG) recordings and video monitoring. Endpoints included the number of myoclonic jerks, spike-and-wave discharges, and survival rate.[2]

Efficacy in Absence Seizure Models

This compound has also been evaluated in models of absence seizures, a type of non-convulsive seizure.

Pentylenetetrazol (PTZ)-Induced Spike-and-Wave Discharges

In a rat model where low doses of PTZ are used to induce spike-and-wave discharges (SWDs) characteristic of absence seizures, this compound demonstrated a dose-dependent reduction in seizure activity. At a dose of 300 mg/kg, it almost completely abolished the generation of SWDs.[3][4]

Table 3: Efficacy of this compound in the Low-Dose PTZ Model of Absence Seizures in Rats

Treatment GroupNNumber of Discharges (first 20 min)Cumulated Duration (s) (first 20 min)
Vehicle9--
STP (150 mg/kg)7Statistically significant decrease (p < 0.05)Statistically significant decrease (p < 0.05)
STP (300 mg/kg)10Almost completely abolishedAlmost completely abolished

Experimental Protocol: Low-Dose PTZ-Induced Absence Seizures

  • Animal Model: Adult Sprague-Dawley rats.

  • Drug Administration: this compound (150 or 300 mg/kg, i.p.) or vehicle was administered.

  • Seizure Induction: A low dose of pentylenetetrazol (20 mg/kg, i.p.) was administered to induce SWDs.

  • Endpoint: Cortical activity was continuously recorded via EEG to quantify the number and duration of SWDs.[3][5]

Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and WAG/Rij Rats

In the WAG/Rij rat, a genetic model of absence epilepsy, this compound also showed significant efficacy. At a dose of 300 mg/kg, it significantly decreased the cumulative duration and number of SWDs.[3][4] This effect is believed to be mediated, at least in part, by the inhibition of T-type calcium channels.[6]

Table 4: Efficacy of this compound in the WAG/Rij Rat Model of Absence Seizures

Treatment GroupNSWD Cumulated Duration (s)Number of SWDs
Vehicle751.111.3
STP (150 mg/kg)729.48.3
STP (300 mg/kg)7Statistically significant decrease (p < 0.001)Statistically significant decrease (p < 0.01)

Experimental Protocol: WAG/Rij Rat Model

  • Animal Model: Adult WAG/Rij rats (16-20 weeks old).

  • Drug Administration: this compound (150 or 300 mg/kg, i.p.) or vehicle was administered.

  • Endpoint: Spontaneous SWDs were recorded via EEG, and their cumulative duration and number were quantified.[3]

Efficacy in Status Epilepticus Models

This compound has shown protective effects in animal models of status epilepticus (SE), a life-threatening condition of prolonged seizures.

Methionine Sulfoximine (MSO)-Induced Status Epilepticus

In a mouse model where SE is induced by methionine sulfoximine (MSO), this compound demonstrated a dose-dependent protective effect, significantly inhibiting the number of seizures, the occurrence of SE, and associated death.[7]

Table 5: Efficacy of this compound in the MSO-Induced Status Epilepticus Model in Mice

Treatment GroupSeizure InhibitionSE Occurrence InhibitionMortality Reduction
STP (200-400 mg/kg)Dose-dependentDose-dependentDose-dependent

Experimental Protocol: MSO-Induced Status Epilepticus

  • Animal Model: CBA mice.

  • Drug Administration: A single acute intraperitoneal pretreatment with this compound (200, 300, or 400 mg/kg).

  • Seizure Induction: Systemic administration of methionine sulfoximine (MSO).

  • Endpoints: Number of seizures, SE occurrence, and mortality.[7]

Mechanisms of Action and Signaling Pathways

This compound's anti-seizure activity is attributed to multiple mechanisms of action. It is a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits.[8] Additionally, it has been shown to inhibit T-type calcium channels, which is thought to contribute to its efficacy in absence seizures.[6]

Stiripentol_Mechanism STP This compound GABA_A GABA-A Receptor (α3, δ subunits) STP->GABA_A Positive Allosteric Modulation T_type T-type Calcium Channels (Cav3.3) STP->T_type Inhibition LDH Lactate Dehydrogenase STP->LDH Inhibition CYP450 Cytochrome P450 Enzymes STP->CYP450 Inhibition GABA_ergic Increased GABAergic Neurotransmission GABA_A->GABA_ergic Ca_influx Reduced Calcium Influx T_type->Ca_influx Metabolism Altered Neuronal Metabolism LDH->Metabolism AED_levels Increased Levels of Other AEDs CYP450->AED_levels Seizure_Reduction Reduced Seizure Activity GABA_ergic->Seizure_Reduction Ca_influx->Seizure_Reduction Metabolism->Seizure_Reduction AED_levels->Seizure_Reduction

Caption: Mechanisms of action of this compound in reducing seizure activity.

Experimental Workflow for Preclinical Epilepsy Model Studies

The general workflow for evaluating the efficacy of an anti-epileptic drug like this compound in an animal model of epilepsy involves several key steps, from animal model selection to data analysis.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Genetic, Chemically-induced) start->animal_model baseline Baseline Seizure Monitoring (EEG/Video) animal_model->baseline drug_admin Drug Administration (this compound vs. Comparator vs. Vehicle) baseline->drug_admin seizure_induction Seizure Induction (if applicable, e.g., PTZ, Hyperthermia) drug_admin->seizure_induction post_treatment Post-Treatment Seizure Monitoring (EEG/Video) drug_admin->post_treatment For spontaneous seizure models seizure_induction->post_treatment data_analysis Data Analysis (Seizure frequency, duration, severity) post_treatment->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Stiripentol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of stiripentol, an anti-epileptic drug, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

Waste Characterization and Regulatory Overview

This compound is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity.[1] As with most pharmaceutical waste, its disposal is governed by strict federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] A key regulation for healthcare facilities is the EPA's Subpart P, which prohibits the disposal of hazardous waste pharmaceuticals down the drain.[3]

It is imperative to manage this compound as a hazardous pharmaceutical waste and consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side-shields.[5]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or work within a laboratory fume hood or other form of local exhaust ventilation.[5][6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust or vapors.[1][7]

  • Wash hands thoroughly after handling the material.[1][7]

Step-by-Step Disposal Procedure

The primary method for this compound disposal is to use a licensed hazardous material disposal company.

  • Containment:

    • Prevent any further leakage or spillage if it is safe to do so.[1]

    • For powder spills, cover with a plastic sheet to minimize spreading. Avoid creating dust.[1]

    • Collect all this compound waste, including unused product, expired materials, and contaminated items (e.g., PPE, weighing boats, paper towels), in a designated and clearly labeled hazardous waste container.

  • Packaging and Labeling:

    • Place the waste into a compatible, structurally sound, and non-leaking container. Keep the container closed when not in use.[8]

    • The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and should identify the contents.[8]

    • Do not reuse empty this compound containers.[7]

  • Storage:

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated.

    • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

    • The most common treatment method for pharmaceutical waste is incineration at a permitted facility.[3]

    • Crucially, do not dispose of this compound by flushing it down the sewer system (sink or toilet) or by placing it in the regular trash. [2][3] This is to prevent environmental contamination and is prohibited for hazardous pharmaceuticals in many jurisdictions.[3]

Data Presentation

No quantitative data regarding specific disposal parameters (e.g., concentration limits for different disposal methods) were available in the consulted resources. Disposal procedures are dictated by regulatory classification rather than quantitative thresholds.

Experimental Protocols

The provided search results did not contain any experimental protocols related to the disposal of this compound. The procedures outlined are based on safety data sheets and regulatory guidelines for pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Stiripentol_Disposal_Workflow start This compound Waste Generated (Unused, Expired, Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Accidental Spill Occurs start->spill contain Contain Waste in a Designated, Compatible, Non-Leaking Container ppe->contain label_waste Label Container: 'Hazardous Waste Pharmaceuticals' + Contents contain->label_waste store Store Sealed Container in Secure Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS for Pickup by Licensed Disposal Vendor store->contact_ehs incinerate Final Disposal via Permitted Incineration contact_ehs->incinerate spill->ppe First Step spill_proc Follow Spill Cleanup Protocol: - Cover to prevent dust - Mechanically collect - Place in waste container spill_proc->contain After Cleanup

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Stiripentol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Stiripentol, a crucial anticonvulsant medication. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Wear safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Wear surgical or other appropriate protective gloves.Prevents direct skin contact with the chemical.
Body Protection Wear protective clothing. A lab coat is the minimum requirement.Provides a barrier against accidental spills and contamination.
Respiratory Protection A self-contained breathing apparatus should be used, especially in situations where dust formation is possible or ventilation is inadequate.Protects the respiratory system from inhalation of this compound dust.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is critical for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a laboratory fume hood or other local exhaust ventilation is recommended to minimize inhalation exposure.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific instructions.

  • Weighing and Transfer: When weighing or transferring this compound powder, do so in a designated area with minimal air currents to avoid dust generation.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe in dust.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.[1]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water.

  • Skin Contact: Wash the affected area with plenty of water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration or oxygen.

  • Ingestion: Seek immediate medical attention. Gastric lavage may be necessary.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • Unused this compound and any materials contaminated with it (e.g., gloves, weighing paper) should be considered chemical waste.

2. Disposal Procedure:

  • Dispose of all waste materials in accordance with local, regional, national, and international regulations.[1]

  • Do not dispose of this compound down the drain or in regular trash.

  • Use a licensed professional waste disposal service to dispose of this material.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Stiripentol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh/Transfer this compound (Minimize Dust) prep_workspace->handling_weigh handling_solution Prepare Solution (If applicable) handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Accidental Spill handling_experiment->emergency_spill Potential Event emergency_exposure Personal Exposure handling_experiment->emergency_exposure Potential Event cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash emergency_spill->cleanup_decontaminate Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid Measures

This compound Safe Handling and Disposal Workflow

Quantitative Data

The following table provides key quantitative data for this compound.

PropertyValue
CAS Number 49763-96-4
Molecular Formula C14H18O3
Molecular Weight 234.3 g/mol
Occupational Exposure Limits Not established

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stiripentol
Reactant of Route 2
Stiripentol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。